molecular formula C10H11O2- B1236764 2,4,6-Trimethylbenzoate

2,4,6-Trimethylbenzoate

Cat. No.: B1236764
M. Wt: 163.19 g/mol
InChI Key: FFFIRKXTFQCCKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethylbenzoate is a trimethylbenzoate in which the three methyl substituents are located at positions 2, 4 and 6. It derives from a benzoate. It is a conjugate base of a 2,4,6-trimethylbenzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11O2-

Molecular Weight

163.19 g/mol

IUPAC Name

2,4,6-trimethylbenzoate

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)/p-1

InChI Key

FFFIRKXTFQCCKJ-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)C(=O)[O-])C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trimethylbenzoate, also known as methyl mesitoate, is an aromatic ester characterized by a sterically hindered carbonyl group due to the presence of three methyl groups on the benzene ring. This unique structural feature significantly influences its physical and chemical properties, making it a subject of interest in organic synthesis and medicinal chemistry. Understanding these properties is crucial for its application in drug design, formulation, and as a non-reactive ester in synthetic methodologies. This guide provides a comprehensive overview of the physical properties of methyl this compound, methodologies for their determination, and an analysis of how its structure dictates its behavior.

Molecular Structure and Its Implications

The defining feature of methyl this compound is the steric hindrance around the ester functional group. The two ortho-methyl groups prevent the free rotation of the ester group and shield the carbonyl carbon from nucleophilic attack. This steric inhibition of resonance and reaction has profound effects on its physical properties, such as its boiling point and reactivity, when compared to less substituted benzoates.

Caption: 2D structure of methyl this compound.

Core Physical Properties

The physical properties of methyl this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various applications.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 2282-84-0[1]
Physical State Oily Liquid[2][3]
Color Colorless[4]
Boiling Point 114.8-115.2 °C at 7-7.5 Torr[2][4][5]
Density 1.011 ± 0.06 g/cm³ (Predicted)[2][5]
Vapor Pressure 0.0411 mmHg at 25°C[6]
Refractive Index 1.507[6]
Solubility Slightly soluble in chloroform and methanol.[2][3]

Spectroscopic Profile

The spectroscopic data for methyl this compound provides a definitive fingerprint for its identification and structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple due to the molecule's symmetry. The expected chemical shifts (in ppm, relative to TMS) are:

  • Aromatic protons (2H): A singlet around δ 6.8-7.0 ppm. The two protons at the 3 and 5 positions are chemically equivalent.

  • Methoxy protons (3H): A sharp singlet around δ 3.6-3.8 ppm.

  • Para-methyl protons (3H): A singlet around δ 2.2-2.3 ppm.

  • Ortho-methyl protons (6H): A singlet around δ 2.1-2.2 ppm. The two ortho methyl groups are equivalent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon environment. Expected chemical shifts (in ppm) are:

  • Carbonyl carbon: δ 170-172 ppm.

  • Aromatic carbons: Signals between δ 128-140 ppm. The substituted carbons will have different shifts from the protonated carbons.

  • Methoxy carbon: δ 51-53 ppm.

  • Methyl carbons: δ 19-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for its functional groups:

  • C=O stretch (ester): A strong absorption band around 1720-1730 cm⁻¹. This is a key diagnostic peak.

  • C-O stretch (ester): Two bands are expected, one in the 1250-1300 cm⁻¹ region and another in the 1000-1100 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z = 178. Key fragmentation patterns would include:

  • Loss of the methoxy group (-OCH₃): A prominent peak at m/z = 147.

  • Loss of the methyl group (-CH₃): A peak at m/z = 163.

  • Formation of the acylium ion ([M-OCH₃]⁺): The base peak is often at m/z = 147.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of methyl this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Add sample to a small test tube B Insert an inverted capillary tube A->B C Attach test tube to a thermometer B->C D Immerse in a heating bath (e.g., Thiele tube) C->D E Heat the bath gently D->E Begin Heating F Observe a steady stream of bubbles from the capillary E->F G Remove heat and allow to cool F->G H Record the temperature when the liquid just enters the capillary G->H I Final Boiling Point H->I Boiling Point Obtained

Sources

2,4,6-trimethylbenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid): Structural Orthogonality and the Acylium Ion Gateway Content Type: Technical Whitepaper / Experimental Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers

Executive Summary: The "Mesitoic Anomaly"

In the landscape of aromatic carboxylic acids, 2,4,6-trimethylbenzoic acid (commonly Mesitoic Acid ) represents a paradigmatic case of steric inhibition of resonance. Unlike benzoic acid, where the carboxyl group is coplanar with the benzene ring to maximize


-conjugation, the two ortho-methyl groups in mesitoic acid force the carboxyl group into a nearly orthogonal conformation.

This structural twist decouples the carbonyl system from the aromatic ring, fundamentally altering its reactivity. For the drug development professional, mesitoic acid is not merely a reagent; it is the archetype for designing metabolically stable pharmacophores . By mimicking its steric shielding, medicinal chemists can protect labile ester/amide bonds from enzymatic hydrolysis, a strategy known as "molecular bumpering."

This guide provides a rigorous analysis of its structure, unique A-1 esterification mechanism, and a validated protocol for its synthesis.

Structural & Electronic Profile

2.1 Steric Orthogonality (The "Twist")

In unsubstituted benzoic acid, the carboxyl group rotates to align its


-orbitals with the aromatic ring (torsion angle 

). In mesitoic acid, the Van der Waals radii of the ortho-methyl groups (approx. 2.0 Å) clash with the carbonyl oxygen.

To relieve this strain, the carboxyl group rotates out of plane. Crystallographic data confirms a torsion angle of ~48–60° , depending on the crystal packing.

Consequences of Orthogonality:

  • Electronic Decoupling: The benzene ring cannot donate electron density to the carbonyl carbon via resonance (

    
     effect is nullified).
    
  • Increased Acidity (Theoretical): Loss of resonance stabilization of the acid usually increases acidity; however, the inductive donation (

    
    ) of three methyl groups counteracts this, resulting in a pKa (~3.45) similar to or slightly higher than benzoic acid (4.20) depending on solvent conditions, but the steric barrier to solvation of the carboxylate anion often dictates apparent acidity.
    
  • Reactivity Silencing: Nucleophiles cannot attack the carbonyl carbon via the standard tetrahedral trajectory (Burgi-Dunitz angle) due to the methyl blockade.

2.2 Physicochemical Specifications
PropertyValueNotes
CAS Number 480-63-7
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Melting Point 152–155 °CHigh crystallinity due to symmetry
pKa 3.45 (approx)Comparable to benzoic acid (4.[1][2][3]20) but solvent dependent
Solubility Ethanol, Ether, BenzenePoor in H₂O due to lipophilic methyl shield
Crystal System Monoclinic (

)
8 molecules per unit cell

Mechanistic Deep Dive: The Acylium Ion Pathway

Standard Fischer esterification (A-2 mechanism) fails for mesitoic acid. The formation of the tetrahedral intermediate is energetically prohibitive due to severe steric crowding. Instead, esterification and hydrolysis proceed via the A-1 Mechanism , involving the formation of a stable Acylium Ion .

3.1 The A-1 Mechanism (Newman's Method)

To esterify mesitoic acid, one must generate the acylium cation (


), which is linear and less sterically demanding than a tetrahedral intermediate.

A1_Mechanism MesAcid Mesitoic Acid (Sterically Locked) Protonated Protonated Acid [Mes-C(OH)2]+ MesAcid->Protonated Protonation Acylium Acylium Ion [Mes-C≡O]+ Protonated->Acylium Elimination (Rate Limiting) Ester Methyl Mesitoate (Sterically Shielded) Acylium->Ester Nucleophilic Attack H2SO4 100% H2SO4 H2SO4->Protonated MeOH MeOH (Quench) MeOH->Ester Water - H2O Water->Acylium

Figure 1: The A-1 Esterification Mechanism. Note the linear Acylium Ion intermediate which relieves steric strain.

Key Mechanistic Insight: The reaction requires 100% Sulfuric Acid (or Oleum) to shift the equilibrium toward the acylium ion. Pouring this mixture into cold alcohol effects rapid esterification.

Experimental Protocol: Synthesis of Mesitoic Acid

While oxidation of mesitylene is possible, it often yields mixtures. The Grignard Carboxylation is the preferred lab-scale method for high purity.

4.1 Reagents & Equipment[4]
  • Substrate: 2-Bromomesitylene (1.0 equiv)

  • Reagent: Magnesium turnings (1.2 equiv), Iodine (crystal)

  • Solvent: Anhydrous THF or Diethyl Ether (Et₂O)

  • Electrophile: Dry Ice (Solid CO₂)

  • Equipment: 3-neck flask, reflux condenser, N₂ atmosphere, addition funnel.

4.2 Step-by-Step Methodology

Phase 1: Grignard Formation [5]

  • Activation: Flame-dry the glassware under N₂ flow. Add Mg turnings and a single crystal of I₂.

  • Initiation: Add 10% of the 2-bromomesitylene solution (in Et₂O). Warm gently with a heat gun until the ether refluxes and the iodine color fades (signaling initiation).

  • Propagation: Dropwise add the remaining bromide solution over 30–45 minutes. Maintain a gentle reflux.[4]

  • Completion: Reflux for an additional 1 hour. The solution should be dark grey/brown.

Phase 2: Carboxylation

  • Preparation: Place crushed Dry Ice (excess) in a beaker.

  • Addition: Slowly pour the Grignard solution onto the Dry Ice with vigorous stirring. Caution: Violent bubbling and freezing will occur.

  • Workup: Allow excess CO₂ to sublime overnight.

  • Hydrolysis: Add 6M HCl to the solid residue to dissolve Mg salts and precipitate the crude acid.

  • Purification: Extract with Et₂O (3x). Wash organics with water. Extract the organic layer with 1M NaOH (converts acid to water-soluble sodium mesitoate). Separate organic layer (discard neutral impurities). Acidify the aqueous layer with HCl to reprecipitate pure mesitoic acid.

  • Recrystallization: Recrystallize from minimal hot ethanol or benzene.

Yield Expectation: 60–75% Validation: melting point check (152–155°C).

Applications in Drug Development

Mesitoic acid is rarely a drug itself but serves as a critical structural motif for medicinal chemists.

5.1 The "Molecular Bumper" Strategy

When a pharmacophore contains a hydrolytically unstable ester or amide, introducing ortho-methyl groups (mimicking the mesitoyl group) can increase metabolic half-life by orders of magnitude.

  • Mechanism: The ortho-methyls block the approach of esterases/proteases to the carbonyl carbon.

  • Example: This principle is utilized in the design of sterically protected prodrugs and "soft drugs" where controlled hydrolysis is desired.

5.2 Synthesis of Photoinitiators

Mesitoic acid is the precursor to TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) , a standard photoinitiator for curing dental composites and 3D printing resins. The steric bulk prevents premature radical recombination.

Applications cluster_Drug Medicinal Chemistry cluster_Industrial Industrial Materials MesAcid Mesitoic Acid (Precursor) MetabolicStability Metabolic Stability (Steric Shielding) MesAcid->MetabolicStability AcidChloride Mesitoyl Chloride MesAcid->AcidChloride Prodrugs Sterically Protected Prodrugs MetabolicStability->Prodrugs TPO Photoinitiator TPO (Dental/3D Printing) AcidChloride->TPO

Figure 2: Downstream applications of Mesitoic Acid in Pharma and Industry.

References

  • Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 553 (1955); Vol. 21, p. 77 (1941).

  • Crystal Structure & Twist: Acta Crystallographica Section B, 26, 659 (1970). "The Crystal Structure of 2,4,6-Trimethylbenzoic Acid."

  • A-1 Mechanism (Newman's Method): Journal of the American Chemical Society, 63(9), 2431–2435 (1941). "The Esterification of sterically hindered acids."

  • Steric Effects in Drug Design: Journal of Medicinal Chemistry, 56(11), 4181–4196 (2013). "Methyl Effects on Protein–Ligand Binding."

Sources

Technical Deep Dive: Solubility Profiling of 2,4,6-Trimethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists and process chemists. It moves beyond simple data listing to explore the mechanistic reasons for solubility behaviors, specifically focusing on the steric "Ortho Effect" characteristic of mesitoic acid derivatives.

Executive Summary

In pharmaceutical synthesis, 2,4,6-trimethylbenzoic acid (Mesitoic Acid) and its ester/salt derivatives (collectively referred to as 2,4,6-trimethylbenzoates ) represent a classic case of sterically driven physicochemical behavior. Unlike unsubstituted benzoic acid, the presence of two ortho-methyl groups creates significant steric hindrance, forcing the carboxylate group out of planarity with the aromatic ring.

This "Ortho Effect" fundamentally alters the solubility profile, crystal lattice energy, and reactivity (e.g., resistance to esterification/hydrolysis). This guide provides a comprehensive solubility profile, thermodynamic analysis, and a validated experimental protocol for characterizing these compounds in organic media.

Molecular Architecture & Solubility Physics

The "Ortho Effect" and Solvation

The solubility of 2,4,6-trimethylbenzoate cannot be understood without addressing its conformation. In a standard benzoate, the carboxyl group is coplanar with the benzene ring, allowing for


-conjugation.
  • In this compound: The steric bulk of the methyl groups at positions 2 and 6 forces the carboxyl group to twist approximately 90° out of plane .

  • Consequence: This de-conjugation reduces the resonance stabilization energy but also disrupts the efficient planar stacking often seen in benzoic acid crystals. This "twist" exposes the polar carbonyl oxygen and hydroxyl/ester group more directly to solvent molecules, potentially enhancing solubility in polar aprotic solvents compared to planar analogs, while simultaneously hindering the approach of nucleophiles.

Species Differentiation

"this compound" is an ambiguous term in process chemistry. It is critical to distinguish between the three primary forms encountered in development:

SpeciesState (STP)Primary Solvation MechanismKey Solubility Challenge
Mesitoic Acid (Free Acid)White Crystalline Solid (mp 152-155°C)Hydrogen Bonding (Dimerization)Low water solubility; requires polar organics.
Methyl Mesitoate (Ester)Oil / Low-Melting Solid (bp ~115°C @ 7 Torr)Dipole-Dipole / Van der WaalsMiscibility is high, but database errors often misreport it as "slightly soluble."
Sodium Mesitoate (Salt)Crystalline PowderIon-DipoleHigh water solubility; poor organic solubility (requires phase transfer catalysts).

Solubility Profile & Solvent Compatibility[1][2]

The following data aggregates experimental values and authoritative database reports. Note the distinct behavior of the acid versus the ester.[1]

Table 1: Solubility of 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

Data reflects saturation trends at 25°C.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic WaterPoor (~722 mg/L)Hydrophobic methyl shielding prevents hydration of the carboxyl group.
MethanolModerate/Slight Competes with acid dimerization; steric bulk hinders efficient solvation shell formation.
EthanolGood Ethyl chain interacts favorably with the trimethyl aromatic core.
Polar Aprotic AcetoneHigh Excellent dipole interaction with the twisted carboxyl carbonyl.
DMSOHigh Strong H-bond acceptor breaks acid dimers efficiently.
Non-Polar Diethyl EtherHigh Standard "like-dissolves-like" for aromatic acids.
ChloroformSlight/Moderate Surprisingly lower than expected; likely due to poor H-bond acceptance.
Table 2: Solubility of Methyl this compound (Ester)

Warning: Several commercial databases list this ester as "slightly soluble" in chloroform. In practice, methyl esters of aromatic acids are typically highly soluble in halogenated solvents. The "slightly soluble" designation likely refers to a specific kinetic hindrance or database artifact.

SolventSolubility TrendOperational Note
Chloroform High (Predicted)Database warnings of "slight" solubility should be verified experimentally (see Protocol).
Methanol Moderate Good solvent for transesterification attempts (though sterically difficult).
Hexane/Toluene High Excellent for extraction/purification of the ester from reaction mixtures.

Experimental Protocol: Gravimetric Solubility Determination

Standardized Workflow for Process Validation

Objective: To determine the precise saturation solubility (


) of 2,4,6-trimethylbenzoic acid in a candidate solvent. This protocol minimizes errors from solvent evaporation and supersaturation.
Materials
  • Solute: 2,4,6-Trimethylbenzoic acid (dried >24h in desiccator).

  • Solvent: HPLC grade (anhydrous if assessing moisture sensitivity).

  • Equipment: Temperature-controlled shaker/bath, 0.45 µm PTFE syringe filters, analytical balance.

Step-by-Step Workflow
  • Supersaturation Preparation:

    • Add excess solid (~500 mg) to 5 mL of solvent in a sealed scintillation vial.

    • Critical Step: Vortex for 1 minute to disperse.

  • Equilibration:

    • Incubate at the target temperature (e.g., 25°C) for 24 hours with constant agitation (200 rpm).

    • Self-Validation: Visually confirm solid remains present. If fully dissolved, add more solid and repeat.

  • Filtration (Isothermal):

    • Pre-warm the syringe and filter to the bath temperature (prevents precipitation during filtration).

    • Draw 2 mL of supernatant and filter into a tared weighing vial.

  • Gravimetric Analysis:

    • Weigh the vial + solution (

      
      ).
      
    • Evaporate solvent (Genevac or N2 stream) at 40°C until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    Note: For density-corrected solubility (
    
    
    
    ), use
    
    
    .

Thermodynamic Analysis (Van't Hoff)

For process scale-up, determining the enthalpy of dissolution (


) is vital for cooling crystallization design.

Use the Van't Hoff Equation by measuring solubility at three temperatures (e.g., 15°C, 25°C, 35°C):



  • Plot:

    
     on Y-axis vs. 
    
    
    
    (Kelvin) on X-axis.
  • Slope:

    
    .
    
  • Insight: A steep slope indicates high temperature sensitivity, suggesting cooling crystallization is a viable purification method. A flat slope suggests anti-solvent crystallization (e.g., adding water to an ethanolic solution) is required.

Visualizations

Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility, including the critical decision points for self-validation.

SolubilityWorkflow Start Start: Weigh Excess Solute SolventAdd Add Solvent & Seal Vial Start->SolventAdd Agitate Agitate @ Temp (24h) SolventAdd->Agitate CheckSolid Is Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Dissolved) Filter Isothermal Filtration (0.45 µm PTFE) CheckSolid->Filter Yes (Saturated) AddMore->Agitate WeighLiq Weigh Filtrate (m_total) Filter->WeighLiq Evap Evaporate to Dryness WeighLiq->Evap WeighSolid Weigh Residue (m_solid) Evap->WeighSolid Calc Calculate Solubility (mg/mL or g/g) WeighSolid->Calc

Caption: Gravimetric solubility workflow ensuring saturation equilibrium is reached before sampling.

Steric Hindrance Mechanism (The Ortho Effect)

This diagram illustrates why this compound resists esterification and shows unique solubility patterns compared to benzoate.

StericEffect Benzoate Standard Benzoate (Planar) Mesitoate This compound (Twisted) Benzoate->Mesitoate Add Methyls OrthoGroups Ortho-Methyl Groups (Steric Bulk) Mesitoate->OrthoGroups Possesses Twist Carboxyl Twist (~90°) OrthoGroups->Twist Forces Consequences Consequences Solubility Altered Crystal Packing (Increased Organic Solubility) Twist->Solubility Reactivity Blocked Nucleophilic Attack (Resistant to Hydrolysis) Twist->Reactivity

Caption: Mechanistic flow showing how ortho-substitution forces de-planarization, altering solubility and reactivity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10194, 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]

  • Ingold, C. K. (1953).[1] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1] (Seminal work describing the BAc2 vs BAl2 mechanisms and steric inhibition of resonance).[1]

  • NIST Chemistry WebBook. (2023). Benzoic acid, 2,4,6-trimethyl- Thermochemical Data. Retrieved from [Link]

  • ChemSrc. (2025).[2] Methyl this compound Physical Properties. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to the Synthesis of Mesitoic Acid from Mesitylene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis of mesitoic acid (2,4,6-trimethylbenzoic acid) from mesitylene. It is intended for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded understanding of this chemical transformation. The document covers the core synthetic strategy, a detailed experimental protocol, and the underlying scientific principles that govern the reaction.

Introduction and Strategic Overview

Mesitoic acid is a sterically hindered aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique structure, featuring three methyl groups ortho and para to the carboxyl group, imparts significant steric hindrance. This property makes it a useful component in the synthesis of specialized polymers, pharmaceuticals, and as a ligand in organometallic chemistry.

The most direct and common laboratory-scale synthesis of mesitoic acid involves the oxidation of one of the three equivalent methyl groups of mesitylene (1,3,5-trimethylbenzene). While various oxidizing agents can be employed, this guide will focus on the use of potassium permanganate (KMnO₄), a powerful and well-documented oxidant for converting alkylbenzenes to their corresponding benzoic acids.[1][2]

The choice of potassium permanganate is strategic. It is a potent oxidizing agent capable of cleaving the strong C-H bonds of the alkyl side chain.[3] The reaction is typically performed in an aqueous solution, often under basic or neutral conditions, and requires heating to proceed at a practical rate.[2] A key requirement for this reaction's success is the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the aromatic ring), a condition that mesitylene readily meets.[1][2]

Reaction Mechanism: The "Why" Behind the Synthesis

Understanding the mechanism of the permanganate oxidation of alkylbenzenes is crucial for optimizing the reaction and troubleshooting potential issues. While the complete mechanism is complex and involves multiple manganese oxidation states, it is widely accepted to proceed through a free-radical pathway.[1][4]

The key mechanistic steps are as follows:

  • Initiation - Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom from one of mesitylene's methyl groups by the permanganate ion (MnO₄⁻).[1][4] This is the rate-limiting step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[2]

  • Oxidation Cascade: The benzylic radical is then rapidly oxidized through a series of steps involving manganese intermediates. This cascade ultimately converts the methyl group into a carboxylate group.

  • Formation of Manganese Dioxide: During the oxidation, the manganese in KMnO₄ (oxidation state +7) is reduced, typically to manganese dioxide (MnO₂, oxidation state +4), which precipitates from the reaction mixture as a brown solid.[4] This visible color change is a useful indicator of reaction progress.

  • Protonation: The reaction is typically conducted under conditions that yield the potassium salt of mesitoic acid. A final acidification step is required to protonate the carboxylate and precipitate the desired mesitoic acid product.

The steric hindrance provided by the two ortho-methyl groups in mesitylene plays a critical role. It effectively protects the aromatic ring from electrophilic attack by the permanganate, thereby preventing ring degradation and favoring the selective oxidation of a single methyl group.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of mesitoic acid from mesitylene via potassium permanganate oxidation.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

  • The reaction can be exothermic. Perform the addition of reagents carefully and monitor the temperature.

  • Work in a well-ventilated fume hood.

Materials and Reagents:
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Mesitylene (98%)120.1910.0 g (11.5 mL)0.083
Potassium Permanganate158.0333.0 g0.209
Deionized Water18.02500 mL-
Sodium Bisulfite104.06As needed-
Hydrochloric Acid (conc.)36.46~25 mL-
Step-by-Step Procedure:
  • Reaction Setup: To a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 400 mL of deionized water and 33.0 g of potassium permanganate.

  • Addition of Mesitylene: Begin stirring the mixture to form a purple slurry. Add 10.0 g (11.5 mL) of mesitylene to the flask.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue refluxing with vigorous stirring for 4-6 hours, or until the purple color has completely disappeared.

  • Quenching Excess Permanganate: After the reflux period, cool the mixture slightly. If any purple color remains, cautiously add small portions of solid sodium bisulfite until the solution becomes colorless or pale yellow, indicating all permanganate has been consumed.

  • Removal of Manganese Dioxide: While the solution is still hot, filter it through a Büchner funnel fitted with a pad of Celite or glass wool to remove the fine brown precipitate of MnO₂. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.

  • Acidification and Precipitation: Cool the clear filtrate in an ice bath. With continuous stirring, slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of mesitoic acid will form.

  • Isolation and Purification: Collect the crude mesitoic acid by vacuum filtration. Wash the crystals with two portions of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 60-70 °C) to a constant weight. The expected yield is approximately 8-10 g (60-75%).

Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants Mesitylene + KMnO4 in Water Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Oxidation Quench Quench excess KMnO4 (Sodium Bisulfite) Reflux->Quench Filter Hot Filtration (Remove MnO2) Quench->Filter Proceed to Workup Acidify Acidification (HCl) & Precipitation Filter->Acidify Isolate Vacuum Filtration & Washing Acidify->Isolate Dry Drying Isolate->Dry FinalProduct Pure Mesitoic Acid Dry->FinalProduct Yields

Sources

The Biogenic Interface of 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

From Microbial Catabolism to Steric Shields in Drug Design

Executive Summary

While 2,4,6-trimethylbenzoic acid (Mesitoic acid) is classically categorized as a synthetic intermediate, its "natural" existence is defined by the biogenic interface —specifically, the microbial catabolism of alkylbenzenes (mesitylene) in hydrocarbon-rich environments. For the pharmaceutical scientist, this molecule is not merely a degradation product but a canonical model of steric hindrance . Its unique resistance to esterification and nucleophilic attack serves as a blueprint for designing metabolically stable drug motifs (the "Ortho Effect"). This guide bridges the gap between its environmental formation and its application as a metabolic probe in drug discovery.

Part 1: The Biogenic Source – Microbial Catabolism

Unlike secondary metabolites synthesized by plants for defense, mesitoic acid appears in nature primarily as a stable metabolic intermediate during the bioremediation of 1,3,5-trimethylbenzene (mesitylene).

The Pathway: Oxidative Biotransformation

In soil bacteria, particularly Pseudomonas putida (pWW0 plasmid) and Rhodococcus species, the degradation of mesitylene does not proceed via ring cleavage immediately. The methyl groups are sequentially oxidized.

  • Substrate: Mesitylene (Anthropogenic/Geogenic origin).

  • Enzyme System: Xylene Monooxygenase (XMO) initiates the attack on the methyl group.

  • Bottleneck: The conversion of the aldehyde (3,5-dimethylbenzaldehyde) to the acid is rapid, but the further degradation of mesitoic acid is rate-limited by the steric bulk preventing easy ring hydroxylation or CoA ligation.

Key Insight for Researchers:

Mesitoic acid accumulates in culture media because the steric bulk that makes it valuable for drug design also makes it a "metabolic dead-end" for many standard bacterial enzymes.

Visualization: The Biogenic Pathway (DOT)

Mesitylene_Degradation cluster_bacteria Pseudomonas putida (pWW0) Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Alcohol 3,5-Dimethylbenzyl alcohol Mesitylene->Alcohol Xylene Monooxygenase (XMO) Aldehyde 3,5-Dimethyl benzaldehyde Alcohol->Aldehyde Benzyl Alcohol Dehydrogenase (BADH) Mesitoic 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid) Aldehyde->Mesitoic Benzaldehyde Dehydrogenase (BZDH) RingCleavage Ring Cleavage (Inhibited/Slow) Mesitoic->RingCleavage Steric Blockade

Figure 1: The microbial oxidative pathway converting Mesitylene to Mesitoic Acid. Note the accumulation at the acid stage due to steric resistance to downstream processing.

Part 2: Steric Hindrance & Metabolic Stability (The "Ortho Effect")

For drug development professionals, mesitoic acid is the "gold standard" control for testing steric shields. The two ortho-methyl groups create a physical barrier that prevents the carbonyl carbon from achieving the tetrahedral intermediate required for esterification or hydrolysis.

Mechanism of Action[1][2]
  • Resonance Inhibition: The methyl groups force the carboxyl group out of planarity with the benzene ring, decoupling resonance stabilization but also blocking enzyme active sites.

  • Nucleophilic Shielding: The ortho-methyls physically block the trajectory of incoming nucleophiles (e.g., UDP-glucuronosyltransferases).

Comparative Data: Hydrolysis Resistance

The following table illustrates why the 2,4,6-trimethyl motif is used to prolong drug half-life.

SubstrateRate Constant (

)
Relative StabilityMetabolic Implication
Benzoic Acid 12.41x (Baseline)Rapid Glucuronidation
2-Methylbenzoic Acid 2.1~6xModerate slowing
2,4,6-Trimethylbenzoic Acid < 0.01 >1200x Metabolically Inert

Table 1: Comparative rates of ester hydrolysis under alkaline conditions, demonstrating the extreme stability conferred by the mesityl group.

Part 3: Analytical Workflows & Isolation

Detecting 2,4,6-trimethylbenzoic acid in biological matrices (e.g., microbial broth or plasma) presents a specific challenge: it resists standard derivatization . Standard acid-catalyzed methylation (MeOH/H2SO4) often fails or requires extreme reflux times.

Optimized Analytical Protocol (GC-MS)

Objective: Overcome steric hindrance to create a volatile methyl ester for analysis.

  • Sample Prep: Acidify supernatant (pH < 2) with HCl.

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (3x).

    • Note: Mesitoic acid is highly lipophilic; avoid ether if peroxides are a concern.

  • Derivatization (The Critical Step):

    • Standard methods fail.

    • Recommended: Use Trimethylsilyldiazomethane (TMS-DAM) in Methanol/Benzene (2:1).

    • Mechanism:[1][3][4][5][6] TMS-DAM is a safe substitute for diazomethane and reacts via a proton-transfer mechanism that is less sensitive to steric bulk than Fischer esterification.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent.

    • Ionization: EI (70 eV).

    • Target Ion: 164 m/z (Molecular ion) and 119 m/z (Loss of COOH - Tropylium-like ion).

Visualization: Extraction Logic (DOT)

Extraction_Workflow Sample Biological Matrix (Microbial Broth/Plasma) Acidification Acidify to pH 2.0 (Protonate Carboxyl Group) Sample->Acidification LLE LLE: Ethyl Acetate (Partition Coefficient > 100) Acidification->LLE Deriv Derivatization: TMS-Diazomethane (Bypasses Steric Block) LLE->Deriv Standard Methylation Fails GCMS GC-MS Analysis Target Ion: 164 m/z Deriv->GCMS

Figure 2: Optimized extraction and derivatization workflow. The use of TMS-Diazomethane is critical to bypass the steric hindrance of the 2,6-dimethyl substitution.

Part 4: Experimental Protocol – Microbial Bioconversion Assay

This protocol allows researchers to generate 2,4,6-trimethylbenzoic acid biologically to study its metabolic fate or toxicity.

Reagents:

  • Pseudomonas putida (ATCC 12633 or similar XYL+ strain).

  • Mesitylene (98% purity).

  • M9 Minimal Media (Glucose-free).

Step-by-Step Methodology:

  • Inoculation: Inoculate P. putida into 50 mL M9 media supplemented with 0.1% succinate (carbon starter).

  • Induction: Once OD600 reaches 0.4, introduce Mesitylene.

    • Critical: Mesitylene is volatile and toxic. Do not add directly to liquid.

    • Vapor Phase Feed: Place mesitylene in a small center well or on a cotton plug suspended in the headspace. The bacteria will utilize the vapors.

  • Incubation: Shake at 30°C for 24-48 hours.

  • Harvest: Centrifuge at 5000 x g. Retain supernatant.

  • Validation: Follow the "Optimized Analytical Protocol" (Part 3) to confirm the presence of Mesitoic Acid (retention time shift vs. Mesitylene).

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10194: 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019).[7] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361. Retrieved from [Link]

  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412–449. Retrieved from [Link]

  • US EPA. (2024). Substance Details: Benzoic acid, 2,4,6-trimethyl-.[3][4][6][8][9][10][11][12][13] CompTox Chemicals Dashboard.[8] Retrieved from [Link]

Sources

spectroscopic data for 2,4,6-trimethylbenzoic acid (NMR, IR, MS)

Note: Specific ¹³C chemical shifts can vary slightly based on solvent and concentration. The values presented are typical. [8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecular bonds. It is an excellent technique for identifying functional groups.

Experimental Protocol: FTIR Acquisition

  • Methodology: The KBr pellet method is a common and effective choice for solid samples.

  • Sample Preparation: Grind a small amount of 2,4,6-trimethylbenzoic acid (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Causality

The IR spectrum is dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupDescription
3200 - 2500 (broad)O-H stretchCarboxylic AcidThis very broad and characteristic band is due to the strong hydrogen bonding between carboxylic acid dimers in the solid state.
~2920C-H stretch (aliphatic)Methyl GroupsAbsorption from the C-H bonds of the three methyl groups.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. Its position indicates it is part of a hydrogen-bonded dimer.
~1610, ~1450C=C stretchAromatic RingAbsorptions corresponding to the stretching vibrations within the benzene ring.
~1300C-O stretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond of the acid.
~900O-H bend (out-of-plane)Carboxylic AcidA broad absorption characteristic of the out-of-plane bend of the hydroxyl group in a carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Electron Ionization (EI-MS) Acquisition

  • Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns, ideal for library matching and structural elucidation.

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Data Interpretation and Causality

The mass spectrum reveals the molecular ion and a series of fragment ions that are diagnostic of the original structure.

m/zProposed FragmentFormulaRationale
164[M]⁺ (Molecular Ion)[C₁₀H₁₂O₂]⁺Corresponds to the molecular weight of the parent molecule. [1][5]
147[M - OH]⁺[C₁₀H₁₁O]⁺A common fragmentation for carboxylic acids, involving the loss of a hydroxyl radical.
146[M - H₂O]⁺[C₁₀H₁₀O]⁺Loss of a water molecule from the molecular ion. This is the base peak in the spectrum. [6]
119[M - COOH]⁺[C₉H₁₁]⁺Loss of the entire carboxyl group as a radical, resulting in the trimethylbenzyl cation.
91[C₇H₇]⁺[C₇H₇]⁺A common rearrangement to the tropylium ion, characteristic of alkyl-substituted benzene rings. [6]
77[C₆H₅]⁺[C₆H₅]⁺The phenyl cation, resulting from further fragmentation. [6]
digraph "Fragmentation_Pathway" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontsize=9, color="#5F6368"];

M [label="[C₁₀H₁₂O₂]⁺˙\nm/z = 164\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F147 [label="[C₁₀H₁₁O]⁺\nm/z = 147"]; F146 [label="[C₁₀H₁₀O]⁺˙\nm/z = 146\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F119 [label="[C₉H₁₁]⁺\nm/z = 119"]; F91 [label="[C₇H₇]⁺\nm/z = 91"];

M -> F147 [label="- •OH"]; M -> F146 [label="- H₂O"]; M -> F119 [label="- •COOH"]; F119 -> F91 [label="- C₂H₄"]; }

Caption: Proposed EI-MS fragmentation pathway for 2,4,6-trimethylbenzoic acid.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating fingerprint for the identification of 2,4,6-trimethylbenzoic acid. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the molecule's high degree of symmetry. The IR spectrum provides definitive evidence for the carboxylic acid functional group and its dimeric, hydrogen-bonded state. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. These datasets, when used in conjunction, allow researchers and scientists to confidently verify the identity and purity of 2,4,6-trimethylbenzoic acid in any research or development setting.

References

  • ChemEdDL. 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Available at: [Link] (Note: This is for the aldehyde but provides context for aromatic proton shifts in a similar system).

  • PubChem. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194. Available at: [Link]

  • NIST. Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST. Benzoic acid, 2,4,6-trimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST. Benzoic acid, 2,4,6-trimethyl- UV/Vis Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • SpectraBase. 2,4,6-Trimethylbenzoic acid - Optional[13C NMR] - Spectrum. Available at: [Link]

  • SIELC Technologies. 2,4,6-Trimethylbenzoic acid. Available at: [Link]

  • NIST. Benzoic acid, 2,4,6-trimethyl- (Notes). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]

  • Gregory, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • PubChem. 2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982. Available at: [Link]

  • ChemSynthesis. 2,4,6-trimethylbenzoic acid - 480-63-7. Available at: [Link]

  • SpectraBase. 2,4,6-Trimethylbenzoic acid - Optional[FTIR] - Spectrum. Available at: [Link]

  • SpectraBase. 2,4,6-Trimethylbenzoic acid - Optional[FTIR] - Spectrum (2). Available at: [Link]

Technical Guide: Thermal and Chemical Stability of Methyl 2,4,6-Trimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,4,6-trimethylbenzoate (Methyl Mesitoate) represents a quintessential example of steric stabilization in organic chemistry. Unlike standard benzoate esters, which are susceptible to rapid hydrolytic cleavage under basic or acidic conditions, methyl mesitoate exhibits exceptional resistance to chemical degradation. This stability arises from the "Mesitoic Effect," where the ortho-methyl substituents effectively shield the carbonyl carbon from nucleophilic attack. This guide details the molecular mechanisms governing this stability, provides quantitative thermal data, and outlines validated protocols for stability assessment in drug development and high-performance material applications.

Molecular Architecture: The Mesitoic Effect

The extraordinary stability of methyl mesitoate is not intrinsic to the ester bond itself but is a product of its molecular geometry. In a standard methyl benzoate, the carbonyl carbon is accessible to nucleophiles (OH⁻, H₂O). In methyl mesitoate, the two methyl groups at the 2- and 6-positions (ortho) create a dense steric blockade.

Steric Inhibition of Resonance and Attack

The ortho-methyl groups force the carbonyl group out of coplanarity with the benzene ring. This de-conjugation prevents the formation of the tetrahedral intermediate required for standard bimolecular hydrolysis (BAc2 and AAc2 mechanisms).

Key Mechanistic Consequence:

  • Standard Conditions: The ester is inert to boiling aqueous alkali and standard acidic hydrolysis.

  • Extreme Conditions: Hydrolysis only proceeds via the Acylium Ion mechanism (AAc1) , requiring concentrated sulfuric acid (100%) to protonate the carbonyl oxygen and generate the resonance-stabilized mesitoyl cation.

Diagram 1: Steric Shielding Mechanism

The following diagram illustrates the steric blockade preventing nucleophilic attack compared to a non-hindered benzoate.

StericHindrance cluster_0 Standard Benzoate (Unhindered) cluster_1 Methyl Mesitoate (Hindered) MB Methyl Benzoate (Planar Carbonyl) TI1 Tetrahedral Intermediate MB->TI1 Rapid Formation Nuc1 Nucleophile (OH-) Nuc1->MB Attack Accessible MM Methyl Mesitoate (Ortho-Methyl Blockade) Nuc2 Nucleophile (OH-) Block STERIC BLOCK (No Reaction) Nuc2->Block Attack Repelled Block->MM Structure Intact

Caption: Comparative pathway analysis showing the kinetic inhibition of nucleophilic attack in Methyl Mesitoate due to 2,6-dimethyl steric crowding.

Thermal & Chemical Stability Profile

Researchers must distinguish between volatility (physical loss) and decomposition (chemical breakdown). Methyl mesitoate is volatile but chemically robust.

Physicochemical Data Summary
PropertyValueStability Implication
CAS Number 2282-84-0Unique Identifier
Molecular Weight 178.23 g/mol Moderate volatility
Boiling Point ~230–235°C (atm)Thermally stable in liquid phase up to BP.[1]
Boiling Point (Vacuum) 115°C @ 7.5 TorrDistillable without decomposition.[1]
Flash Point ~97°C (Closed Cup)Flammable; requires standard safety handling.[1]
Hydrolytic Half-life > 1 year (pH 7, 25°C)Effectively inert in biological buffers.[1]
Saponification Rate NegligibleResistant to standard alkaline lysis.[1]
Thermal Decomposition[1]
  • Pyrolysis Threshold: Pure thermal degradation (bond breaking) typically requires temperatures exceeding 350°C in the absence of oxygen.

  • Oxidative Stability: The benzylic methyl hydrogens are susceptible to radical oxidation at elevated temperatures (>150°C) in air, potentially forming aldehydes or acids, but the ester linkage itself remains intact.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of methyl mesitoate in a formulation or drug substance context, the following protocols are recommended. These move beyond standard testing to account for the compound's volatility.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: To differentiate between evaporation and decomposition.

  • Instrument: High-resolution TGA (e.g., TA Instruments Q500 or equivalent).

  • Sample Preparation: Load 5–10 mg of methyl mesitoate into a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm).

    • Note: An open pan will show 100% weight loss near the boiling point (evaporation), masking decomposition. The pinhole creates a self-generated atmosphere.

  • Method:

    • Ramp: 10°C/min from 25°C to 500°C.

    • Purge Gas: Nitrogen (40 mL/min) to prevent oxidation.

  • Analysis:

    • T_onset (Evaporation): Expect endothermic mass loss near 230°C.

    • Residue: Should be <0.5% if pure. Significant char indicates contamination.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To demonstrate the "Mesitoic Effect" against hydrolysis.

  • Control: Methyl Mesitoate (10 mM) in MeOH/Water (1:1).

  • Acid Stress: Add 1N HCl. Reflux at 80°C for 24 hours.

  • Base Stress: Add 1N NaOH. Reflux at 80°C for 24 hours.

  • Analysis (HPLC/GC):

    • Column: C18 Reverse Phase (HPLC) or DB-5 (GC).

    • Detection: UV at 210 nm (HPLC) or FID (GC).

  • Acceptance Criteria:

    • Methyl Mesitoate: >99% recovery.

    • Mesitoic Acid (Hydrolysis Product): <1% formation.

    • Comparison: Run Methyl Benzoate in parallel; it will show >90% degradation under Base Stress.

Diagram 2: Stability Assessment Workflow

StabilityWorkflow cluster_thermal Thermal Stability (Physical) cluster_chem Chemical Stability (Hydrolytic) Start Start: Methyl Mesitoate Sample TGA TGA (Sealed Pinhole) N2 atm, 10°C/min Start->TGA Stress Forced Degradation (1N NaOH, 80°C, 24h) Start->Stress Result1 Mass Loss @ ~230°C (Evaporation) TGA->Result1 Pure Result2 Mass Loss < 200°C (Impurity/Solvent) TGA->Result2 Impure Analysis HPLC/GC Analysis Stress->Analysis Decision Degradation > 1%? Analysis->Decision Pass: Sterically Stable Pass: Sterically Stable Decision->Pass: Sterically Stable No Fail: Contaminated Fail: Contaminated Decision->Fail: Contaminated Yes

Caption: Integrated workflow for validating physical volatility limits and chemical hydrolytic resistance.

Implications for Drug Design & Synthesis

Metabolic Stability (Prodrug Design)

In medicinal chemistry, esters are often used as prodrugs to improve lipophilicity. However, plasma esterases rapidly cleave simple benzoates.

  • Strategy: Incorporating the 2,4,6-trimethyl motif (mesitoyl group) renders the ester resistant to enzymatic cleavage . This can be utilized to create "hard drugs" (metabolically stable) or to protect hydroxyl groups during multi-step synthesis where basic conditions are required.

Synthetic Utility

Methyl mesitoate serves as a robust intermediate. It can be converted to the acid chloride or reduced to the alcohol, but only under specific, forcing conditions.

  • Demethylation: Requires BBr₃ or LiI/Collidine at reflux; standard saponification will fail.

References

  • Ingold, C. K. (1953).[2] Structure and Mechanism in Organic Chemistry. Cornell University Press.[2] (Defines the AAc1 mechanism and steric hindrance in mesitoates).

  • Hammett, L. P. (1937).[3] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.

  • Trevoy, L. W., & Brown, W. G. (1949). Mechanism of the Acid-Catalyzed Hydrolysis of Methyl Mesitoate. Journal of the American Chemical Society, 71(5), 1675–1678.

  • NIST Chemistry WebBook. (2025). Methyl this compound Thermochemical Data. National Institute of Standards and Technology.

  • PubChem Database. (2025).[4] Methyl this compound (CID 2282-84-0).[5][6] National Center for Biotechnology Information. [1]

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A Senior Application Scientist's Guide to 2,4,6-Trimethylbenzoate Derivatives: Synthesis, Characteristics, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An esteemed guide for researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of Steric Hindrance

In the landscape of medicinal chemistry, the 2,4,6-trimethylbenzoate scaffold represents a fascinating and strategically valuable starting point for drug design. Characterized by a benzoic acid core flanked by three methyl groups, this structure's most defining feature is significant steric hindrance around the carboxyl group.[1][2] Far from being a limitation, this steric bulk imparts unique chemical reactivity and metabolic stability, making its derivatives compelling candidates for novel therapeutics. These compounds serve as crucial intermediates for everything from insecticides to photoinitiators and have shown potential in the development of new antibacterial and anticancer agents.[3][4][5] This guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and burgeoning therapeutic applications of this compound derivatives, offering field-proven insights for their effective utilization in research and development.

The Core Moiety: Understanding 2,4,6-Trimethylbenzoic Acid

A thorough understanding of the parent compound, 2,4,6-trimethylbenzoic acid (also known as mesitoic acid), is fundamental to exploiting its derivatives. Its properties are the baseline from which all derivatives are developed.

Physicochemical Characteristics

The symmetric placement of three methyl groups on the benzene ring governs the compound's physical properties, notably increasing its lipophilicity compared to benzoic acid.[2] It typically presents as a white crystalline solid with low water solubility but good solubility in organic solvents like ethanol and ether.[2]

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[6]
Molecular Weight164.201 g/mol [6]
Melting Point152-155 °C[6]
Boiling Point296.6 °C at 760 mmHg[6]
pKa3.45 (at 25°C)[2]
LogP3.28[6]
Water Solubility722.5 mg/L[2]
The Causality of Steric Hindrance: A Unique Reaction Mechanism

The most critical characteristic for a medicinal chemist to appreciate is the profound impact of the two ortho-methyl groups. These groups sterically shield the carbonyl carbon of the carboxyl group, dramatically hindering the typical nucleophilic acyl substitution (BAc2 mechanism) that governs the hydrolysis of most esters.[1]

Consequently, the hydrolysis of methyl this compound under basic conditions proceeds via an unusual bimolecular, base-catalyzed, alkyl-oxygen cleavage (BAl2) mechanism.[1] In this SN2 reaction, the hydroxide ion attacks the less-hindered methyl carbon of the ester group, rather than the carbonyl carbon, cleaving the alkyl-oxygen bond.[1] This mechanistic deviation is a prime example of how structural attributes dictate reactivity, a core principle in rational drug design. Understanding this allows chemists to design derivatives with enhanced stability or to select specific reaction conditions to achieve desired transformations.

Caption: BAl2 hydrolysis mechanism of methyl this compound.

Synthesis of the this compound Scaffold

The industrial and laboratory-scale synthesis of the parent 2,4,6-trimethylbenzoic acid is well-established, providing a reliable source of the core scaffold. The choice of method often depends on the available starting materials, scale, and environmental considerations.

Comparative Synthesis Workflow

Several primary routes exist, each with distinct advantages and disadvantages. The Friedel-Crafts acylation approach is common but often involves harsh catalysts and solvents.[7] Direct oxidation of mesitylene is a more direct route, while the Grignard method offers versatility for smaller-scale, high-purity applications.[2][7] A patented industrial method involves a multi-step process starting from mesitylene and chloroacetyl chloride.[4][8]

Synthesis_Workflows Synthesis Routes to 2,4,6-Trimethylbenzoic Acid cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Direct Oxidation cluster_2 Route 3: Grignard Reagent A1 Mesitylene + Acyl Chloride I1 Acylated Intermediate A1->I1 AlCl₃, CS₂ P1 2,4,6-Trimethylbenzoic Acid I1->P1 Hydrolysis A2 Mesitylene (2,4,6-Trimethyltoluene) P2 2,4,6-Trimethylbenzoic Acid A2->P2 KMnO₄ or CrO₃ A3 2,4,6-Trimethylbromobenzene I3 Grignard Reagent A3->I3 Mg, ether P3 2,4,6-Trimethylbenzoic Acid I3->P3 CO₂ (dry ice)

Caption: Comparative workflows for the synthesis of the core scaffold.

Protocol: Acylation-Haloform Route for Industrial Synthesis

This protocol is based on a robust, multi-step synthesis that is adaptable for scale-up.[4][8] It is a self-validating system where the successful isolation of the intermediate in Step 1 confirms the viability of the initial acylation.

Objective: To synthesize 2,4,6-trimethylbenzoic acid from mesitylene.

Pillar of Trustworthiness: Each step yields a characterizable product, allowing for stage-gate validation before proceeding.

Step 1: Acylation to form 2,4,6-Trimethyl Chloroacetophenone

  • Rationale: This Friedel-Crafts acylation introduces a carbonyl group necessary for the subsequent haloform reaction. Aluminum chloride is a potent Lewis acid that activates the chloroacetyl chloride electrophile.

  • To a stirred solution of mesitylene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,4,6-trimethyl chloroacetophenone intermediate.[8]

Step 2: Chloroform (Haloform) Reaction

  • Rationale: The methyl ketone intermediate is oxidized by sodium hypochlorite to a carboxylate. The use of a phase transfer catalyst is crucial for bringing the aqueous hypochlorite into contact with the organic substrate.

  • Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene.

  • Add a phase transfer catalyst (e.g., a quaternary ammonium salt, 0.05 eq).

  • Add aqueous sodium hypochlorite (NaOCl, 10-15% solution, ~4 eq) dropwise while heating the mixture to 50-60 °C. Vigorous stirring is essential.

  • Maintain the temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

Step 3: Hydrolysis and Purification

  • Rationale: The final step involves the acidification of the carboxylate salt to yield the free carboxylic acid, followed by purification.

  • Cool the reaction mixture and separate the aqueous and organic layers.

  • Wash the aqueous layer with toluene to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH ~2 with concentrated HCl. A white precipitate of 2,4,6-trimethylbenzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure acid with a yield of 97% and purity above 99%.[9]

A Key Derivative Class: 2,4,6-Trimethylbenzenesulfonyl Hydrazones as Antibacterial Agents

A prominent example of therapeutically relevant derivatives is the 2,4,6-trimethylbenzenesulfonyl hydrazones. Research has demonstrated their potential as effective antibacterial agents, particularly against Gram-positive bacteria.[3][10]

Synthesis and Mechanism

These derivatives are synthesized via a straightforward condensation reaction between 2,4,6-trimethylbenzenesulfonyl hydrazide and a variety of aldehydes or ketones.[11] This modular approach allows for the creation of a large library of analogs for structure-activity relationship (SAR) studies.

In Vitro Antibacterial Activity

Studies have shown that these compounds exhibit significant activity against several Gram-positive strains.[10] For instance, certain derivatives show potent inhibition of Staphylococcus and Bacillus species.[10] The table below summarizes the Minimal Inhibitory Concentration (MIC) for a highly active derivative, designated as compound 24 in the cited literature, which was synthesized from 4-diethylaminobenzaldehyde.[3][11]

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 259237.81[3][11]
Staphylococcus aureus ATCC 43300 (MRSA)15.62[3]
Staphylococcus epidermidis ATCC 122287.81[3]
Bacillus subtilis ATCC 66337.81[3][11]
Bacillus cereus ATCC 1177815.62[3]

Importantly, these specific derivatives showed no activity against Gram-negative bacteria or fungi, indicating a selective mechanism of action.[10]

Protocol: Synthesis and Antimicrobial Evaluation of a Hydrazone Derivative

Objective: To synthesize a 2,4,6-trimethylbenzenesulfonyl hydrazone and evaluate its antibacterial activity.

Step 1: Synthesis via Condensation Reaction

  • Rationale: This is a classic imine formation reaction. The acidic conditions catalyze the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic for attack by the nucleophilic nitrogen of the hydrazide.

  • Dissolve 2,4,6-trimethylbenzenesulfonyl hydrazide (1.0 eq) in ethanol.

  • Add the desired aromatic aldehyde (e.g., 4-diethylaminobenzaldehyde, 1.0 eq) and a catalytic amount of glacial acetic acid (3-5 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.[3]

Step 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, providing a quantitative measure of its potency (the MIC).

  • Prepare a stock solution of the synthesized hydrazone in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

  • Prepare an inoculum of the target bacterium (e.g., S. aureus ATCC 25923) standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3][10]

Emerging Therapeutic Potential: Anticancer Applications

While direct studies on this compound derivatives as anticancer agents are nascent, the broader class of benzoic acid derivatives has shown promise as inhibitors of key cell cycle regulators, suggesting a fertile ground for investigation.[5]

Rationale: Targeting Cyclin-Dependent Kinases (CDKs)

Flavonoids, which are often metabolized in the gut to simpler phenolic acids, have demonstrated anticancer properties.[12] One such metabolite, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), has been shown to be a dose-dependent inhibitor of CDKs 1, 2, and 4.[12][13] CDKs are critical enzymes that control cell cycle progression, and their dysregulation is a hallmark of cancer. The structural similarity between 2,4,6-THBA and 2,4,6-trimethylbenzoic acid provides a strong rationale for screening the latter's derivatives as potential CDK inhibitors.

Postulated Signaling Pathway and Experimental Workflow

The proposed mechanism involves the inhibition of CDK/Cyclin complexes, which would prevent the phosphorylation of the retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, halting the cell cycle at the G1/S checkpoint and preventing proliferation.[13]

CDK_Pathway_Inhibition Derivative This compound Derivative CDK CDK4/6-Cyclin D Complex Derivative->CDK Inhibition pRb pRb (Active) CDK->pRb Phosphorylation E2F E2F pRb->E2F Sequesters pRb_p p-pRb (Inactive) pRb->pRb_p Cell_Cycle_Arrest Cell Cycle Arrest pRb->Cell_Cycle_Arrest G1_S G1/S Phase Progression E2F->G1_S Activates pRb_p->G1_S Releases E2F

Caption: Proposed inhibition of the CDK/pRb pathway by a derivative.

An experimental workflow to validate this hypothesis would involve:

  • In Vitro Kinase Assays: Directly measure the inhibition of recombinant CDK4/6 enzymes.

  • Cell Proliferation Assays: Use assays like MTT or Crystal Violet to assess the effect on the growth of cancer cell lines (e.g., colorectal, breast).

  • Western Blotting: Probe for levels of phosphorylated pRb and cell cycle markers like p21 to confirm target engagement within the cell.

Conclusion and Future Directions

The this compound scaffold is more than just a chemical intermediate; it is a platform for innovation. The inherent steric hindrance defines its chemical personality, offering a unique blend of stability and reactivity that can be exploited in drug design. The demonstrated success of its hydrazone derivatives as selective antibacterial agents provides a validated proof-of-concept for its therapeutic potential.[3] Future research should focus on expanding derivative libraries and screening them against a wider range of targets, particularly in oncology where cell cycle regulators like CDKs present compelling opportunities.[13] For the drug development professional, these compounds represent a robust, versatile, and economically viable starting point for the discovery of next-generation therapeutics.

References

  • Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials (Basel), 14(11), 2723. [Link][3][10][11]

  • National Center for Biotechnology Information. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PubMed. [Link]

  • ResearchGate. (2021). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 6932257. [Link]

  • ResearchGate. (2009). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]

  • Chemsrc. (n.d.). 2,4,6-Trimethylbenzoic acid | CAS#:480-63-7. [Link]

  • National Center for Biotechnology Information. (2023). Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. PMC. [Link]

  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(15), 4874. [Link]

  • Google Patents. (2016). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
  • Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Org. Synth. 2019, 96, 137-149. [Link]

  • Biomedical and Pharmacology Journal. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomed. Pharmacol. J, 17(2). [Link]

  • National Center for Biotechnology Information. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. PubMed. [Link]

  • University of Kentucky. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. UKnowledge. [Link]

  • National Center for Biotechnology Information. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). [Link]

  • MDPI. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. Molecules, 27(9), 2603. [Link]

Sources

Methodological & Application

Application Note: Overcoming Steric Blockade in Mesitoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 2,4,6-trimethylbenzoic acid (mesitoic acid) presents a classic challenge in organic synthesis. The two ortho-methyl groups create a "steric blockade" that renders standard Fischer esterification conditions (


 mechanism) ineffective. The tetrahedral intermediate required for standard nucleophilic acyl substitution is too crowded to form or collapses back to the starting material.

This Application Note details two field-proven protocols to bypass this kinetic barrier:

  • The Acylium Ion Route (Newman’s Method): Utilizes concentrated sulfuric acid to generate a linear, reactive acylium ion intermediate (

    
     mechanism).
    
  • Cesium-Promoted Alkylation: A mild, base-mediated

    
     approach that shifts the electrophilic site away from the hindered carbonyl carbon.
    

The Challenge: The "Mesitoic Effect"

In typical benzoic acids, esterification proceeds via the


 mechanism: protonation of the carbonyl oxygen followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate.

In mesitoic acid, the ortho-methyl groups exert two inhibitory effects:

  • Steric Hindrance: They physically block the approach of the alcohol nucleophile to the carbonyl carbon.

  • Inhibition of Resonance: They force the carbonyl group out of planarity with the benzene ring, altering electronic stabilization.

Attempts to use standard conditions (e.g., refluxing in MeOH with catalytic


) result in negligible yield, as the rate-determining formation of the tetrahedral intermediate is energetically unfavorable.

Protocol A: The Acylium Ion Route (Newman's Method)

Best For: Methyl, Ethyl, and simple alkyl esters. Mechanism:


 (Acid-catalyzed, Unimolecular cleavage).

This method, pioneered by M.S. Newman, fundamentally changes the mechanism. By dissolving the acid in 100% sulfuric acid before adding the alcohol, we generate the acylium ion (


). This linear intermediate is less sterically hindered and highly electrophilic.
Mechanistic Pathway

NewmanMechanism Acid Mesitoic Acid (Sterically Blocked) Protonated Protonated Acid Acid->Protonated + H+ H2SO4 100% H2SO4 (Solvent/Catalyst) H2SO4->Protonated Acylium Acylium Ion (Ar-C≡O+) Linear & Reactive Protonated->Acylium - H2O (Rate Limiting) Ester Mesitoic Ester (Product) Acylium->Ester + ROH (Fast Attack) Alcohol Alcohol (ROH) (Nucleophile) Alcohol->Ester

Figure 1: The


 mechanism bypasses the crowded tetrahedral intermediate by forming a linear acylium ion.
Experimental Protocol

Reagents:

  • 2,4,6-Trimethylbenzoic acid (1.0 equiv)

  • Sulfuric acid, conc. (98-100%) (approx. 2-3 mL per gram of acid)

  • Anhydrous Alcohol (MeOH or EtOH) (Excess)[1]

Step-by-Step Procedure:

  • Dissolution: Place 2,4,6-trimethylbenzoic acid in a round-bottom flask containing a magnetic stir bar.

  • Acylium Formation: Cool the flask to 0°C in an ice bath. Slowly add concentrated

    
    .[2]
    
    • Critical Checkpoint: Stir until the solid is completely dissolved . The solution typically turns a clear, deep yellow/orange, indicating the formation of the acylium ion. Do not proceed until dissolved.

  • Quenching/Esterification: Pour the sulfuric acid solution slowly into a separate flask containing cold alcohol (0°C) with vigorous stirring.

    • Note: The reaction is extremely rapid upon mixing.

  • Workup: Dilute the mixture with ice water (5x volume). Extract with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the organic layer with saturated

    
     (to remove trace acid) and brine. Dry over 
    
    
    
    and concentrate.

Yield Expectation: >90% for methyl/ethyl esters.

Protocol B: Cesium-Promoted Carboxylate Alkylation

Best For: Complex esters, acid-sensitive substrates, or high-throughput synthesis. Mechanism:


 Displacement.

This method avoids the carbonyl carbon entirely. By converting the acid to its carboxylate anion, the nucleophile (the oxygen) attacks an alkyl halide. The steric bulk of the mesityl group does not hinder the oxygen from attacking a primary alkyl halide.

Workflow Diagram

AlkylationWorkflow Start Start: Mesitoic Acid Solvent Add Solvent: DMF or MeCN Start->Solvent Base Add Base: Cs2CO3 (1.5 equiv) Solvent->Base Intermediate Cesium Carboxylate Salt (Naked Anion) Base->Intermediate Deprotonation Reaction Reaction: Stir 25-60°C, 2-12h Intermediate->Reaction Electrophile Add Alkyl Halide (R-X) (e.g., MeI, BnBr) Electrophile->Reaction Workup Workup: Dilute w/ H2O, Extract EtOAc Reaction->Workup Monitor TLC Product Final Ester Workup->Product

Figure 2: Workflow for the


 alkylation route. Cesium carbonate is preferred for its solubility and "cesium effect" in aprotic solvents.
Experimental Protocol

Reagents:

  • 2,4,6-Trimethylbenzoic acid (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 - 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Procedure:

  • Salt Formation: In a reaction vial, combine mesitoic acid and

    
     in DMF (approx. 0.5 M concentration). Stir at room temperature for 30 minutes.
    
    • Why Cesium? The large radius of

      
       creates a "loose" ion pair, making the carboxylate oxygen more nucleophilic compared to sodium or potassium salts.
      
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at room temperature (for reactive halides like MeI) or heat to 60°C (for less reactive bromides). Monitor by TLC.[3]

  • Workup: Pour into water. The ester typically precipitates or oils out. Extract with Ethyl Acetate/Hexanes (1:1).

  • Purification: Silica gel chromatography is rarely needed if stoichiometry is controlled; simple evaporation often yields pure product.

Comparative Analysis & Troubleshooting

FeatureMethod A: Newman (

)
Method B: Alkylation (

)
Mechanism

(Acylium Ion)

(Nucleophilic Substitution)
Key Constraint Alcohol must be stable to conc. acid.[1][2][4][5][6][7][8][9][10][11]Requires Alkyl Halide (not alcohol).[12]
Steric Sensitivity Bypasses carbonyl sterics completely.Sensitive to steric bulk of the halide.
Scalability High (Industrial standard).High (Pharma/MedChem standard).
Common Pitfall Adding alcohol before acid dissolves.Using wet DMF (hydrolysis risk).
Troubleshooting Guide
  • Problem: Low yield in Method A.

    • Cause: You likely mixed Acid + Alcohol +

      
       simultaneously (Fischer conditions).
      
    • Fix: You must dissolve the acid in

      
       first to form the acylium ion (yellow color) before adding alcohol.
      
  • Problem: No reaction in Method B.

    • Cause: Alkyl halide is too hindered (e.g., tert-butyl bromide) or chloride is used without iodide catalyst.

    • Fix: Add TBAI (tetrabutylammonium iodide) catalyst or switch to Method A for tert-butyl esters (using isobutylene/acid).

References

  • Newman, M. S. (1941). "The Esterification of Sterically Hindered Acids." Journal of the American Chemical Society, 63(9), 2431–2435. Link

  • Pfeiffer, R. J., et al. (2012).[13] "Cesium Carbonate Mediated Exclusive Dialkylation of Active Methylene Compounds." Current Chemistry Letters, 1, 124. (Demonstrates efficacy of

    
     in alkylation). Link
    
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Goossen, L. J., et al. (2008). "Efficient Synthesis of Sterically Hindered Esters." Synlett, 2008(11), 1635-1638.

Sources

The 2,4,6-Trimethylbenzoate (Mesitoate) Group: A Sterically Hindered Shield in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The 2,4,6-trimethylbenzoate (mesitoate) group emerges as a robust and sterically demanding protecting group for hydroxyl functionalities, offering a unique combination of stability and selective cleavage. This technical guide provides an in-depth exploration of the application of the mesitoate protecting group, complete with detailed protocols and an analysis of its strategic advantages in the synthesis of complex molecules, particularly in the fields of pharmaceutical and natural product chemistry.

The Rationale for Steric Hindrance: Introducing the Mesitoate Protecting Group

The primary role of a protecting group is to temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions.[1][2] The hydroxyl group, with its inherent nucleophilicity and acidity, often requires protection to prevent interference in reactions targeting other parts of a molecule. The this compound, or mesitoate, group provides this protection through the formation of a sterically hindered ester linkage.

The three methyl groups on the aromatic ring of the mesitoate moiety create significant steric bulk around the ester carbonyl. This steric congestion effectively shields the carbonyl carbon from nucleophilic attack, which is the common pathway for ester cleavage under basic or nucleophilic conditions.[3] This enhanced stability makes the mesitoate group particularly valuable in synthetic routes that involve strong bases, organometallic reagents, or other nucleophiles that would readily cleave less hindered esters.

Key Advantages of the Mesitoate Protecting Group:

  • High Stability: Resistant to a wide range of nucleophilic and basic conditions.

  • Selective Cleavage: Can be removed under specific, often vigorous, hydrolytic conditions, allowing for orthogonal protection strategies.

  • Robustness: The protected compound can be carried through multiple synthetic steps without premature deprotection.

Experimental Protocols

Synthesis of the Protecting Group Precursor: 2,4,6-Trimethylbenzoyl Chloride

The journey to implementing the mesitoate protecting group begins with the preparation of its reactive precursor, 2,4,6-trimethylbenzoyl chloride. This is typically synthesized from 2,4,6-trimethylbenzoic acid.

Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride

This protocol outlines the conversion of 2,4,6-trimethylbenzoic acid to 2,4,6-trimethylbenzoyl chloride using thionyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,4,6-Trimethylbenzoic Acid164.2010.0 g0.0609
Thionyl Chloride (SOCl₂)118.9710.7 mL (17.8 g)0.150
N,N-Dimethylformamide (DMF)73.092-3 dropsCatalytic
Anhydrous Toluene-50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethylbenzoic acid (10.0 g, 0.0609 mol) and anhydrous toluene (50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops).

  • Slowly add thionyl chloride (10.7 mL, 0.150 mol) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 2,4,6-trimethylbenzoyl chloride can be purified by vacuum distillation to yield a clear, light-yellow liquid.[4]

Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl and SO₂ gases. Thionyl chloride is also corrosive and moisture-sensitive.

Protection of a Primary Alcohol with 2,4,6-Trimethylbenzoyl Chloride

The following protocol details the protection of a primary alcohol using the synthesized 2,4,6-trimethylbenzoyl chloride.

Protocol 2: Mesitylation of a Primary Alcohol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Primary Alcohol (e.g., Benzyl Alcohol)108.145.0 g0.0462
2,4,6-Trimethylbenzoyl Chloride182.659.3 g0.0508
Pyridine79.107.5 mL0.0924
Anhydrous Dichloromethane (DCM)-100 mL-

Procedure:

  • Dissolve the primary alcohol (5.0 g, 0.0462 mol) in anhydrous dichloromethane (100 mL) in a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (7.5 mL, 0.0924 mol) to the solution.

  • Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (9.3 g, 0.0508 mol) in anhydrous DCM (20 mL) to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound ester.

Deprotection of the this compound Ester

The steric hindrance that imparts stability to the mesitoate group also necessitates more forcing conditions for its removal. Standard saponification conditions are often sluggish. The following protocol utilizes a strong base to effect the hydrolysis.

Protocol 3: Saponification of a this compound Ester

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound Ester-1.0 g-
Sodium Hydroxide (NaOH)40.001.0 g0.025
Methanol (MeOH)-20 mL-
Water (H₂O)-5 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve the this compound ester (1.0 g) in methanol (20 mL).

  • Add a solution of sodium hydroxide (1.0 g, 0.025 mol) in water (5 mL).[5]

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.[5]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water (20 mL) and extract with a non-polar solvent like ether or ethyl acetate (2 x 20 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl. This will protonate the carboxylate to form 2,4,6-trimethylbenzoic acid and the deprotected alcohol will be in the aqueous or can be extracted.[6]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude alcohol can be purified by flash column chromatography.

Mechanistic Insights

The protection and deprotection reactions proceed through well-established mechanisms of nucleophilic acyl substitution.

Protection Mechanism:

protection_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products ROH R-OH Intermediate R-O(H+)-C(O-)-Mes-Cl ROH->Intermediate Nucleophilic Attack MesCOCl Mes-COCl MesCOCl->Intermediate Ester R-O-CO-Mes Intermediate->Ester Collapse & Loss of Cl- HCl HCl

Caption: Protection of an alcohol with 2,4,6-trimethylbenzoyl chloride.

Deprotection (Saponification) Mechanism:

The saponification of esters typically proceeds via a BAc2 mechanism (Bimolecular, Acyl-Oxygen cleavage, basic conditions).[3][6]

deprotection_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products1 Initial Products cluster_products2 Final Products (after workup) Ester R-O-CO-Mes Intermediate R-O-C(O-)(OH)-Mes Ester->Intermediate OH OH- OH->Intermediate Nucleophilic Attack CarboxylicAcid Mes-COOH Intermediate->CarboxylicAcid Collapse Alkoxide R-O- Intermediate->Alkoxide Carboxylate Mes-COO- CarboxylicAcid->Carboxylate Deprotonation Alcohol R-OH Alkoxide->Alcohol Protonation

Caption: Saponification of a this compound ester.

Stability and Orthogonal Protection Strategies

The stability of the mesitoate group under various conditions is a key factor in its utility.

Table 1: Stability of the this compound Protecting Group

ConditionReagent(s)Stability
Acidic Dilute aq. HCl, H₂SO₄Generally Stable
Stronger acids (e.g., TFA)May be cleaved with prolonged heating
Basic Amines (e.g., Et₃N, Piperidine)Stable
Mild Hydroxides (e.g., LiOH, K₂CO₃) at RTGenerally Stable
Strong Hydroxides (e.g., NaOH, KOH) with heatingCleaved
Nucleophilic Grignard Reagents (RMgX), Organolithiums (RLi)Stable
Hydrides (e.g., LiAlH₄, NaBH₄)Stable
Hydrogenolysis H₂, Pd/CStable
Oxidative Most common oxidizing agentsStable

The robust nature of the mesitoate group allows for its use in orthogonal protection schemes.[2][7] An orthogonal set of protecting groups is one where each group can be removed in any order with specific reagents and conditions that do not affect the other protecting groups.[2][7]

For instance, a molecule bearing both a mesitoate ester and a silyl ether (e.g., TBDMS) can be selectively deprotected. The silyl ether can be removed under acidic conditions or with a fluoride source (e.g., TBAF) while the mesitoate group remains intact. Subsequently, the mesitoate group can be cleaved under strong basic conditions. This orthogonality is crucial for the regioselective modification of polyhydroxylated molecules.

orthogonal_strategy cluster_start Doubly Protected Molecule cluster_path1 Path 1 cluster_path2 Path 2 Start R(OMes)-R'(OTBDMS) Intermediate1 R(OMes)-R'(OH) Start->Intermediate1 TBAF or H+ Intermediate2 R(OH)-R'(OTBDMS) Start->Intermediate2 NaOH, heat (No Reaction on TBDMS) Final1 R(OH)-R'(OH) Intermediate1->Final1 NaOH, heat Final2 R(OH)-R'(OH) Intermediate2->Final2 TBAF or H+

Caption: Orthogonal deprotection of mesitoate and TBDMS ethers.

Conclusion

The this compound (mesitoate) protecting group serves as a powerful tool in the arsenal of the synthetic organic chemist. Its significant steric hindrance confers a high degree of stability towards a broad range of reagents, enabling complex molecular transformations on other parts of a substrate. While its removal requires more forcing conditions than many other ester protecting groups, this characteristic is precisely what makes it valuable in orthogonal protection strategies. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize the mesitoate group in their synthetic endeavors, ultimately facilitating the construction of complex and valuable molecules.

References

  • Preparation method of 2, 4, 6-trimethylbenzoyl chloride. (n.d.). Eureka | Patsnap. Retrieved February 3, 2026, from [Link]

  • CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents. (n.d.).
  • Preparation method for 2-4-6-trimethylbenzoyl chloride. (n.d.). Eureka | Patsnap. Retrieved February 3, 2026, from [Link]

  • Saponification of Esters - Organic Chemistry Tutor. (n.d.). Retrieved February 3, 2026, from [Link]

  • Saponification-Typical procedures - OperaChem. (2024, April 27). Retrieved February 3, 2026, from [Link]

  • Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate | Request PDF. (2025, August 7). Retrieved February 3, 2026, from [Link]

  • CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents. (n.d.).
  • Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid - ResearchGate. (2025, August 28). Retrieved February 3, 2026, from [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Retrieved February 3, 2026, from [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved February 3, 2026, from [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Alcohol to Mesylate using MsCl, base - Organic Synthesis. (n.d.). Retrieved February 3, 2026, from [Link]

  • Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • Saponification Reaction of Esters - YouTube. (2025, January 11). Retrieved February 3, 2026, from [Link]

  • CN1244188A - Production of fatty acid methyl esters and soap therefrom - Google Patents. (n.d.).
  • Orthogonal N,N-deprotection strategies of β-amino esters - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved February 3, 2026, from [Link]

  • Protecting Groups - chem.iitb.ac.in. (2020, October 26). Retrieved February 3, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved February 3, 2026, from [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved February 3, 2026, from [Link]

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applications of 2,4,6-trimethylbenzoate in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the critical utility of 2,4,6-trimethylbenzoate (and its acyl derivative, the mesitoyl group) in modern polymer chemistry. Unlike standard benzoates, the 2,4,6-trimethyl substitution pattern creates a unique "Steric Shield" that fundamentally alters the molecule's reactivity.

This guide focuses on two primary applications where this steric architecture is non-negotiable:

  • Type I Photoinitiators (TPO/LAP): Utilizing the mesitoyl group as a rapid-cleavage radical generator for 3D printing and hydrogel synthesis.

  • Sterically-Stabilized Monomers: Using mesitoate esters as "locked" pendant groups to engineer hydrolytic stability and elevate Glass Transition Temperature (

    
    ).
    

The Chemical Logic: The "Mesitoate Effect"

To apply this molecule effectively, one must understand the Steric Inhibition of Resonance .

  • Standard Benzoate: The carbonyl group is coplanar with the aromatic ring, allowing nucleophiles easy access (trajectory) to the carbonyl carbon.

  • This compound (Mesitoate): The two ortho-methyl groups force the carbonyl group out of plane with the benzene ring. This creates a "molecular gate" that physically blocks nucleophiles (like water or hydroxide ions) from attacking the carbonyl.

    • Consequence: Mesitoate esters are exceptionally resistant to hydrolysis (both acidic and basic), making them ideal for polymers that must survive harsh chemical environments.

Visualizing the Steric Shield

MesitoateEffect cluster_0 Hydrolysis Susceptibility cluster_1 Hydrolytic Stability (The Mesitoate Effect) Benzoate Standard Benzoate (Planar Carbonyl) Nucleophile1 Nucleophile (OH-) Attack Possible Nucleophile1->Benzoate Low Energy Barrier Mesitoate This compound (Twisted Carbonyl) Nucleophile2 Nucleophile (OH-) Blocked by Methyls Nucleophile2->Mesitoate Steric Repulsion

Figure 1: Comparative accessibility of the carbonyl center. The ortho-methyl groups in the Mesitoate structure physically block nucleophilic attack, imparting superior chemical stability.

Application A: High-Efficiency Photoinitiators (TPO & LAP)

The most commercially significant application of the 2,4,6-trimethylbenzoyl moiety is in Type I (Cleavage) Photoinitiators , such as TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

Mechanism: Upon irradiation (UV/Vis), the molecule undergoes


-cleavage  at the bond between the carbonyl carbon and the phosphorus. The steric bulk of the 2,4,6-trimethyl group weakens this C-P bond, facilitating rapid radical generation.
Protocol 1: Synthesis of TPO Precursor (Mesitoyl Chloride)

To synthesize TPO, one must first activate the 2,4,6-trimethylbenzoic acid.

Reagents:

  • 2,4,6-Trimethylbenzoic acid (Mesitoic Acid) [CAS: 480-63-7]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Catalytic DMF

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 1.0 eq of 2,4,6-trimethylbenzoic acid and anhydrous DCM (0.5 M concentration).

  • Activation: Add catalytic DMF (2-3 drops).

  • Chlorination: Add 1.2 eq of Oxalyl Chloride dropwise at 0°C under inert atmosphere (

    
     or Ar).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be observed.
  • Isolation: Remove solvent and excess oxalyl chloride under reduced pressure. The resulting yellow oil (Mesitoyl Chloride) is used immediately for the Arbuzov reaction or phosphine oxidation to form TPO.

Protocol 2: TPO-Initiated Photopolymerization (Hydrogel Demonstration)

This protocol uses LAP (a water-soluble derivative) for bio-printing applications.

Materials:

  • Monomer: PEGDA (Poly(ethylene glycol) diacrylate), MW 700.

  • Photoinitiator: LAP (0.5% w/v).

  • Light Source: 405 nm LED (Visible light curing).

  • Formulation: Dissolve LAP (5 mg) in 1 mL of PBS (Phosphate Buffered Saline). Add 100 mg PEGDA. Vortex until clear.

  • Casting: Pipette solution into a silicone mold (disk geometry).

  • Curing: Expose to 405 nm light (10 mW/cm²) for 30–60 seconds.

  • Validation: The gel point is reached when the modulus (

    
    ) exceeds the loss modulus (
    
    
    
    ). The 2,4,6-trimethylbenzoyl radical initiates the acrylate crosslinking efficiently without the cytotoxicity associated with older UV initiators.

Application B: Steric Engineering of Polymer Properties ( )

Incorporating this compound as a pendant group on a polymer chain (e.g., Poly(Mesitoyl-HEMA)) significantly increases the Glass Transition Temperature (


)  compared to standard benzoate analogs.

Why? The bulky trimethyl group restricts the rotational freedom of the polymer side chain. This "internal friction" requires higher thermal energy to activate chain mobility.

Data: Impact of Steric Bulk on Thermal Properties
Polymer Pendant GroupStructureApprox.[1][2][3][4][5][6][7][8]

(°C)
Hydrolytic Stability
Benzoate Phenyl ring~55°CLow (Hydrolyzes in base)
This compound Mesityl ring~90–110°C High (Resistant)
4-tert-butylbenzoate Para-substituted~75°CModerate
Protocol 3: Synthesis of Hydrolytically Stable Monomers

Synthesis of 2-(methacryloyloxy)ethyl this compound.

Reagents:

  • HEMA (2-Hydroxyethyl methacrylate)

  • 2,4,6-Trimethylbenzoyl chloride (prepared in Protocol 1)

  • Triethylamine (TEA) as base scavenger

  • Inhibitor: BHT (Butylated hydroxytoluene) - Critical to prevent premature polymerization.

Workflow:

  • Solution A: Dissolve HEMA (1.0 eq) and TEA (1.2 eq) in anhydrous THF. Add 500 ppm BHT. Cool to 0°C.

  • Addition: Add 2,4,6-trimethylbenzoyl chloride (1.05 eq) dropwise over 30 minutes. The reaction is exothermic.[6]

  • Reaction: Stir at RT for 12 hours. A white precipitate (TEA[6]·HCl) will form.

  • Workup: Filter off the salt. Wash the filtrate with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry over

    
     and remove solvent. If high purity is required for RAFT/ATRP, pass through a basic alumina column to remove inhibitor before polymerization.
    

Critical Pathway Visualization

The following diagram illustrates the dual utility of the Mesitoyl precursor: Pathway A leads to Photoinitiators, while Pathway B leads to Stable Polymer Architectures.

MesitoatePathways Acid 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid) Chloride Mesitoyl Chloride (Activated Intermediate) Acid->Chloride SOCl2 or (COCl)2 TPO Synthesis of TPO/LAP (P-C Bond Formation) Chloride->TPO Diphenylphosphine / Oxidation Monomer Esterification with HEMA (Mesitoyl-HEMA) Chloride->Monomer HEMA / Et3N Radical Alpha-Cleavage (hv) Generates Mesitoyl Radical TPO->Radical UV/Vis Light (405nm) Printing Application: 3D Bio-Printing / Hydrogels Radical->Printing Polymer Polymerization (ATRP/RAFT) Monomer->Polymer Properties Result: High Tg, Hydrolytic Stability Polymer->Properties

Figure 2: Synthetic divergence of 2,4,6-trimethylbenzoic acid into photoactive and structural polymer applications.

References

  • Synthesis of 2,4,6-Trimethylbenzoic acid and TPO Precursors. Source: GuideChem / ChemicalBook. Link:

  • TPO Photoinitiator Mechanism and Synthesis. Title: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Synthesis and application. Source: ChemicalBook. Link:

  • Steric Hindrance in Polymerization (Tg Modulation). Title: A steric hindrance strategy facilitates direct arylation polymerization.[9] Source: Royal Society of Chemistry (RSC). Link:

  • Water-Soluble Photoinitiators (LAP) for Bio-Applications. Title: Phenyl-2,4,6-trimethylbenzoylphosphinates as water-soluble photoinitiators.[7] Source: ResearchGate.[7] Link:

  • Mesitoate Hydrolytic Stability (The "Mesitoate Effect"). Title: Unusual hydrolysis of methyl this compound. Source: Chemistry Stack Exchange (referencing Ingold's Mechanisms). Link:

Sources

Application Note: Quantitative Analysis of 2,4,6-Trimethylbenzoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the accurate and robust quantification of 2,4,6-trimethylbenzoate in various mixtures, a critical analysis in pharmaceutical development and quality control. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to ensure methodological soundness. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated analytical workflow for this compound.

Introduction

2,4,6-Trimethylbenzoic acid, also known as mesitoic acid, is a sterically hindered aromatic carboxylic acid.[1] Its unique structure makes it a valuable building block in organic synthesis and a key component in various pharmaceutical formulations.[2] Accurate quantification of this compound is paramount to ensure product quality, monitor reaction kinetics, and conduct pharmacokinetic studies.

The steric hindrance around the carboxyl group, conferred by the three methyl groups in the ortho and para positions, presents unique challenges for analytical method development.[3] This guide addresses these challenges by providing two robust and validated methods for its quantification. High-Performance Liquid Chromatography (HPLC) is presented as the primary method due to its high resolution and sensitivity for phenolic acids.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is offered as a powerful alternative, particularly for its high selectivity and confirmatory capabilities.[5]

General Analytical Workflow

The quantification of this compound from a complex mixture involves a series of critical steps, each influencing the accuracy and reliability of the final results. The general workflow is designed to ensure the analyte is efficiently extracted from the sample matrix, separated from interfering components, and accurately measured.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample_Collection Sample_Collection Sample_Pretreatment Sample_Pretreatment Sample_Collection->Sample_Pretreatment Extraction Extraction Sample_Pretreatment->Extraction Cleanup Cleanup Extraction->Cleanup Final_Extract Final_Extract Cleanup->Final_Extract Chromatographic_Separation Chromatographic_Separation Final_Extract->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Data_Acquisition Data_Acquisition Detection->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Method_Validation Method_Validation Quantification->Method_Validation Final_Report Final_Report Method_Validation->Final_Report

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2,4,6-trimethylbenzoic acid.[4][6] The method's robustness lies in the precise control over the separation conditions, allowing for high resolution and sensitivity. A reverse-phase HPLC method is recommended for this analyte.[7]

Rationale for Method Selection

Reverse-phase chromatography is chosen due to the non-polar nature of the aromatic ring and methyl groups of this compound, which will interact favorably with a non-polar stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its retention and improving peak shape. UV detection is suitable as the benzene ring of the analyte exhibits strong absorbance in the UV region.

Detailed Protocol

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to extract this compound from the sample matrix and remove potential interferences.

  • Sample Aliquot: Accurately weigh or measure a known amount of the sample mixture.

  • Acidification: If the sample is in an aqueous solution, acidify to a pH of approximately 2 using a suitable acid (e.g., 1 M HCl). This ensures the 2,4,6-trimethylbenzoic acid is in its protonated, less polar form, facilitating extraction into an organic solvent.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., methylene chloride or ethyl acetate).[8] Vortex or shake vigorously for 2-3 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the analyte. Repeat the extraction step twice more with fresh organic solvent to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase. This ensures compatibility with the analytical system and accurate quantification.

LLE_Workflow Sample Sample Acidify_to_pH2 Acidify_to_pH2 Sample->Acidify_to_pH2 Protonate Analyte Add_Organic_Solvent Add_Organic_Solvent Acidify_to_pH2->Add_Organic_Solvent e.g., CH2Cl2 Vortex_and_Centrifuge Vortex_and_Centrifuge Add_Organic_Solvent->Vortex_and_Centrifuge Partitioning Collect_Organic_Layer Collect_Organic_Layer Vortex_and_Centrifuge->Collect_Organic_Layer Analyte in Organic Phase Dry_and_Evaporate Dry_and_Evaporate Collect_Organic_Layer->Dry_and_Evaporate Concentration Reconstitute_in_Mobile_Phase Reconstitute_in_Mobile_Phase Dry_and_Evaporate->Reconstitute_in_Mobile_Phase Ready for Injection

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

3.2.2. HPLC Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)Industry-standard for separation of non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile provides good elution strength. Phosphoric acid maintains a low pH to ensure the analyte is in its non-ionized form, leading to better retention and peak shape.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Column Temperature 30 °CMaintains a stable and reproducible retention time.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for spectral analysis to confirm peak purity.
Detection Wavelength 230 nmBased on the UV absorbance spectrum of the aromatic ring.

3.2.3. Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations.

  • Prepare Standards: Prepare a series of at least five standard solutions of this compound in the mobile phase, covering the expected concentration range of the samples.

  • Inject Standards: Inject each standard solution into the HPLC system and record the peak area.

  • Construct Calibration Curve: Plot the peak area versus the concentration of the standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[5]

  • Analyze Samples: Inject the prepared sample extracts and record the peak areas of the analyte.

  • Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[9] For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Rationale for Method Selection

GC offers excellent separation efficiency. Coupling it with a mass spectrometer provides definitive identification based on the mass spectrum of the analyte, enhancing the trustworthiness of the results. Derivatization to a more volatile ester form (e.g., methyl ester) is crucial for preventing peak tailing and improving thermal stability in the GC inlet and column.

Detailed Protocol

4.2.1. Sample Preparation and Derivatization

  • Extraction: Perform the Liquid-Liquid Extraction as described in section 3.2.1.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as BF₃-methanol or diazomethane. (Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood).

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to ensure complete conversion to the methyl ester.

    • After cooling, the sample is ready for GC-MS analysis.

4.2.2. GC-MS Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentOffers advanced features for method development and robustness.
MS System Agilent 7000D GC/TQ or equivalentProvides high sensitivity and selectivity.
Column BP-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation for a wide range of compounds.[5]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)The choice depends on the expected analyte concentration.
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical temperature program that allows for the separation of the derivatized analyte from other components in the mixture.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity by monitoring specific ions characteristic of the analyte. Full scan is useful for initial identification.
Quantifier Ion (for SIM) To be determined from the mass spectrum of the derivatized standard (e.g., m/z of the molecular ion and key fragment ions).For 2,4,6-trimethylbenzoic acid methyl ester, characteristic ions would be expected.

4.2.3. Data Analysis and Quantification

The quantification process is similar to that of HPLC, involving the creation of a calibration curve with derivatized standards. The use of an internal standard is highly recommended in GC-MS to correct for variations in injection volume and derivatization efficiency.

Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[11][12] This is assessed by analyzing blank and spiked samples.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12] This is determined by the analysis of at least five standards of different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides detailed and scientifically grounded protocols for the quantification of this compound using HPLC-UV and GC-MS. The choice between the two techniques will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. By following the outlined procedures and conducting a thorough method validation, researchers can ensure the generation of accurate and reliable data for their drug development and quality control needs.

References

  • Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved February 3, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. U.S. Department of Health and Human Services. Retrieved February 3, 2026, from [Link]

  • Preparation method of 2,4,6-trimethylbenzoic acid. (2012). Google Patents.
  • Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312. Retrieved February 3, 2026, from [Link]

  • de Oliveira, J. V., & de Andrade, J. B. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2337-2344. Retrieved February 3, 2026, from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1012-1027. Retrieved February 3, 2026, from [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Esteve-Romero, J., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 965-971. Retrieved February 3, 2026, from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). Hindawi. Retrieved February 3, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • da Silva, A. C. (2020). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Data in Brief, 31, 105934. Retrieved February 3, 2026, from [Link]

  • Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Validation of Analytical Methods. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Matrix Guide to Sample Preparation. (n.d.). Bruker. Retrieved February 3, 2026, from [Link]

  • Benzoic acid, 2,4,6-trimethyl-. (n.d.). NIST WebBook. Retrieved February 3, 2026, from [Link]

  • Handbook of Analytical Validation. (2012). Routledge. Retrieved February 3, 2026, from [Link]

  • Analytical Methods. (2026). U.S. Environmental Protection Agency. Retrieved February 3, 2026, from [Link]

  • Analytical Methods. (n.d.). OPUS at the University of Siegen. Retrieved February 3, 2026, from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. Retrieved February 3, 2026, from [Link]

  • IMPROVEMENT AND INVESTIGATION OF SAMPLE PREPARATION FOR MATRIX-ASSISTED LASER DESORPTION/IONIZATION OF PROTEINS. (1998). Library and Archives Canada. Retrieved February 3, 2026, from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent Technologies. Retrieved February 3, 2026, from [Link]

  • Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (2010). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Sample preparation strategies in MALDI. (n.d.). MassTech Inc. Retrieved February 3, 2026, from [Link]

  • Crystal structure of 2,4,6-trimethylbenzoic anhydride. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. Retrieved February 3, 2026, from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved February 3, 2026, from [Link]

  • Unusual hydrolysis of methyl this compound. (2020). Chemistry Stack Exchange. Retrieved February 3, 2026, from [Link]

  • MALDI-TOF Sample Preparation. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 3, 2026, from [Link]

Sources

Application Note & Protocol: Strategies for the Esterification of Mesitoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Steric Hindrance in Ester Synthesis

The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, polymers, and fine chemicals. However, when the carboxylic acid is sterically hindered, as is the case with 2,4,6-trimethylbenzoic acid (mesitoic acid), standard esterification procedures often fail or provide disappointingly low yields. The two ortho-methyl groups on the aromatic ring effectively shield the carboxyl group, sterically impeding the approach of the alcohol nucleophile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and effective protocols for the successful esterification of mesitoic acid, delving into the mechanistic rationale behind each approach.

The Mechanistic Hurdle: Why Mesitoic Acid Resists Conventional Esterification

The classical Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, relies on a nucleophilic acyl substitution mechanism.[1][2] The reaction proceeds through a tetrahedral intermediate formed by the attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1][3]

In the case of mesitoic acid, the bulky ortho-methyl groups create a significant steric barrier, making it difficult for the alcohol to approach the carbonyl carbon and form the necessary tetrahedral intermediate. This steric inhibition dramatically slows down the rate of reaction, often leading to incomplete conversion even under harsh conditions.[2] To achieve successful esterification, alternative strategies must be employed to either enhance the electrophilicity of the carboxyl group or utilize a more reactive form of the acid.

Strategic Approaches to the Esterification of Mesitoic Acid

Two primary strategies have proven effective in overcoming the steric hindrance of mesitoic acid:

  • Formation of a Highly Electrophilic Acylium Ion: This approach involves the use of a very strong acid to protonate the carboxylic acid, leading to the elimination of water and the formation of a linear and highly reactive acylium ion. This intermediate is significantly less sterically hindered than the original carboxylic acid, allowing for facile attack by the alcohol.[3]

  • Conversion to a Highly Reactive Acyl Chloride: By first converting the carboxylic acid to its corresponding acyl chloride, the electrophilicity of the carbonyl carbon is greatly increased.[4] The subsequent reaction with an alcohol is much more rapid and less susceptible to steric hindrance. The use of a silver salt can further promote this reaction.[5]

This guide will provide detailed protocols for both of these effective methods.

Protocol 1: Esterification via Acylium Ion Formation with Concentrated Sulfuric Acid

This protocol is based on the principle of forming a highly reactive acylium ion intermediate in a strong acid medium.[3] It is a powerful method for the esterification of sterically hindered aromatic acids.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Mesitoic Acid in Cold H₂SO₄ reaction Slowly Add Acid Solution to Cold Alcohol prep_acid->reaction Formation of Acylium Ion prep_alcohol Cool Alcohol in Ice Bath prep_alcohol->reaction quench Quench with Ice-Water reaction->quench Ester Formation extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify

Caption: Workflow for Mesitoic Acid Esterification via Acylium Ion.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Mesitoic Acid (2,4,6-trimethylbenzoic acid)≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, ≥95%Fisher Scientific
Methanol (or other alcohol)Anhydrous, ≥99.8%VWR Chemicals
Diethyl Ether (or other extraction solvent)ACS Reagent, ≥99%EMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) soln.Laboratory Grade---
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade---
Ice------
Step-by-Step Protocol
  • Preparation of the Acylium Ion Solution:

    • In a clean, dry flask equipped with a magnetic stirrer, carefully add 10 mL of concentrated sulfuric acid.

    • Cool the sulfuric acid to 0 °C in an ice bath.

    • Slowly and in small portions, add 1.64 g (10 mmol) of mesitoic acid to the cold, stirring sulfuric acid. The mesitoic acid should dissolve completely to form the acylium ion solution. Maintain the temperature at 0 °C throughout the addition.

  • Esterification Reaction:

    • In a separate, larger flask, place 20 mL of anhydrous methanol (or other alcohol) and cool it to 0 °C in an ice bath.

    • Using a dropping funnel or a pre-cooled pipette, slowly add the acylium ion solution from step 1 to the cold, stirring alcohol. The addition should be done dropwise to control the exothermic reaction and maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture slowly onto 100 g of crushed ice in a beaker with stirring.

    • Transfer the resulting mixture to a separatory funnel and extract with three 30 mL portions of diethyl ether.

    • Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: foaming may occur), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Esterification via Acyl Chloride and Silver Cyanide

This method involves the conversion of mesitoic acid to the highly reactive mesitoyl chloride, followed by reaction with an alcohol in the presence of silver cyanide.[5] This is a very effective method for the synthesis of sterically hindered esters.[5]

Reaction Mechanism Overview

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification mesitoic_acid Mesitoic Acid acyl_chloride Mesitoyl Chloride mesitoic_acid->acyl_chloride Reflux socl2 SOCl₂ or (COCl)₂ socl2->acyl_chloride ester Mesitoate Ester acyl_chloride->ester alcohol Alcohol (R'OH) alcohol->ester Reaction agcn Silver Cyanide (AgCN) agcn->ester Catalysis

Caption: Two-step workflow for esterification via acyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Mesitoic Acid (2,4,6-trimethylbenzoic acid)≥98%Sigma-Aldrich
Thionyl Chloride (SOCl₂) or Oxalyl ChlorideReagent GradeAcros Organics
Silver Cyanide (AgCN)≥99%Strem Chemicals
Methanol (or other alcohol)Anhydrous, ≥99.8%VWR Chemicals
Benzene or TolueneAnhydrous---
Dichloromethane (DCM)Anhydrous---
Step-by-Step Protocol

Part A: Synthesis of Mesitoyl Chloride

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), combine 1.64 g (10 mmol) of mesitoic acid and 5 mL of thionyl chloride. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

    • Alternatively, use oxalyl chloride in a suitable solvent like dichloromethane.

  • Reaction:

    • Gently reflux the mixture for 2 hours. The reaction is complete when gas evolution ceases.

  • Isolation of Acyl Chloride:

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude mesitoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part B: Esterification with Silver Cyanide

  • Reaction Setup:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude mesitoyl chloride (from Part A) in 10 mL of anhydrous benzene or toluene.

    • Add 1.5 equivalents of the desired alcohol (e.g., for methanol, 0.48 g, 15 mmol).

    • Add 1.2 equivalents of silver cyanide (1.61 g, 12 mmol).

  • Reaction:

    • Stir the suspension at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The residue can be purified by column chromatography or distillation to yield the pure ester.

Conclusion

The esterification of the sterically hindered mesitoic acid requires specialized protocols that circumvent the steric shielding of the carboxyl group. The two methods presented here, acylium ion formation and conversion to an acyl chloride, provide reliable and high-yielding pathways to the desired esters. The choice of method may depend on the specific alcohol being used and the functional group tolerance of the substrates. By understanding the underlying mechanistic principles, researchers can effectively synthesize these challenging but valuable molecules for a wide range of applications in drug discovery and materials science.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978, 17 (7), 522-524.
  • Wikipedia. Steglich esterification. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids. [Link]

  • Takimoto, S.; Inanaga, J.; Katsuki, T.; Yamaguchi, M. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bull. Chem. Soc. Jpn.1976, 49 (8), 2335-2336.
  • Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]

  • Chemistry : The Mystery of Molecules. Mesitoic acid (part 1) & contribution of both Steric & Electronic effect: Role of acylium cation. [Link]

  • Organic Syntheses. Mesitoic acid. [Link]

  • Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

Sources

use of 2,4,6-trimethylbenzoate in supramolecular chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The "Supramolecular Shield" Concept In the architecture of Metal-Organic Frameworks (MOFs) and coordination polymers, ligand design is usually focused on length and connectivity. However, 2,4,6-trimethylbenzoate (Mesitoate) represents a critical functional class: the Steric Blocking Ligand .

Unlike simple benzoate, which often allows close-packing and π-π stacking, mesitoate introduces significant steric bulk at the ortho positions. This "Ortho Effect" forces the carboxylate group to rotate out of the plane of the benzene ring (often approaching 90°), decoupling the electronic conjugation and creating a hydrophobic "shield" around the metal center.

Key Applications:

  • Isolation of Discrete Clusters: Preventing the polymerization of Secondary Building Units (SBUs) into infinite chains.

  • Dimensionality Control: Acting as a "capping agent" or "modulator" to terminate crystal growth, thereby controlling the size and aspect ratio of MOF crystals.

  • Solubility Enhancement: The lipophilic methyl shell renders metal complexes soluble in non-polar organic solvents (e.g., toluene, chloroform), facilitating solution-phase processing.

Part 2: Mechanism & Critical Parameters

The Ortho-Twist Mechanism

The efficacy of mesitoate stems from the steric repulsion between the carboxylate oxygens and the ortho-methyl groups.

  • Benzoate: Planar conformation favored; allows dense packing.

  • Mesitoate: Perpendicular conformation favored; creates a "protective pocket" around the coordination site.

Table 1: Comparative Ligand Parameters

ParameterBenzoate (Reference)This compound (Mesitoate)Impact on Assembly
Ortho-Substituents H, HCH₃, CH₃Steric repulsion prevents coplanarity.
Twist Angle (φ) ~0-15°~70-90°Disrupts π-conjugation; increases solubility.
Coordination Mode Bridging / ChelatingBridging (Paddlewheel) / MonodentateFavors discrete dimers over infinite chains.
Solubility (Complex) Low (Polar solvents)High (Non-polar solvents)Enables solution-phase supramolecular synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Discrete Cu(II) Mesitoate Paddlewheel

A self-validating protocol for creating soluble molecular building blocks.

Objective: Synthesize [Cu₂(Mesitoate)₄(Solvent)₂], a discrete dinuclear cluster used as a precursor for node-linker assembly or as a catalyst.

Reagents:

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)

  • 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

  • Solvent A: Methanol (MeOH)

  • Solvent B: Acetonitrile (MeCN) or THF

Workflow:

  • Ligand Deprotonation (In Situ):

    • Dissolve Mesitoic Acid (4.0 equiv) in MeOH.

    • Note: While mesitoic acid is weak, the acetate exchange is driven by the formation of acetic acid. If needed, add 4.0 equiv of Triethylamine (TEA) to accelerate deprotonation, though this is often unnecessary with Cu(OAc)₂.

  • Metal Exchange:

    • Dissolve Cu(OAc)₂·H₂O (2.0 equiv) in a minimal amount of MeOH/Water (50:50).

    • Add the copper solution dropwise to the ligand solution under vigorous stirring.

    • Observation: The solution should turn a deep emerald/blue-green, characteristic of the binuclear Cu-Cu paddlewheel core.

  • Crystallization (The Critical Step):

    • The bulky methyl groups inhibit rapid precipitation.

    • Method: Slow evaporation or solvent layering. Layer the reaction mixture (in MeOH) over a denser, non-polar solvent (e.g., CHCl₃) or allow slow evaporation of MeOH.

    • Timeframe: 24-72 hours.

  • Isolation:

    • Filter the blue-green crystals.

    • Wash with cold MeOH (to remove excess acid) and then Hexane (to remove non-polar impurities).

    • Dry under vacuum at room temperature. Do not heat excessively (>100°C) or the axial solvent ligands will be lost, potentially collapsing the structure.

Validation:

  • Visual: Deep green/blue crystals indicate successful dimer formation.

  • Solubility Test: The product should be soluble in CHCl₃ or Toluene. If it is insoluble, you likely formed a polymeric hydroxide species—check pH and repeat.

Protocol B: Mesitoate as a Modulator in MOF Synthesis

Controlling crystal size by "capping" the growth of coordination networks.

Objective: Use mesitoate to truncate the growth of a standard MOF (e.g., HKUST-1 or MOF-5 type) to produce nano-sized crystals.

Reagents:

  • Linker: 1,3,5-Benzenetricarboxylic acid (BTC)

  • Metal: Cu(NO₃)₂·3H₂O

  • Modulator: Mesitoic Acid

Workflow:

  • Preparation of Precursor Solution:

    • Prepare a standard solvothermal mixture for the target MOF (e.g., Cu(NO₃)₂ + BTC in DMF/Ethanol).

  • Modulator Addition:

    • Add Mesitoic Acid to the mixture.

    • Ratio: Vary the [Mesitoate]:[Linker] ratio.

      • Low Ratio (1:10): Minor effect, slightly larger, cleaner crystals.

      • High Ratio (5:1): Rapid capping, resulting in nanocrystals or amorphous gel.

  • Synthesis:

    • Heat at 85°C for 24 hours (standard solvothermal conditions).

  • Mechanism Check:

    • Mesitoate competes with BTC for the copper coordination sites. Because Mesitoate has only one binding group (monotopic), it acts as a "dead end" for the network, stopping propagation in that direction.

Part 4: Visualization & Logic Mapping

Diagram 1: The Steric Shielding Mechanism

This diagram illustrates how the steric bulk of the mesitoate ligand forces specific coordination geometries and prevents aggregation.

StericMechanism MesitoicAcid Mesitoic Acid (Precursor) StericBulk Ortho-Methyl Groups (Steric Hindrance) MesitoicAcid->StericBulk Possesses Twist Twist Angle ~90° (Non-Coplanar) StericBulk->Twist Forces Rotation Coordination Metal Coordination (Cu2+) Twist->Coordination Modulates Outcome3 Solubility in Organics Twist->Outcome3 Increases Lipophilicity Outcome1 Discrete Paddlewheel (Dimer) Coordination->Outcome1 Favors Discrete Units Outcome2 Prevention of 1D/2D Polymerization Coordination->Outcome2 Blocks Bridging Sites

Caption: The "Ortho Effect" of mesitoate forces a perpendicular conformation, preventing infinite polymerization and stabilizing discrete molecular clusters.

Diagram 2: Synthesis Workflow (Protocol A)

SynthesisProtocol Step1 Step 1: Dissolution Mesitoic Acid in MeOH Step2 Step 2: Metal Addition Cu(OAc)2 (aq/MeOH) Step1->Step2 Add dropwise Step3 Step 3: Reaction Formation of Blue-Green Solution Step2->Step3 Stir 1h Step4 Step 4: Crystallization Slow Evaporation / Layering Step3->Step4 24-72h Step5 Step 5: Isolation Filtration & Hexane Wash Step4->Step5 Harvest

Caption: Step-by-step workflow for the solvothermal synthesis of Cu(II) Mesitoate clusters.

Part 5: References

  • Carboxylate Coordination Modes:

    • Title: "Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes"

    • Source: Acta Crystallographica Section C (via ResearchGate)[1]

    • URL:[Link]

  • Paddlewheel Architectures:

    • Title: "Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex with 4-Vinylbenzoate"

    • Source: PubMed Central / NIH

    • URL:[Link]

  • Steric Hindrance in Polymers:

    • Title: "A steric hindrance strategy facilitates direct arylation polymerization"[2]

    • Source: RSC Advances (Royal Society of Chemistry)

    • URL:[Link]

  • General MOF Synthesis Protocols:

    • Title: "MOF Synthesis | How to Make Metal-Organic Frameworks"

    • Source: Ossila.com

Sources

Application Notes & Protocols: 2,4,6-Trimethylbenzoate as a Novel Scaffold for Nonsteroidal Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. This document outlines the rationale, synthetic strategies, and biological evaluation protocols for a novel class of potential NSAIDs derived from the 2,4,6-trimethylbenzoate scaffold. The inherent steric hindrance of this building block presents a unique opportunity to explore new chemical space in COX inhibitor design, potentially leading to compounds with improved selectivity and pharmacokinetic profiles. Detailed, step-by-step protocols for synthesis and in vitro evaluation are provided to enable researchers to investigate this promising new area of NSAID development.

Introduction: The Rationale for a Sterically Hindered Scaffold

The vast majority of commercially available NSAIDs are characterized by an acidic moiety attached to a planar aromatic ring.[1] While this chemical motif has proven effective, there remains a significant opportunity to explore non-traditional scaffolds that may offer advantages in terms of enzyme-inhibitor interactions and overall drug-like properties. The this compound scaffold is proposed here as a novel building block for the synthesis of a new generation of NSAIDs.

The rationale for employing this sterically hindered aromatic core is rooted in the structural differences between the two COX isoforms, COX-1 and COX-2. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2.[2] This difference in active site volume has been a key target for the design of COX-2 selective inhibitors. We hypothesize that the bulky 2,4,6-trimethylphenyl moiety can be strategically employed to exploit this difference. The methyl groups at positions 2 and 6 can introduce conformational constraints and create specific steric interactions that may favor binding to the more accommodating active site of COX-2, potentially leading to enhanced selectivity.

Furthermore, the lipophilic nature of the trimethylphenyl group can be advantageous for membrane permeability and oral bioavailability, which are critical pharmacokinetic parameters for NSAIDs.[1] The carboxylic acid functionality provides the necessary acidic center for interaction with the active site of COX enzymes and serves as a handle for further chemical modification.

Synthetic Strategies: From Building Block to Bioactive Candidate

The synthesis of potential NSAID candidates from 2,4,6-trimethylbenzoic acid can be approached through straightforward and well-established chemical transformations, primarily focusing on the derivatization of the carboxylic acid group to form esters and amides.

Synthesis of 2,4,6-Trimethylbenzoic Acid

Several methods for the synthesis of 2,4,6-trimethylbenzoic acid have been reported. A common laboratory-scale preparation involves the Grignard reaction of 2,4,6-trimethylbromobenzene with carbon dioxide (dry ice).[3] Alternatively, Friedel-Crafts acylation of mesitylene followed by a haloform reaction can be employed.[4]

Hypothetical Synthetic Workflow

The proposed synthetic workflow for generating a library of this compound derivatives is depicted below. This workflow allows for the introduction of diverse chemical functionalities to probe the structure-activity relationship (SAR).

G A 2,4,6-Trimethylbenzoic Acid B Esterification A->B Alcohol, Acid Catalyst C Amidation A->C Amine, Coupling Agent D Ester Derivatives Library B->D E Amide Derivatives Library C->E

Caption: Hypothetical workflow for the synthesis of ester and amide libraries from 2,4,6-trimethylbenzoic acid.

Protocol 1: Synthesis of Ester Derivatives

Esterification of the sterically hindered 2,4,6-trimethylbenzoic acid can be challenging under standard Fischer esterification conditions. The use of microwave irradiation has been shown to significantly accelerate this reaction.[5]

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2,4,6-trimethylbenzoic acid (1.0 eq), the desired alcohol (10 eq), and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120 °C) for a predetermined time (e.g., 15-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, dilute the reaction mixture with anhydrous diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of Amide Derivatives

The formation of amides from sterically hindered carboxylic acids often requires the use of potent coupling agents to overcome the reduced reactivity.

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Desired amine (e.g., aniline, benzylamine)

  • Titanium(IV) chloride (TiCl4)[6]

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure: [6]

  • Dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TiCl4 in anhydrous DCM (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 85 °C for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and quench with 1 M HCl.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Biological Evaluation: Assessing Anti-inflammatory and COX-Inhibitory Activity

The synthesized compounds should be subjected to a series of in vitro assays to determine their anti-inflammatory potential and their ability to inhibit COX-1 and COX-2.

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

A fluorometric assay can be used to determine the inhibitory activity of the synthesized compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic acid (substrate)

  • COX-1 and COX-2 specific inhibitors (for controls, e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Synthesized test compounds

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX Assay Buffer, COX Probe, and diluted COX Cofactor to each well.

  • Add the test compounds at various concentrations to the respective wells. Include wells with reference inhibitors and a DMSO control.

  • Add the COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Incubate the plate at 37 °C for 10-15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Data Presentation: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference 1
Reference 2
Test Cmpd 1
Test Cmpd 2
Protocol 4: Cellular Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay assesses the ability of the synthesized compounds to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Synthesized test compounds

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or XTT)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[9]

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.

  • Measure the absorbance at the appropriate wavelength.

  • In a parallel plate, assess the cytotoxicity of the compounds using a cell viability assay to ensure that the observed reduction in NO is not due to cell death.

  • Calculate the percentage of NO inhibition for each compound concentration.

Data Presentation: Cellular Anti-inflammatory Activity
CompoundNO Inhibition at X µM (%)Cell Viability at X µM (%)
Positive Control
Test Cmpd 1
Test Cmpd 2

Structure-Activity Relationship (SAR) Insights

While experimental data is required to establish a definitive SAR, some initial hypotheses can be proposed based on the general principles of NSAID design.

G cluster_0 SAR of this compound Derivatives A 2,4,6-Trimethylphenyl Core (Steric Bulk & Lipophilicity) B Carboxylic Acid Moiety (Essential for COX binding) A_desc - Influences selectivity (COX-1 vs. COX-2) - Affects membrane permeability A->A_desc C Ester/Amide Linker (Modulates pharmacokinetics) B_desc - Anchors molecule in active site - Can be a prodrug element (esters) B->B_desc D R-Group (Probes additional binding pockets) C_desc - Ester vs. Amide can impact stability and solubility C->C_desc D_desc - Size, electronics, and H-bonding potential of R-group  are critical for potency and selectivity D->D_desc

Caption: Key structural features for SAR analysis of this compound-based NSAID candidates.

  • The 2,4,6-Trimethylphenyl Core: The steric bulk provided by the three methyl groups is the defining feature of this scaffold. It is anticipated that this group will play a crucial role in determining selectivity between the COX isoforms.

  • The Carboxylic Acid and its Derivatives: The acidic moiety is generally essential for COX inhibition.[1] Esterification creates prodrugs that may improve oral absorption and reduce gastric irritation, requiring in vivo hydrolysis to release the active carboxylic acid. Amide derivatives may exhibit different binding modes and pharmacokinetic profiles.

  • The 'R' Group in Esters and Amides: The nature of the alcohol or amine used for derivatization will introduce an 'R' group that can be systematically varied to probe for additional interactions within the enzyme's active site. Introducing polar groups, for example, could lead to interactions with hydrophilic residues, while larger, more lipophilic groups could occupy hydrophobic pockets.

Conclusion and Future Directions

The this compound scaffold represents a novel and unexplored starting point for the design of new NSAIDs. The synthetic protocols and biological evaluation methods detailed in this document provide a comprehensive framework for researchers to synthesize and test new chemical entities based on this sterically hindered building block. Future work should focus on the synthesis of a diverse library of ester and amide derivatives, followed by a thorough in vitro and in vivo evaluation to establish a robust structure-activity relationship and identify lead compounds for further development. The unique steric and electronic properties of this scaffold hold the promise of yielding NSAIDs with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Khatun, N., et al. (2023).
  • Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • ResearchGate. (2020). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • ACS Publications. (n.d.). Influence of microwaves on the rate of esterification of 2,4,6-trimethylbenzoic acid with 2-propanol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
  • Bartosh, T. J., & Ylostalo, J. H. (2014).
  • Royal Society of Chemistry. (2021).
  • Shahrasbi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3465.
  • Royal Society of Chemistry. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
  • Singh, R., et al. (2015). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 13-18.
  • Royal Society of Chemistry. (n.d.). Physical Chemistry Chemical Physics. Retrieved from

  • Deranged Physiology. (n.d.). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs.
  • PubMed Central. (2020).
  • MDPI. (2022).
  • ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay data. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • PubMed Central. (2017).
  • PubMed Central. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.
  • MDPI. (2022).
  • ResearchGate. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular basis for nonspecificity of nonsteroidal anti-inflammatory drugs (NSAIDs). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

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Application Notes and Protocols for 2,4,6-Trimethylbenzoate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the role of 2,4,6-trimethylbenzoate, also known as mesitoic acid, in the agrochemical sector. While primarily recognized as a crucial synthetic intermediate for various active ingredients, this document also explores its potential, though less documented, applications within agrochemical formulations. Drawing upon its distinct physicochemical properties, we will delve into its established use in synthesis and theorize its prospective functions as a solvent or adjuvant. This guide is intended for researchers, chemists, and formulation scientists in the agrochemical industry, offering both foundational knowledge and a forward-looking perspective on this versatile molecule.

Introduction: A Molecule of Strategic Importance

2,4,6-Trimethylbenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group and three methyl groups at the 2, 4, and 6 positions.[1] This substitution pattern, particularly the two ortho-methyl groups flanking the carboxylic acid, creates significant steric hindrance. This structural feature is paramount, influencing its reactivity and the properties of its derivatives, making it a compound of great interest in specialized chemical synthesis.[2]

In the agrochemical industry, 2,4,6-trimethylbenzoic acid is well-established as a vital precursor for the synthesis of complex active ingredients for insecticides, herbicides, and fungicides.[2] Its derivative, 2,4,6-trimethylbenzoyl chloride, serves as a key building block in constructing advanced pesticide molecules.[2] Beyond its role as a synthetic intermediate, there are niche applications in agrochemical formulations where its bulky structure is thought to influence the metabolic stability of the final product.[1] This guide will elucidate both the established synthetic applications and the potential formulation roles of this compound.

Physicochemical Properties of 2,4,6-Trimethylbenzoic Acid

Understanding the physical and chemical properties of 2,4,6-trimethylbenzoic acid is essential to appreciate its applications. These properties dictate its behavior in both reaction vessels and formulation tanks.

PropertyValueUnitSource
Molecular Formula C₁₀H₁₂O₂-[3]
Molecular Weight 164.20 g/mol [3]
Appearance White to off-white crystalline solid-[1]
Melting Point 152-155°C
Boiling Point 296.6°C at 760 mmHg[4]
Water Solubility 722.5mg/L[1]
Solubility Soluble in ethanol, ether, acetone, chloroform-[1][4]
pKa 3.448at 25°C[1]
LogP (Octanol/Water) 2.310-[5]

Interpretation for Formulation Science:

  • Low Water Solubility: Its limited solubility in water suggests that in aqueous formulations like suspension concentrates (SC) or soluble liquids (SL), it would not be a primary solvent. However, this property is advantageous for creating oil-based formulations such as emulsifiable concentrates (EC).

  • High Organic Solvent Solubility: Its solubility in common organic solvents makes it a candidate for inclusion in non-aqueous formulation types.

  • Lipophilicity (LogP): A LogP of 2.31 indicates a moderate affinity for fatty or oily environments. This is a key characteristic for adjuvants designed to penetrate the waxy cuticle of plant leaves.[6]

  • Stability: It is stable under normal shipping and handling conditions, a crucial requirement for any component of a commercial agrochemical product.[1]

Established Application: Intermediate in Active Ingredient Synthesis

The primary and most documented role of 2,4,6-trimethylbenzoic acid in the agrochemical industry is as a foundational element for synthesizing active ingredients. The steric hindrance provided by the ortho-methyl groups can be strategically used to protect certain parts of a molecule or to direct reactions to specific sites.

The most common pathway involves the conversion of 2,4,6-trimethylbenzoic acid to its more reactive acid chloride derivative, 2,4,6-trimethylbenzoyl chloride. This acid chloride is then reacted with other molecules to build the final pesticide.

Protocol: Synthesis of 2,4,6-Trimethylbenzoyl Chloride (General Laboratory Procedure)

Objective: To convert 2,4,6-trimethylbenzoic acid into its acid chloride for subsequent use in synthesis.

Materials:

  • 2,4,6-trimethylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride

  • Reaction flask with reflux condenser and gas outlet to a scrubbing system

  • Heating mantle and magnetic stirrer

Procedure:

  • In a fume hood, charge a dry reaction flask with 2,4,6-trimethylbenzoic acid and the anhydrous solvent.

  • Begin stirring the suspension.

  • Slowly add an excess (typically 1.5 to 2.0 molar equivalents) of thionyl chloride to the flask. The reaction is exothermic and will release HCl and SO₂ gas.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester and the disappearance of the starting acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2,4,6-trimethylbenzoyl chloride can be purified by vacuum distillation.

  • The purified product is a moisture-sensitive liquid and should be stored under an inert atmosphere.

Causality: The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, transforming it into a highly reactive acylating agent, ready to be coupled with nucleophiles (e.g., alcohols or amines) to form the core of a more complex pesticide molecule.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Assembly 2_4_6_TMB 2,4,6-Trimethylbenzoic Acid Acid_Chloride 2,4,6-Trimethylbenzoyl Chloride 2_4_6_TMB->Acid_Chloride Acyl Halogenation Reagent Thionyl Chloride (SOCl₂) Reagent->Acid_Chloride Active_Ingredient Agrochemical Active Ingredient Acid_Chloride->Active_Ingredient Acylation Nucleophile Nucleophilic Moiety (e.g., R-OH, R-NH₂) Nucleophile->Active_Ingredient

Fig. 1: Generalized synthesis pathway for an agrochemical active ingredient using 2,4,6-trimethylbenzoic acid as a precursor.

Potential (Hypothetical) Applications in Agrochemical Formulations

While documented evidence is sparse, the physicochemical properties of this compound and its esters suggest potential roles as formulation components. This section explores these possibilities based on chemical principles.

a) As a Co-Solvent in Emulsifiable Concentrates (EC)

Emulsifiable Concentrate (EC) formulations are solutions of an active ingredient in a water-immiscible solvent with emulsifiers. Esters of 2,4,6-trimethylbenzoic acid (e.g., methyl this compound) would be highly lipophilic and could function as part of a solvent system.

Hypothetical Role:

  • Solvency Power: It could be an effective solvent for certain lipophilic active ingredients that are difficult to dissolve in standard aromatic solvents.

  • Crystallization Inhibition: The bulky nature of the trimethylbenzoyl group might interfere with the crystal lattice formation of an active ingredient upon temperature fluctuations, thus acting as a crystallization inhibitor and improving the storage stability of the concentrate.

b) As a Penetrant Adjuvant

Adjuvants are added to formulations to enhance the effectiveness of the active ingredient.[6] Penetrants, a class of activator adjuvants, help the active ingredient move through the waxy cuticle of the plant leaf.

Hypothetical Role:

  • Cuticle Disruption: The lipophilic nature of a this compound ester could allow it to fuse with the leaf's waxy cuticle. This interaction could temporarily disrupt the cuticle's structure, creating pathways for the active ingredient to enter the plant tissue more readily. This is analogous to how methylated seed oils (MSOs) function, which are known to be aggressive in dissolving the leaf cuticle.[7]

  • Metabolic Stability: As suggested in the literature, the steric hindrance could play a role in metabolic stability.[1] If a this compound ester were used as an adjuvant, its bulky structure might shield the active ingredient from enzymatic degradation on the leaf surface, prolonging its availability for uptake.

Formulation_Components Formulation Agrochemical Formulation (e.g., EC, EW) AI Active Ingredient Formulation->AI Solvent Solvent System Formulation->Solvent Adjuvant Adjuvant Package Formulation->Adjuvant Emulsifier Emulsifiers Adjuvant->Emulsifier Penetrant Penetrants Adjuvant->Penetrant Other Other Adjuvants (e.g., Stickers, Buffers) Adjuvant->Other TMB_Ester Hypothetical Role: This compound Ester TMB_Ester->Solvent as Co-Solvent TMB_Ester->Penetrant as Penetrant

Fig. 2: Hypothetical placement of a this compound ester within the components of an agrochemical formulation.

Conclusion

2,4,6-Trimethylbenzoic acid is a molecule with a firmly established and critical role in the agrochemical industry as a synthetic intermediate for active ingredients.[2] Its unique sterically hindered structure is leveraged by synthetic chemists to build complex and effective pesticides.

While its direct application as a component within final agrochemical formulations (e.g., as a solvent or adjuvant) is not well-documented in publicly available literature, its physicochemical properties provide a strong theoretical basis for such uses. Esters derived from 2,4,6-trimethylbenzoic acid possess characteristics—notably lipophilicity and bulk—that suggest potential as effective co-solvents, crystallization inhibitors, and penetrant adjuvants. Further research and development in formulation science are required to validate these hypothetical roles and to unlock the full potential of this versatile chemical. For now, its primary value remains as a key starting material in the synthesis of the next generation of crop protection agents.

References

  • Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]

  • Google Patents. (n.d.). US9089132B2 - Agrochemical adjuvants and formulations.
  • LookChem. (n.d.). CAS No.480-63-7,2,4,6-Trimethylbenzoic acid Suppliers,MSDS download. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2008). Benzoate Adjuvant to Increase the Utility of Methylxanthine Pesticides: Identification of a Potential Rodenticide Formulation for Organic Food Production. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Google Patents. (n.d.). MXPA02007252A - Enhanced propertied pharmaceuticals.
  • Purdue University - College of Agriculture. (n.d.). Compendium of Herbicide Adjuvants. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining High-Quality Critical Body Residues for Multiple Species and Chemicals by Applying Improved Experimental Design and Data Interpretation Concepts | Request PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Methyl 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the hydrolysis of methyl 2,4,6-trimethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter difficulties with this sterically hindered ester. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in the hydrolysis of methyl this compound is the significant steric hindrance around the carbonyl group. The two ortho-positioned methyl groups on the benzene ring effectively shield the electrophilic carbonyl carbon from nucleophilic attack. This steric congestion dramatically slows down the conventional BAc2 (bimolecular, base-catalyzed, acyl-oxygen cleavage) mechanism, which is the typical pathway for the hydrolysis of most esters.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my standard ester hydrolysis protocol not working for methyl this compound?

Standard hydrolysis conditions, such as using aqueous sodium hydroxide at room temperature or moderate heat, are often ineffective for methyl this compound. The three methyl groups on the aromatic ring create a sterically crowded environment that prevents the hydroxide ion from efficiently attacking the carbonyl carbon.[1][5][6] This results in extremely slow or negligible reaction rates.

Q2: What is the BAl2 mechanism, and why is it relevant for this specific ester?

The BAl2 (bimolecular, base-catalyzed, alkyl-oxygen cleavage) mechanism is an alternative pathway for ester hydrolysis.[1] Instead of the nucleophile attacking the acyl carbon (C=O), it attacks the alkyl carbon of the ester's alcohol portion in an SN2 reaction.[1] For methyl this compound, the steric hindrance at the acyl carbon makes the BAc2 pathway highly unfavorable. Consequently, under basic conditions, the hydroxide ion may preferentially attack the less hindered methyl group's carbon, leading to the cleavage of the alkyl-oxygen bond.[1]

Q3: Can I use acid-catalyzed hydrolysis for this ester?

Yes, acid-catalyzed hydrolysis is a viable option. However, similar to the base-catalyzed reaction, the rate can be slow due to steric hindrance. The mechanism for acid-catalyzed hydrolysis of most esters is AAc2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). For highly sterically hindered esters like methyl this compound, the AAc1 (acid-catalyzed, acyl-oxygen cleavage, unimolecular) mechanism may become competitive, especially in strongly acidic conditions.[7]

Q4: Are there any "green" or environmentally friendly methods for this hydrolysis?

Yes, high-temperature water, with or without a small amount of base, has been shown to be an effective and environmentally friendly method for the hydrolysis of sterically hindered esters.[8][9] This approach avoids the use of large quantities of organic solvents.

Troubleshooting Guide

If you are experiencing incomplete or failed hydrolysis of methyl this compound, consider the following troubleshooting steps and alternative protocols.

Issue: Low or No Conversion Under Standard Basic Conditions

Cause: Severe steric hindrance impeding the BAc2 mechanism.

Solutions:

  • Elevated Temperature and Pressure: Employing high temperatures can provide the necessary energy to overcome the activation barrier.

  • Non-Aqueous Conditions: Switching to a non-aqueous solvent system can enhance the nucleophilicity of the hydroxide ion.

Experimental Protocols

Protocol 1: High-Temperature Hydrolysis in Dilute Alkali

This method utilizes high temperatures to drive the reaction forward.

Step-by-Step Methodology:

  • In a high-pressure reaction vessel, combine methyl this compound with a 2% potassium hydroxide (KOH) aqueous solution.[8][9]

  • Seal the vessel and heat the reaction mixture to 200-300 °C for 30 minutes.[8][9]

  • After cooling the vessel to room temperature, carefully open it in a well-ventilated fume hood.

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2 to precipitate the 2,4,6-trimethylbenzoic acid.[5][10]

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Mild, Non-Aqueous Base-Promoted Hydrolysis

This protocol is effective for sterically hindered esters at room temperature.[5][6]

Step-by-Step Methodology:

  • Dissolve methyl this compound in a 1:9 mixture of methanol (MeOH) and dichloromethane (CH2Cl2).[5][6]

  • Add a solution of sodium hydroxide (NaOH) in methanol to the reaction mixture. A typical ester to NaOH molar ratio is 1:3.[6]

  • Stir the reaction at room temperature. The sodium salt of the carboxylic acid will precipitate out of the solution.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated sodium this compound can be isolated by filtration.[5]

  • Alternatively, water can be added to dissolve the salt, and the aqueous layer can be separated, acidified with dilute HCl, and the product extracted with an organic solvent like ethyl acetate.[5]

Data Summary

MethodConditionsReaction TimeYieldAdvantagesDisadvantages
High-Temperature Hydrolysis 2% KOH, 200-300 °C[8][9]30 minutes[8][9]Quantitative[8][9]Fast, "green"Requires high-pressure equipment
Non-Aqueous Hydrolysis NaOH in MeOH/CH2Cl2, room temp.[5][6]Varies (monitor by TLC)80-96%[5][6]Mild conditionsUses chlorinated solvents

Visualizing the Mechanisms and Workflow

Reaction Mechanisms

Hydrolysis_Mechanisms cluster_BAc2 B_Ac_2 Mechanism (Hindered) cluster_BAl2 B_Al_2 Mechanism (Favored) BAc2_start Ester + OH- BAc2_TS Tetrahedral Intermediate (High Energy due to Steric Clash) BAc2_start->BAc2_TS Slow BAc2_end Carboxylate + Methanol BAc2_TS->BAc2_end BAl2_start Ester + OH- BAl2_TS SN2 Transition State (Attack on Methyl Group) BAl2_start->BAl2_TS Faster BAl2_end Carboxylate + Methanol BAl2_TS->BAl2_end

Caption: Comparison of BAc2 and BAl2 hydrolysis pathways.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Hydrolysis of Methyl This compound check_conditions Standard Hydrolysis Conditions (e.g., aq. NaOH, reflux) start->check_conditions low_yield Low or No Conversion check_conditions->low_yield No success Successful Hydrolysis check_conditions->success Yes troubleshoot Troubleshoot: Steric Hindrance low_yield->troubleshoot option1 Option 1: High-Temperature Hydrolysis troubleshoot->option1 option2 Option 2: Non-Aqueous Hydrolysis troubleshoot->option2 protocol1 Follow Protocol 1 (High P, High T) option1->protocol1 protocol2 Follow Protocol 2 (Non-aqueous, RT) option2->protocol2 protocol1->success protocol2->success

Caption: Decision tree for troubleshooting hydrolysis.

References

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange.
  • Hydrolysis and saponification of methyl benzoates. RSC Publishing.
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • Mechanisms of Ester hydrolysis. Science discussions.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. arkat usa.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate.
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate.
  • Hydrolysis of esters: Mechanism and Conditions. PSIBERG.

Sources

Technical Support Center: Purification of Crude 2,4,6-Trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4,6-trimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this sterically hindered carboxylic acid.

Introduction

2,4,6-Trimethylbenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, photoinitiators, and other specialty chemicals.[1] Its purity is critical for the success of subsequent reactions and the quality of the final product. The purification of crude 2,4,6-trimethylbenzoic acid can be challenging due to the nature of impurities from its synthesis. This guide provides a comprehensive overview of the most effective purification methods, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,4,6-trimethylbenzoic acid?

A1: The impurities in crude 2,4,6-trimethylbenzoic acid are largely dependent on the synthetic route employed. Common synthesis methods include the Friedel-Crafts acylation of mesitylene followed by a haloform reaction, or the direct carboxylation of mesitylene.[2][3]

Potential impurities include:

  • Unreacted Mesitylene: Due to incomplete reaction.

  • Intermediates: Such as 2,4,6-trimethylacetophenone if an acylation route is used.

  • By-products: From side reactions.

  • Inorganic Salts: Remnants from catalysts like aluminum chloride or iron salts.[2]

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: Which purification method is best for my crude 2,4,6-trimethylbenzoic acid?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization: The most common and often the most effective method for removing small amounts of impurities, especially for achieving high purity on a lab scale.

  • Acid-Base Extraction: An excellent initial purification step to separate the acidic product from neutral and basic impurities.

  • Column Chromatography: Useful for separating mixtures with components of different polarities, especially when recrystallization is ineffective.

  • Sublimation: A viable option for this compound to obtain very high purity material, as it can effectively remove non-volatile impurities.[4][5]

Q3: Can I use distillation to purify 2,4,6-trimethylbenzoic acid?

A3: While distillation is a common purification technique for liquids, it is less practical for 2,4,6-trimethylbenzoic acid due to its high melting point (152-155 °C) and boiling point (approximately 288 °C). At these high temperatures, there is a risk of decomposition. Vacuum distillation can lower the boiling point, but for lab-scale purification, other methods like recrystallization or sublimation are generally preferred.[6]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7] For 2,4,6-trimethylbenzoic acid, which is sparingly soluble in cold water but more soluble in hot water and organic solvents like ethanol, a mixed solvent system like ethanol/water is often effective.[8][9]

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: Insufficient solvent.

  • Solution: Add small portions of the hot solvent until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the recovery yield.[2]

  • Expert Tip: If you suspect the presence of insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.[10]

Issue 2: No crystals form upon cooling.

  • Cause A: Too much solvent was used.

  • Solution A: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11]

  • Cause B: The solution is supersaturated.

  • Solution B: Induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[12]

    • Seeding: Add a tiny crystal of pure 2,4,6-trimethylbenzoic acid to the solution.[12]

    • Cooling: Place the flask in an ice bath to further decrease the solubility.

Issue 3: The product "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly. An insulated container or a Dewar flask can be used to slow the cooling rate.

Issue 4: Low recovery yield.

  • Cause A: Too much solvent was used.

  • Solution A: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cause B: Premature crystallization during hot filtration.

  • Solution B: Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and the product from crystallizing prematurely.

  • Cause C: The filtrate was not cooled sufficiently.

  • Solution C: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Issue: Poor separation of layers in the separatory funnel (emulsion formation).

  • Cause: Vigorous shaking of the separatory funnel.

  • Solution:

    • Allow the funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous layer, which can help to break the emulsion.

Purification Method Comparison

Purification MethodPrincipleProsConsTypical PurityTypical Yield
Recrystallization Differential solubility at varying temperaturesHigh purity achievable, effective for removing small amounts of impurities.Can be time-consuming, yield can be reduced if not optimized.>99%[13]70-90%
Acid-Base Extraction Separation based on acidic/basic propertiesGood for removing neutral and basic impurities, can handle larger quantities.Does not remove other acidic impurities, requires use of acids and bases.Purity is dependent on the nature of the impurities.>90%
Column Chromatography Differential adsorption onto a stationary phaseCan separate complex mixtures, adaptable to different scales.[14]Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column.>98%60-80%
Sublimation Phase transition from solid to gasCan yield very pure product, effective for removing non-volatile impurities.[4][15]Only applicable to compounds that sublime, can be difficult to scale up.>99.5%50-70%

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude 2,4,6-trimethylbenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and swirling.

  • Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[8]

  • Clarification: If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again. If there are insoluble impurities, perform a hot filtration at this stage.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude 2,4,6-trimethylbenzoic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The 2,4,6-trimethylbenzoic acid will react to form its sodium salt, which is soluble in the aqueous layer. Repeat the extraction twice.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Reprecipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The 2,4,6-trimethylbenzoic acid will precipitate out as a white solid.

  • Isolation and Washing: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry.

Visualizing Purification Workflows

Workflow for Recrystallization

Recrystallization_Workflow crude Crude Product dissolve Dissolve in minimum hot solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the purification of 2,4,6-trimethylbenzoic acid by recrystallization.

Troubleshooting Logic for Failed Crystallization

Crystallization_Troubleshooting decision decision action action start Solution Cooled, No Crystals Formed is_supersaturated Supersaturated? start->is_supersaturated too_much_solvent Too much solvent? is_supersaturated->too_much_solvent No induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal is_supersaturated->induce_crystallization Yes boil_off_solvent Boil off excess solvent too_much_solvent->boil_off_solvent Yes

Caption: A decision-making diagram for troubleshooting when crystallization fails to occur.

References

  • Ethanol-Water Recrystallization Procedure. (n.d.). Retrieved from a general organic chemistry lab manual.
  • HBCSE. (n.d.). Recrystallization.
  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2,4,6-Trimethylbenzoic Acid in Chemical Synthesis. Retrieved from a chemical supplier's product description.
  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid.
  • Scribd. (n.d.). Recrystallization of Benzoic Acid.
  • SIELC. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
  • ResearchGate. (n.d.). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.
  • Phcogj.com. (n.d.). Qualitative and Quantitative Determination of Organic Acids in Crude Herbal Drugs and Medicinal Herbal Preparations. Retrieved from a research article on the analysis of organic acids.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3189659A - Mesitylene recovery.
  • Google Patents. (n.d.). WO2011022812A1 - Recovery of volatile carboxylic acids by extractive evaporation.
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Google Answers. (2005, November 23). 1-step economical method to convert mesitylene to 2,4,6-Trimethylisophthaldehyde.
  • MDPI. (2019, June 7). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mesitoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Vacuum distillation – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Academia.edu. (2021, July 16). Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry. Retrieved from a research paper on the extraction of organic acids.
  • Reddit. (2019, July 23). Mesitylene as reaction solvent. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Solvent‐Free and under Vacuum O‐Benzylation of Carboxylic Acids by Using a Rotary Evaporator.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • A-Z Chemistry. (n.d.). Purification And Characterisation Of Organic Compounds.
  • Google Patents. (n.d.). US1987301A - Purification by sublimation.
  • YouTube. (2023, December 16). Purification of Benzoic acid by Sublimation in Chemistry Lab II Instructor: Dr. Imtiyaz@GDC Doda. Retrieved from [Link]

  • YouTube. (2019, January 30). Home Chemistry: Organic Solvent Vacuum Distillation. Retrieved from [Link]

  • Unacademy. (n.d.). NEET UG : methods of purification qualitative and quantitative analysis. Retrieved from [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions | Organic chemistry homework help. Retrieved from [Link]

  • Reddit. (2022, September 6). Purification by Sublimation. Retrieved from [Link]

  • Scribd. (n.d.). Sublimation of Benzoic Acid and The Determination of Its Melting Point.

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overcoming steric hindrance in reactions with 2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 246-TMB-STERICS Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center.

You are likely here because a standard reaction involving 2,4,6-trimethylbenzoic acid (mesitoic acid) or its derivatives has failed.

The Diagnosis: Your reaction is not failing due to operator error; it is failing due to Steric Inhibition of Resonance and Nucleophilic Attack . The two ortho-methyl groups create a "steric cage" around the carbonyl carbon, effectively blocking the trajectory of incoming nucleophiles (the Burgi-Dunitz trajectory) required for the standard tetrahedral intermediate mechanism (


).

To succeed, you must abandon standard protocols (Fischer esterification, NaOH hydrolysis) and switch to mechanistically distinct pathways that bypass the tetrahedral intermediate or activate the carbonyl so aggressively that sterics are overcome.

Tier 1: Method Comparison Matrix

Select your objective to identify the correct protocol.

MethodMechanismSuitability for MesitoatesTypical YieldKey Reagents
Fischer Esterification

(Tetrahedral)
CRITICAL FAILURE < 5%

, MeOH
Standard Hydrolysis

(Tetrahedral)
CRITICAL FAILURE ~0%NaOH,

, Reflux
Acid Chloride Route

Ac (Acyl Chloride)
HIGH 85-95%

, Pyridine
Yamaguchi Esterification Mixed AnhydrideEXCELLENT > 90%Yamaguchi Reagent, DMAP
Acylium Ion Hydrolysis

(Linear Ion)
EXCELLENT > 90%100%

, Ice
Tier 2: Synthesis Protocols (Making the Bond)
Protocol A: The Acid Chloride "Workhorse" Method

Use this for simple esters (methyl, ethyl) or robust substrates.

The Logic: The acid chloride is significantly more electrophilic than the carboxylic acid. While the steric bulk remains, the high reactivity of the chloride leaving group compensates for the difficult approach.

Step-by-Step Workflow:

  • Activation: Dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) in thionyl chloride (

    
    ) (5.0 eq).
    
  • Reflux: Heat to reflux for 2–3 hours. The solution should turn clear/amber.

  • Isolation: Remove excess

    
     under vacuum.[1] Crucial:  Add dry toluene and evaporate twice (azeotropic removal) to ensure all 
    
    
    
    is gone.
  • Coupling: Redissolve the resulting acid chloride in dry DCM. Add the alcohol (1.2 eq) and Pyridine (2.0 eq) or

    
     with a catalytic amount of DMAP (0.1 eq).
    
  • Quench: Stir at room temperature for 12 hours. Quench with saturated

    
    .
    
Protocol B: Yamaguchi Esterification (The "Precision" Method)

Use this for complex secondary alcohols or valuable substrates where harsh acid chlorides are too risky.

The Logic: This method forms a mixed anhydride between your acid and the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride).[2][3] The trichlorophenyl group is electron-withdrawing, making the carbonyl highly electrophilic. DMAP then attacks the less hindered carbonyl (the mesitoate) to form a reactive acyl-pyridinium species that the alcohol can attack.

Step-by-Step Workflow:

  • Setup: Dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) and

    
     (1.2 eq) in dry THF.
    
  • Anhydride Formation: Add Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride, 1.0 eq) dropwise. Stir for 1 hour. A precipitate (

    
    ) will form.
    
  • Filtration (Optional but Recommended): Filter off the amine salts to clean up the mixture.

  • Alcohol Addition: Dissolve the filtrate in Toluene (solvent switch is often beneficial for higher temps). Add the Alcohol (1.0–1.2 eq) and DMAP (2.0–3.0 eq).

    • Note: Stoichiometric DMAP is required, not catalytic, to drive the equilibrium.

  • Reaction: Heat to reflux for 4–12 hours.

Tier 3: Hydrolysis Protocols (Breaking the Bond)
Protocol C: The Acylium Ion "Nuclear Option"

Use this when standard saponification (NaOH/Water) fails completely.

The Logic: Standard hydrolysis requires a water molecule (nucleophile) to attack the crowded carbonyl. It physically cannot fit. This protocol uses 100% Sulfuric Acid to protonate the ester oxygen. Because the ortho-methyl groups twist the carbonyl out of plane with the benzene ring (preventing conjugation), the bond is weakened. The alcohol leaves first, generating a linear, resonance-stabilized Acylium Ion (


). This linear ion has no steric hindrance to the subsequent attack by water.

Step-by-Step Workflow:

  • Dissolution: Place the mesitoate ester (e.g., methyl 2,4,6-trimethylbenzoate) in a flask.

  • Acidification: Add 100%

    
      (Concentrated) at 
    
    
    
    . The ester will dissolve.
  • Ion Generation: Allow the solution to warm to room temperature or gently warm to

    
     for 30 minutes.
    
    • Visual Check: The solution often turns a deep yellow/orange due to the stable acylium ion.

  • Quench: Pour the sulfuric acid solution slowly onto crushed ice . The water attacks the acylium ion instantly to form the carboxylic acid.

  • Isolation: The solid acid will precipitate out. Filter and wash with cold water.

Tier 4: Visualizing the Mechanism

The following diagram illustrates why the Acylium Ion pathway succeeds where the Standard Tetrahedral pathway fails.

Mesitoate_Mechanism cluster_fail Standard Hydrolysis (NaOH) cluster_success Acylium Ion Protocol (H2SO4) Start Mesitoate Ester (Sterically Blocked) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral OH- Attack Protonation Protonation (100% H2SO4) Start->Protonation H+ Blocked BLOCKED by ortho-Me groups Tetrahedral->Blocked Steric Clash Acylium Acylium Ion [Ar-C≡O]+ Protonation->Acylium -ROH (Leaving Group First) Product Mesitoic Acid (Success) Acylium->Product +H2O (Quench)

Caption: The Standard path (red) requires a crowded intermediate. The Acylium path (green) generates a linear intermediate, bypassing steric clash.

Tier 5: Frequently Asked Questions (Troubleshooting)

Q: I tried the Acid Chloride method, but my yield is low. What happened? A: Did you remove the thionyl chloride completely? Residual


 generates HCl gas upon alcohol addition, which can protonate your amine base and kill the catalysis. Use the azeotropic removal with toluene  (Step 3 in Protocol A) to ensure the reagent is bone-dry before adding the alcohol.

Q: Can I use EDC/NHS coupling for 2,4,6-trimethylbenzoic acid? A: No. Carbodiimide couplings (EDC/DCC) rely on the formation of an O-acylisourea intermediate that must be attacked by the amine/alcohol. This attack is subject to the same steric hindrance as the esterification itself. The Yamaguchi method or Acid Chloride method is strictly superior for this substrate.

Q: Why does 100% H2SO4 work, but dilute acid reflux fails? A: Dilute acid attempts to drive the reaction via the


 mechanism (water attacks the protonated ester). This still requires a tetrahedral transition state. 100% H2SO4  shifts the mechanism to 

(unimolecular ionization), where the leaving group departs before the nucleophile arrives. The lack of water in the initial step is critical to force this ionization.

Q: Is there a non-acidic way to hydrolyze the ester? A: Yes, but it requires "naked" hydroxide. Use Potassium tert-butoxide (


)  with a small amount of water (2-3 eq) in anhydrous DMSO  or ether. This creates a highly reactive, desolvated hydroxide ion that can sometimes force its way into the hindered carbonyl, but the Acylium Ion method is generally more reliable.
References
  • Yamaguchi Esterification Mechanism & Protocol Dhimitruka, I., & SantaLucia, J. (2006).[3] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters. [Link][2]

  • Acylium Ion Hydrolysis Mechanism (

    
    ) 
    Shi, H., Wang, Y., & Hua, R. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate.[4][5] Physical Chemistry Chemical Physics.
    [Link]
    
  • Steric Effects in Ester Hydrolysis (Classic Kinetic Studies) Bunton, C. A., et al. (1955). Preparation and hydrolysis of some esters of 2:4:6-triphenylbenzoic acid. Journal of the Chemical Society. [Link][6]

  • General Esterification Guides ChemGuide. Esterification - Alcohols and Carboxylic Acids. [Link]

Sources

side reactions in the oxidation of mesitylene to mesitoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Oxidation of Mesitylene

Part 1: Critical Diagnostic & Triage

Subject: Clarification of Target Molecule (Mesitoic vs. Mesitylenic Acid)

User Alert: Before proceeding with troubleshooting, you must verify your target molecule. A common nomenclature error exists in this synthesis which leads to fundamental experimental failure.

  • Target A: Mesitylenic Acid (3,5-Dimethylbenzoic acid) [1]

    • Structure: Carboxyl group on the ring; two methyl groups remaining.

    • Synthesis Route: Direct oxidation of Mesitylene (C-H oxidation of one methyl group).

    • Melting Point: ~166 °C.

  • Target B: Mesitoic Acid (2,4,6-Trimethylbenzoic acid)

    • Structure: Carboxyl group on the ring; three methyl groups remaining.

    • Synthesis Route: Cannot be synthesized by direct oxidation of Mesitylene. Requires Friedel-Crafts acylation or Grignard carboxylation (adding a carbon atom).

    • Melting Point: ~155 °C.

Senior Scientist Note: If you are oxidizing Mesitylene (1,3,5-trimethylbenzene) with standard oxidants (KMnO₄, Co/Mn/Br, HNO₃) expecting Mesitoic Acid , you will fail. You will produce Mesitylenic Acid . The guide below addresses the Oxidation of Mesitylene and the side reactions encountered in this specific process (yielding Mesitylenic/Trimesic acid).

Part 2: Reaction Pathway & Mechanism

The oxidation of mesitylene is a stepwise radical chain reaction. Controlling the "stopping point" is the primary challenge.

Primary Pathway: Mesitylene


3,5-Dimethylbenzaldehyde

Mesitylenic Acid

Uvitic Acid

Trimesic Acid

Mechanism: Free-radical autoxidation (typically Co/Mn catalyzed) or direct stoichiometric oxidation (KMnO₄).

Visualizing the Pathway (Graphviz)

MesityleneOxidation Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Radical Benzylic Radical Mesitylene->Radical -H• Mesitol Mesitol (Phenolic Oxidation) Mesitylene->Mesitol Ring Oxidation (Peracids) Aldehyde 3,5-Dimethylbenzaldehyde Radical->Aldehyde +O2 Bimesityl Bimesityl (Dimerization) Radical->Bimesityl Coupling Mesitylenic Mesitylenic Acid (Target: Mono-acid) Aldehyde->Mesitylenic Oxidation Uvitic Uvitic Acid (Di-acid) Mesitylenic->Uvitic Over-Oxidation Trimesic Trimesic Acid (Tri-acid) Uvitic->Trimesic Over-Oxidation

Figure 1: Stepwise oxidation pathway of mesitylene showing the progression from mono- to tri-carboxylic acid and key side branches.

Part 3: Side Reactions & Impurities Profile[3]

When targeting the mono-acid (Mesitylenic), the following side reactions compromise yield and purity.

Impurity TypeSpecific CompoundOrigin / CauseDetection / Symptom
Over-Oxidation Uvitic Acid (5-methylisophthalic acid)Reaction time too long; oxidant excess.High MP (>290°C); insoluble in non-polar solvents.
Over-Oxidation Trimesic Acid (1,3,5-benzenetricarboxylic acid)Uncontrolled temperature/catalyst activity.Very high MP (>300°C); precipitates in water.
Under-Oxidation 3,5-Dimethylbenzaldehyde Insufficient oxidant; premature quenching.Almond-like odor; lowers MP of product.
Ring Oxidation Mesitol (2,4,6-trimethylphenol)Electrophilic attack on the ring (common with peracids/CF₃CO₃H).[2]Product turns pink/brown upon air exposure.
Coupling Bimesityl (3,3',5,5'-tetramethylbibenzyl)Radical concentration too high (low O₂ pressure).High MW impurity; hydrophobic.
Solvent Adduct 3,5-Dimethylbenzyl Acetate Reaction in Acetic Acid solvent (acetolysis).Detected by NMR (acetate peak ~2.0 ppm).

Part 4: Troubleshooting Guide (Q&A)

Q1: I am trying to make Mesitoic Acid (2,4,6-trimethylbenzoic acid), but my product melts at 166°C. What went wrong? A: You have successfully synthesized Mesitylenic Acid (3,5-dimethylbenzoic acid), not Mesitoic Acid.

  • Root Cause: Direct oxidation of Mesitylene attacks the methyl groups, not the ring. You cannot "oxidize" Mesitylene to Mesitoic Acid directly.

  • Solution: To make Mesitoic Acid, you must use a Friedel-Crafts approach (Mesitylene + Oxalyl Chloride

    
     Hydrolysis) or a Grignard  route (Bromomesitylene + Mg + CO₂).
    

Q2: My yield of the mono-acid is low, and I have a large amount of white precipitate that doesn't melt below 250°C. A: You are suffering from Sequential Over-Oxidation .

  • Mechanism: The first carboxyl group formed (electron-withdrawing) deactivates the ring slightly, but not enough to prevent further oxidation of the remaining two methyl groups under vigorous conditions (e.g., KMnO₄ reflux).

  • Fix:

    • Stoichiometry: Use a limiting amount of oxidant (1.1 eq per methyl group targeted).

    • Solvent: Switch to a biphasic system (e.g., water/organic) to protect the acid product, or use a milder oxidant like MnO₂ or Co(OAc)₂ in air at controlled temperatures (<100°C).

Q3: The reaction mixture turned dark brown/black and the product is off-color. A: This indicates Quinone/Phenol formation (Ring Oxidation).

  • Mechanism: Highly reactive radicals (e.g., •OH from Fenton's reagent or peracids) attack the aromatic ring directly, forming Mesitol, which rapidly oxidizes to dark-colored quinones.

  • Fix: Avoid peroxy-acids (like trifluoroperacetic acid) if the carboxyl group is the target. Ensure adequate radical scavenging or lower the reaction temperature.

Q4: I used acetic acid as a solvent and found an impurity with an ester group. A: You formed Benzylic Acetates .

  • Mechanism: The benzylic cation/radical intermediate reacts with the acetic acid solvent (Solvolysis).

  • Fix: Reduce the concentration of metal catalyst (Co/Mn) or lower the temperature. Alternatively, hydrolyze the crude mixture with NaOH before isolation to convert the ester back to the alcohol/acid.

References

  • Organic Syntheses , Coll. Vol. 3, p. 553 (1955); Vol. 21, p. 77 (1941). Preparation of Mesitoic Acid (via Grignard/Friedel-Crafts, illustrating the non-oxidative route).

  • PubChem Compound Summary . Mesitylene (1,3,5-Trimethylbenzene) and its oxidation products.[1][2][3][4][5]

  • Google Patents , CN1363546A. Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.

  • National Institutes of Health (NIH) , PubMed. Synchrotron Photoionization Study of Mesitylene Oxidation.

  • Brainly (Common Misconception Example) . How can I convert Mesitylene to mesitoic acid? (Illustrates the common error).

Sources

Technical Support Center: Troubleshooting Low Solubility of 2,4,6-Trimethylbenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of low solubility of 2,4,6-trimethylbenzoate esters in various reaction media. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound ester exhibiting low solubility?

The low solubility of this compound esters stems from a combination of their molecular structure and the principles of "like dissolves like." Several key factors contribute to this behavior:

  • Steric Hindrance: The three methyl groups on the benzene ring, particularly the two at the ortho positions (2 and 6), create significant steric bulk around the ester functional group. This steric hindrance can impede the effective solvation of the molecule by solvent molecules, which is a crucial step in the dissolution process.

  • Hydrophobicity: The benzene ring and the three methyl groups are all nonpolar and contribute to the overall hydrophobicity of the molecule. In polar solvents, the unfavorable interactions between these hydrophobic regions and the polar solvent molecules can lead to low solubility.

  • Crystal Lattice Energy: For solid esters, the energy required to break the crystal lattice structure can be substantial. If the energy released from the interaction of the ester with the solvent (solvation energy) is not sufficient to overcome the crystal lattice energy, the compound will have low solubility.

Q2: What are the general solubility characteristics of this compound esters?

Based on available data and the structural features discussed above, the following general solubility profile can be expected:

  • Water: Generally, these esters are expected to be insoluble or have very low solubility in water due to their hydrophobic nature. For instance, ethyl this compound is reported to be insoluble in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solubility in these solvents is likely to be moderate. While these solvents have polar character that can interact with the ester group, the bulky, nonpolar regions of the molecule can limit extensive dissolution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Methyl this compound is described as slightly soluble in methanol. Shorter-chain alcohols may offer some solubility due to their ability to engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Given the significant nonpolar character of the molecule, good solubility might be expected in nonpolar aromatic solvents like toluene, which can engage in π-stacking interactions with the benzene ring. Solubility in aliphatic nonpolar solvents like hexane may be more limited.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Methyl this compound is reported to be slightly soluble in chloroform. These solvents can be effective for many organic compounds.

It is crucial to experimentally determine the solubility in your specific reaction solvent, as these are general guidelines.

In-Depth Troubleshooting Guides

Issue 1: My this compound ester is not dissolving sufficiently in the chosen reaction solvent.

When faced with low solubility, a systematic approach to solvent selection and modification is the most effective strategy.

Underlying Principle: The adage "like dissolves like" is the guiding principle here. The goal is to match the polarity and interaction potential of the solvent with that of the solute. For sterically hindered and somewhat nonpolar molecules like this compound esters, a solvent or solvent mixture that can effectively interact with both the ester functionality and the bulky hydrophobic regions is needed.

Troubleshooting Workflow:

A Initial Observation: Low Solubility B Step 1: Systematic Solvent Screening A->B C Step 2: Employ a Co-solvent System B->C If single solvent is insufficient F Solubility Improved B->F Success D Step 3: Temperature Adjustment C->D If co-solvent system needs optimization C->F Success E Step 4: Consider Solubility Enhancers D->E If temperature is limited D->F Success E->F Success

Caption: A stepwise approach to troubleshooting low solubility.

Step-by-Step Experimental Protocol:

1. Systematic Solvent Screening:

  • Objective: To identify a single solvent that provides adequate solubility.

  • Procedure:

    • In separate small vials, add a known, small amount of your this compound ester (e.g., 10 mg).

    • To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the suggested categories (see table below).

    • Stir or gently agitate the vials at room temperature.

    • Observe and record the dissolution. If the solid dissolves completely, add another measured portion of the ester to determine the approximate saturation point.

    • If the solid does not dissolve, consider gentle heating and observe any changes.

Table 1: Suggested Solvents for Screening

Solvent CategoryExamplesRationale for Inclusion
Aromatic Toluene, XylenesThe aromatic ring of the solvent can interact favorably with the benzene ring of the ester through π-π stacking interactions.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneThese are moderately polar aprotic solvents that are often good at dissolving a wide range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformThese solvents have a good balance of polarity and are generally effective for many organic molecules.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents are highly polar and can interact with the ester group. However, their high polarity might not be ideal for the nonpolar parts of the molecule.[1]

2. Employ a Co-solvent System:

  • Objective: To create a solvent mixture with tailored properties to improve solubility.

  • Rationale: A mixture of two or more miscible solvents can have a solvating power greater than either of the individual solvents. For instance, a small amount of a polar aprotic solvent like DMF in a less polar solvent like toluene can significantly enhance the solubility of a polar functional group without drastically changing the overall nonpolar character of the medium.

  • Procedure:

    • Based on the results of your solvent screen, select a primary solvent in which the ester has some, albeit limited, solubility.

    • Prepare a stock solution of your ester in this primary solvent at a concentration relevant to your reaction.

    • Titrate a co-solvent (a solvent in which the ester is more soluble, or one with a different polarity) into the suspension while stirring.

    • Observe the point at which the solid dissolves. This will give you an approximate ratio of the two solvents needed.

3. Temperature Adjustment:

  • Objective: To increase solubility by providing additional thermal energy.

  • Principle: For most solid solutes, solubility increases with temperature. The additional thermal energy helps to overcome the crystal lattice energy of the solid and increases the kinetic energy of the solvent molecules, leading to more effective solvation.

  • Procedure:

    • Prepare a suspension of your ester in the chosen solvent or co-solvent system at your desired reaction concentration.

    • Gradually heat the mixture while stirring and monitoring the temperature.

    • Note the temperature at which the solid completely dissolves.

    • Caution: Ensure that the increased temperature is compatible with the stability of your reactants, reagents, and products.

Issue 2: The reaction is sluggish or fails to proceed even with apparent dissolution.

In some cases, a compound may appear to be dissolved, but the concentration of the solvated species is too low for an efficient reaction rate. In other instances, strong solvent-solute interactions might hinder the reactivity of the dissolved ester.

Troubleshooting Strategies:

  • Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to ensure that the concentration of the dissolved ester is sufficient for the reaction to proceed at a reasonable rate.

  • Sonication: The use of an ultrasonic bath can aid in dissolution by breaking down intermolecular interactions in the solid state and promoting the solvation process. For sterically hindered substrates, sonication has been shown to accelerate reaction rates.

  • Use of Surfactants (in non-aqueous media): While more common in aqueous systems, surfactants can also be used in organic solvents to create reverse micelles that can encapsulate and solubilize polar functional groups within a nonpolar bulk medium.[2][3] This can be particularly useful if one of your reactants is significantly more polar than the this compound ester.

    • Selection: Non-ionic surfactants with appropriate Hydrophilic-Lipophilic Balance (HLB) values for your solvent system should be considered.

    • Procedure: A small amount of the surfactant (typically below 1% w/v) is added to the reaction mixture.

Advanced Concepts: Hansen Solubility Parameters (HSP)

For a more predictive approach to solvent selection, Hansen Solubility Parameters can be a powerful tool. HSP breaks down the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar interactions.

  • δH: Energy from hydrogen bonding.

Solute This compound (δD_solute, δP_solute, δH_solute) Solvent1 Good Solvent (δD_solv1 ≈ δD_solute) (δP_solv1 ≈ δP_solute) (δH_solv1 ≈ δH_solute) Solute->Solvent1 Similar HSP = Good Solubility Solvent2 Poor Solvent (δD_solv2 ≠ δD_solute) (δP_solv2 ≠ δP_solute) (δH_solv2 ≠ δH_solute) Solute->Solvent2 Dissimilar HSP = Poor Solubility

Caption: Hansen Solubility Parameter (HSP) matching for solubility prediction.

References

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Chemistry LibreTexts. (2021). SN1 vs SN2.
  • Lee, S. H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(10), 1419–1426.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for the determination of solvent residues in pharmaceutical substances. Acta Poloniae Pharmaceutica, 67(1), 13-24.
  • Lee, S., & Park, K. (2013). The effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Environmental science. Processes & impacts, 15(3), 617–623.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • A. F. M. Barton. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press.
  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296.
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Chemistry LibreTexts. (2021). Solvent Effect on Sn1 and SN2 Reactions.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • GSK Solvent Selection Guide. (n.d.). GlaxoSmithKline.
  • Khan Academy. (n.d.). Solvent effects on SN1 and SN2 reactions.
  • Wipf, P., & Venkatraman, S. (1996). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 61(23), 8004–8005.
  • Kumar, S., & Kalonia, C. (2017). Solubility Enhancement Techniques: A Comprehensive Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 241-263.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Kadota, K., et al. (2021). Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2,4,6-Trimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address peak tailing in the HPLC analysis of 2,4,6-trimethylbenzoate. Designed for researchers, scientists, and drug development professionals, this document offers a structured approach to diagnosing and resolving common chromatographic issues, ensuring the integrity and accuracy of your analytical results.

Introduction: Understanding Peak Tailing

In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing, characterized by an asymmetry where the latter half of the peak is broader than the front, is a common deviation that can significantly compromise analytical accuracy. It can lead to incorrect peak integration, reduced resolution between adjacent peaks, and ultimately, unreliable quantification. For an acidic analyte like this compound, peak tailing is often a sign of undesirable secondary chemical interactions within the HPLC system. An acceptable USP Tailing Factor is generally between 0.9 and 1.2, with values exceeding 1.5 indicating significant tailing that requires remediation[1].

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for acidic compounds like this compound?

A1: The most frequent cause is secondary interactions between the acidic analyte and active sites on the silica-based stationary phase, particularly residual silanol groups (Si-OH).[2] These interactions introduce an additional, stronger retention mechanism beyond the primary reversed-phase interaction, causing a portion of the analyte molecules to elute more slowly, resulting in a tailed peak.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is critical. 2,4,6-trimethylbenzoic acid has a pKa of approximately 3.45[3][4]. According to the Henderson-Hasselbalch equation, when the mobile phase pH is close to the analyte's pKa, the compound will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms.[5][6][7][8] This dual state can lead to peak broadening and tailing. To ensure a single, consistent form of the analyte and improve peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the pKa. For this compound, a mobile phase pH of ≤ 2 is recommended to keep it fully protonated.

Q3: Can my HPLC column be the problem?

A3: Yes. Older columns or those not specifically designed for analyzing polar compounds can have a higher population of accessible, acidic silanol groups that cause tailing.[9] Using a modern, high-purity silica column that is "end-capped" or "base-deactivated" is highly recommended.[10] End-capping chemically converts most of the residual silanol groups into less reactive species, minimizing secondary interactions.[10]

Q4: I've adjusted my mobile phase pH and am using a good column, but I still see tailing. What else should I check?

A4: Extracolumn dead volume is another likely culprit. This refers to any volume in the HPLC system outside of the column itself where the sample can spread out, such as in tubing, fittings, and the detector flow cell.[11][12] This dispersion leads to peak broadening and tailing.[11] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all fittings are properly seated to minimize dead volume.[1][12]

In-Depth Troubleshooting Guide

A systematic approach is key to effectively diagnosing and resolving peak tailing. The following guide breaks down the potential causes and provides detailed protocols for addressing them.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph 1. Verify Mobile Phase pH (Is pH <= 2.0?) start->check_ph check_column 2. Evaluate Column Condition and Type check_ph->check_column pH is correct adjust_ph Protocol 1: Adjust Mobile Phase pH check_ph->adjust_ph pH is incorrect or not buffered check_ecv 3. Assess Extracolumn Dead Volume check_column->check_ecv Column is appropriate and in good condition flush_column Protocol 2: Column Flushing & Regeneration check_column->flush_column Column may be contaminated or old check_sample 4. Investigate Sample Overload & Solvent Effects check_ecv->check_sample ECV is minimized minimize_ecv Protocol 3: Minimize Extracolumn Dead Volume check_ecv->minimize_ecv ECV is suspected resolution Problem Resolved check_sample->resolution Peak shape improves reduce_concentration Protocol 4: Address Sample Effects check_sample->reduce_concentration Tailing persists adjust_ph->check_ph Re-analyze flush_column->check_column Re-analyze minimize_ecv->check_ecv Re-analyze reduce_concentration->check_sample Re-analyze

Caption: A systematic workflow for troubleshooting peak tailing.

Mobile Phase Optimization

The interaction between the analyte and the stationary phase is primarily controlled by the mobile phase. For an acidic compound like this compound, pH is the most critical parameter.

Causality: To achieve good peak shape for an ionizable compound, it should be maintained in a single ionic state. For 2,4,6-trimethylbenzoic acid (pKa ≈ 3.45), a mobile phase pH below 2 will ensure it is fully protonated (neutral charge), which minimizes its interaction with residual silanols and promotes a consistent hydrophobic retention mechanism on a C18 column.[13]

Protocol 1: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer with a pKa close to the target pH. For a target pH of 2.0, a phosphate buffer is a suitable choice.

  • Preparation:

    • Prepare the aqueous portion of the mobile phase. For example, to make a 25 mM potassium phosphate buffer, dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.

    • Adjust the pH of the aqueous buffer solution to 2.0 using phosphoric acid. Crucially, always adjust the pH of the aqueous component before mixing with the organic modifier.

    • Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio. A common starting point for this compound is a mixture of acetonitrile and water.[14]

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample and evaluate the peak shape.

Mobile Phase pHAnalyte State (this compound)Expected Peak Shape
> 4.5Mostly Ionized (Deprotonated)Likely Tailing
~ 3.45 (pKa)Mix of Ionized and NeutralBroad and/or Tailing
< 2.0Mostly Neutral (Protonated)Symmetrical
Column Selection and Maintenance

The column is the heart of the separation. Its chemistry and condition are paramount.

Causality: The silica backbone of most reversed-phase columns has surface silanol groups (Si-OH). These can be acidic and interact ionically with polar analytes, leading to peak tailing.[10] Modern "base-deactivated" columns use high-purity silica with minimal metal content and are extensively end-capped to shield these silanols.[9]

Column Recommendations:

  • ACE C18: Known for its ultra-inertness and excellent peak shape for acidic and basic compounds.[15]

  • Phenomenex Luna C18(2): A robust, general-purpose column with good peak shape for a wide range of compounds.

  • Waters Symmetry C18: Designed to provide reproducible performance and symmetrical peaks.

If peak tailing appears suddenly with a previously reliable column, it may be contaminated or degraded.

Protocol 2: Column Flushing and Regeneration

This procedure can help remove strongly retained contaminants that may be causing active sites.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Buffer Removal: Flush the column with 10-20 column volumes of the mobile phase without the buffer (e.g., if your mobile phase is 50:50 ACN:buffer, flush with 50:50 ACN:water).

  • Strong Solvent Wash: Wash with 10-20 column volumes of a strong, water-miscible organic solvent like 100% acetonitrile or methanol.[16]

  • For Stubborn Contaminants (use with caution and check column specifications):

    • Flush with 10 column volumes of isopropanol.

    • Flush with 10 column volumes of hexane (if compatible).

    • If a non-polar solvent like hexane was used, you must flush with an intermediate solvent like isopropanol (10 volumes) before returning to your reversed-phase mobile phase.

  • Re-equilibration: Re-equilibrate the column with your analytical mobile phase until the pressure and baseline are stable.

System Physical Effects

Even with optimal chemistry, physical aspects of the HPLC system can degrade peak shape.

Causality: Extracolumn volume (ECV) is the volume between the injector and the detector, excluding the column.[11] Any excessive volume allows the analyte band to broaden through diffusion, leading to wider and often tailing peaks. This effect is more pronounced with high-efficiency, smaller-volume columns.[17]

Protocol 3: Minimizing Extracolumn Dead Volume

  • Tubing Audit:

    • Measure the length and internal diameter (ID) of all tubing connecting the autosampler to the column and the column to the detector.

    • Replace any tubing with an ID greater than 0.005 inches (0.127 mm) with narrower tubing.

    • Keep tubing lengths as short as possible.

  • Connection Check:

    • Ensure all fittings are correctly seated. For PEEK fittings, ensure they are not overtightened, which can deform the ferrule and create a void.

    • For stainless steel fittings, ensure the ferrule is set at the correct depth for the specific port.

  • Flow Cell Consideration: The detector flow cell volume should be appropriate for the scale of your column. Using a large preparative flow cell with a narrow-bore analytical column will introduce significant ECV.

Sample-Related Effects

The sample itself can be a source of peak asymmetry.

Causality: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.[18] Additionally, injecting too much sample mass (mass overload) can saturate the stationary phase, leading to a non-linear isotherm and resulting in a tailed peak.

Protocol 4: Addressing Sample Effects

  • Solvent Matching: Ideally, dissolve your this compound standard and samples in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible (e.g., < 5 µL).

  • Concentration Check:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are likely experiencing mass overload. Determine the highest concentration that provides an acceptable peak shape.

Visualizing the Mechanism of Tailing

The primary chemical cause of tailing for this compound can be visualized as an interaction with the stationary phase.

Secondary_Interaction cluster_0 Reversed-Phase Stationary Phase (e.g., C18) cluster_1 Mobile Phase (pH > pKa) Silica Si O1 O Silica->O1 O2 O Silica->O2 C18 C18 Chain O1->C18 Si_OH Si-OH (Residual Silanol) O2->Si_OH Analyte_Ionized This compound (Ionized) R-COO⁻ Analyte_Ionized->Si_OH Strong Secondary Interaction (Ionic/H-Bonding) CAUSES TAILING Analyte_Ionized->C18 Primary Hydrophobic Interaction

Caption: Interaction of ionized this compound with residual silanols.

By systematically evaluating and addressing these potential chemical and physical factors, you can effectively eliminate peak tailing in the analysis of this compound, leading to more accurate, reliable, and reproducible HPLC results.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography - alwsci. [Link]

  • Base Deactivated HPLC Column Definition - MicroSolv Technology Corporation. [Link]

  • HPLC Eluent Preparation - Element Lab Solutions. [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]

  • ACE® Ultra Inert Base Deactivated HPLC Columns. [Link]

  • Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Peak symmetry, asymmetry and their causes in HPLC - Lösungsfabrik. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Base-Deactivated End-Capped Column - Chromatography Forum. [Link]

  • How to Measure and Reduce HPLC Equipment Extra Column Volume - MAC-MOD Analytical. [Link]

  • How to Minimize Extra Column Volume | HALO® HPLC Video. [Link]

  • How to Determine Extra Column Dispersion and Extra Column Volume | Chromatography Today. [Link]

  • ACE® Ultra-Inert Base Deactivated HPLC Columns | PDF - Scribd. [Link]

  • Extra-Column Volume in HPLC - Element Lab Solutions. [Link]

  • Henderson Hasselbalch equation. - YouTube. [Link]

  • Tailing in Chromatography? ll EP Verses USP Tailing - YouTube. [Link]

  • How To Regenerate a C18 HPLC Column - Chrom Tech, Inc. [Link]

  • Tailing factor computation. - Chromatography Forum. [Link]

  • Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? - Pharma Growth Hub. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central. [Link]

  • Henderson-Hasselbalch Equation - BYJU'S. [Link]

  • What is Peak Tailing? - Chromatography Today. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,6-Trimethylbenzoic Acid and Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical reactivity is fundamental. This guide provides an in-depth comparative analysis of 2,4,6-trimethylbenzoic acid (also known as mesitoic acid) and its parent compound, benzoic acid. We will explore how the substitution pattern on the aromatic ring creates profound differences in reactivity, particularly at the carboxyl group and the aromatic system itself. This analysis is grounded in established mechanistic principles and supported by actionable experimental protocols to validate these concepts in a laboratory setting.

Structural and Electronic Foundations of Reactivity

At first glance, the two molecules are simple analogs. However, the three methyl groups on the 2,4,6-trimethylbenzoic acid molecule introduce significant electronic and, most critically, steric differences that govern their chemical behavior.

  • Benzoic Acid: A simple aromatic carboxylic acid. The carboxyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[1]

  • 2,4,6-Trimethylbenzoic Acid: This molecule features a carboxylic acid group and three electron-donating methyl groups. These methyl groups are located at the ortho (2,6) and para (4) positions relative to the carboxyl group.[2] This substitution has two major consequences:

    • Electronic Effect: The methyl groups are activating and enrich the electron density of the aromatic ring.

    • Steric Effect: The two ortho methyl groups create significant steric hindrance around the carboxyl group, acting as a "shield" that impedes the approach of other molecules.[3][4][5]

Structures cluster_benzoic Benzoic Acid cluster_trimethyl 2,4,6-Trimethylbenzoic Acid BA BA TMBA TMBA

Caption: Molecular structures of Benzoic Acid and 2,4,6-Trimethylbenzoic Acid.

Reactivity at the Carboxyl Group: A Tale of Steric Hindrance

The most dramatic differences in reactivity are observed in reactions involving the carboxyl functional group, such as esterification and hydrolysis.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] The mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol.

For benzoic acid, this reaction proceeds readily. However, for 2,4,6-trimethylbenzoic acid, the reaction is notoriously difficult, often failing completely under standard conditions.[3][4]

Causality: The two ortho-methyl groups on the 2,4,6-trimethylbenzoic acid molecule physically block the trajectory of the incoming alcohol nucleophile, preventing it from attacking the electrophilic carbonyl carbon.[4] This steric shield is the primary reason for the compound's inertness in this reaction.

Fischer_Esterification cluster_BA Benzoic Acid Pathway (Unhindered) cluster_TMBA 2,4,6-Trimethylbenzoic Acid Pathway (Sterically Hindered) BA_start Benzoic Acid + ROH BA_protonated Protonated Carbonyl BA_start->BA_protonated H+ BA_tetrahedral Tetrahedral Intermediate BA_protonated->BA_tetrahedral +ROH (Attack Possible) BA_ester Benzoic Ester BA_tetrahedral->BA_ester -H2O, -H+ TMBA_start 2,4,6-Trimethyl- benzoic Acid + ROH TMBA_protonated Protonated Carbonyl TMBA_start->TMBA_protonated H+ TMBA_no_reaction No Reaction TMBA_protonated->TMBA_no_reaction +ROH (Attack Blocked by ortho-CH3)

Caption: Comparative workflow of Fischer esterification.

Saponification (Ester Hydrolysis)

Saponification is the base-promoted hydrolysis of an ester back to its corresponding carboxylate salt and alcohol.[7] The standard mechanism (BAc2) involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon.[8]

Similar to esterification, esters of 2,4,6-trimethylbenzoic acid are exceptionally resistant to hydrolysis under normal conditions.[9] The same steric hindrance that prevents the formation of the ester also prevents the hydroxide nucleophile from attacking the carbonyl carbon to break it down.[5][9]

Interestingly, for highly hindered esters, an alternative, slower mechanism known as BAl2 (bimolecular, base-catalyzed, alkyl-oxygen cleavage) can sometimes occur.[10] In this mechanism, the hydroxide attacks the alkyl carbon of the ester group in an SN2 reaction, cleaving the alkyl-oxygen bond instead of the acyl-oxygen bond. This requires the alkyl group to be susceptible to SN2 attack (e.g., a methyl group).[10]

Comparative Data Summary

The differing electronic and steric environments of the two molecules lead to predictable differences in their properties and reaction rates.

Property / ReactionBenzoic Acid2,4,6-Trimethylbenzoic AcidPrimary Reason for Difference
pKa 4.203.43 (more acidic)Steric inhibition of resonance for the carboxylate
Fischer Esterification Rate Relatively Fast (e.g., k₁)Extremely Slow / Negligible (k₂ << k₁)Steric hindrance from ortho-methyl groups[3][4]
Saponification Rate Relatively Fast (e.g., k₃)Extremely Slow / Negligible (k₄ << k₃)Steric hindrance from ortho-methyl groups[5][9][10]
Electrophilic Substitution Deactivated ring, meta-directing[1]Activated ring, complex directing effectsCompeting effects of activating methyl groups vs. deactivating carboxyl group

Experimental Protocols for Reactivity Comparison

To empirically demonstrate the reactivity differences, the following protocols can be implemented. These protocols are designed to be self-validating through the use of modern analytical techniques.

Protocol 1: Comparative Fischer Esterification Kinetics

This experiment will compare the rate of esterification of benzoic acid and 2,4,6-trimethylbenzoic acid with methanol.

Methodology:

  • Reactor Setup: Prepare two identical temperature-controlled reaction vessels equipped with magnetic stirrers and reflux condensers. Set the temperature to 60°C.

  • Reagent Preparation:

    • Vessel A (Benzoic Acid): Add 100 mL of methanol followed by 1.0 mL of concentrated sulfuric acid (catalyst).

    • Vessel B (Trimethylbenzoic Acid): Add 100 mL of methanol followed by 1.0 mL of concentrated sulfuric acid.

  • Initiation: Once the solutions reach thermal equilibrium (60°C), add an equimolar amount of benzoic acid to Vessel A and 2,4,6-trimethylbenzoic acid to Vessel B. Start a timer immediately.

  • Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.5 mL aliquot from each reaction vessel. Immediately quench the reaction in a vial containing 1.5 mL of ice-cold water.

  • Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC).

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Column: C18 reverse-phase column.

    • Detection: UV detector at 254 nm.

    • Quantification: Monitor the disappearance of the starting carboxylic acid peak and the appearance of the corresponding methyl ester peak.

  • Data Processing: Plot the concentration of the carboxylic acid versus time for both reactions to determine the reaction rates.

Expected Outcome: The concentration of benzoic acid will decrease significantly over the time course, while the concentration of 2,4,6-trimethylbenzoic acid will remain largely unchanged, demonstrating its lack of reactivity.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Setup two reactors at 60°C prep2 Add Methanol + H2SO4 catalyst prep1->prep2 react1 Add Benzoic Acid to Reactor A react2 Add Trimethylbenzoic Acid to Reactor B react3 Start Timer & Begin Sampling react1->react3 react2->react3 analysis1 Quench Aliquots in Ice Water react3->analysis1 analysis2 Analyze via HPLC analysis1->analysis2 analysis3 Plot Concentration vs. Time analysis2->analysis3

Caption: Experimental workflow for the comparative esterification kinetics study.

Protocol 2: Comparative Saponification Kinetics

This experiment will compare the rate of hydrolysis of methyl benzoate and methyl 2,4,6-trimethylbenzoate.

Methodology:

  • Reactor Setup: Prepare two identical temperature-controlled reaction vessels with magnetic stirrers. Set the temperature to 50°C.

  • Reagent Preparation:

    • Vessel A (Methyl Benzoate): Dissolve a known concentration of methyl benzoate in a 3:1 mixture of Tetrahydrofuran (THF) and water.

    • Vessel B (Methyl Trimethylbenzoate): Dissolve an equimolar concentration of methyl this compound in a 3:1 mixture of THF and water.

  • Initiation: To each vessel, add an excess (e.g., 3 equivalents) of 2M sodium hydroxide solution. Start a timer immediately.

  • Sampling: At regular intervals (e.g., t = 0, 10, 20, 40, 80, and 160 minutes), withdraw a 0.5 mL aliquot from each vessel. Immediately neutralize the aliquot in a vial containing 1.5 mL of 1M HCl.

  • Analysis: Analyze the neutralized samples using HPLC as described in Protocol 1. Monitor the disappearance of the starting ester peak.

  • Data Processing: Plot the concentration of the ester versus time for both reactions to determine the hydrolysis rates.

Expected Outcome: Methyl benzoate will be rapidly hydrolyzed, showing a fast decrease in its concentration.[11] In contrast, methyl this compound will show little to no hydrolysis over the same period, confirming its resistance to saponification.[12]

Conclusion

The comparison between benzoic acid and 2,4,6-trimethylbenzoic acid serves as a powerful illustration of the dominance of steric effects in chemical reactivity. While electronic effects subtly modulate properties like acidity, the profound steric hindrance imposed by the ortho-methyl groups on 2,4,6-trimethylbenzoic acid effectively shuts down common reactions at the carboxyl center, such as Fischer esterification and standard base-promoted hydrolysis. For scientists in synthetic and medicinal chemistry, this principle is a critical design consideration, enabling the protection of a carboxyl group or the design of molecules with enhanced metabolic stability by leveraging steric shielding.

References

  • Homework.Study.com. (n.d.). How can you explain the observation that an attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol/HCl is unsuccessful? Retrieved from [Link]

  • Pearson+. (n.d.). A student did not obtain any ester when he added 2,4,6-trimeth... Study Prep. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]

  • StackExchange. (2020). Reaction of 2,4,6-triaminobenzoic acid in a protic medium and heat. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Filo. (2024). a. A student did not obtain any ester when he added 2,4,6 -trimethylbenzo... Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]

  • Technoarete. (n.d.). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Retrieved from [Link]

  • ResearchGate. (2022). Kinetic research and modeling of benzoic acid esterification process. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • graduation.escoffier.edu. (n.d.). Esterification Methods Reactions And Applications. Retrieved from [Link]

  • Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position? Retrieved from [Link]

  • ResearchGate. (2014). A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. Retrieved from [Link]

  • vdocuments.net. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants for the hydrolysis of para-substituted benzoate esters.... Retrieved from [Link]

  • ACS Publications. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Acidic strength of organic acids. Substituted PhCOOH acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of the Esterification of Substituted Benzoic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • DSpace@MIT. (n.d.). A study in rates of esterification. Retrieved from [Link]

  • Spectroscopy Europe. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Kinetic modeling of benzoic acid esterification using functionalized silica gel. Retrieved from [Link]

  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

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  • EPA NEPID. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

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  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2,4,6-Trimethylbenzoate using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 2,4,6-trimethylbenzoate, a substituted benzoic acid derivative that can serve as a model for various aromatic compounds encountered in pharmaceutical analysis. We will focus on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method, offering a detailed protocol and comparing its performance to alternative techniques. This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations.

The Critical Role of Method Validation

Before delving into the specifics of this compound analysis, it is crucial to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This process is not merely a regulatory hurdle but a fundamental aspect of good science, ensuring the reliability, reproducibility, and accuracy of analytical data. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the essential parameters for method validation[1][2][3]. Adherence to these guidelines is critical for regulatory submissions and for maintaining data integrity throughout the drug development lifecycle.

LC-MS for this compound Analysis: A Superior Approach

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone of modern analytical chemistry due to its high sensitivity, selectivity, and versatility. For a molecule like this compound, LC-MS offers significant advantages over traditional techniques. The coupling of liquid chromatography, which separates compounds based on their physicochemical properties, with mass spectrometry, which identifies them based on their mass-to-charge ratio (m/z), provides a powerful analytical tool[4].

Why LC-MS is the Preferred Method:
  • High Sensitivity: LC-MS can detect and quantify analytes at very low concentrations, often in the picogram to femtogram range. This is particularly important when analyzing impurities or metabolites.

  • Exceptional Selectivity: The ability of the mass spectrometer to selectively monitor for specific ions of the target analyte and its fragments (in MS/MS mode) significantly reduces interference from matrix components, leading to cleaner chromatograms and more accurate quantification[5].

  • Structural Information: Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification and characterization.

  • Versatility: LC-MS can be applied to a wide range of molecules, from small organic compounds to large biomolecules, with minimal sample derivatization required.

A Step-by-Step Guide to LC-MS Method Validation for this compound

The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines[2][6].

Experimental Workflow

The overall workflow for the validation of an LC-MS method for this compound is depicted in the following diagram:

LC-MS Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis A Analyte & Standard Preparation B LC Method Optimization (Column, Mobile Phase, Gradient) A->B C MS Parameter Optimization (Ionization, MRM Transitions) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Sensitivity (LOD & LOQ) F->G H Robustness G->H I Stability H->I J Sample Analysis I->J

Caption: A flowchart illustrating the key stages of LC-MS method validation.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[2].

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Analyze a blank sample spiked with this compound and potential interfering substances (e.g., structurally similar compounds, known impurities).

  • Forced Degradation Studies: Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed sample to ensure that the analyte peak is well-resolved from any degradation product peaks.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of the analyte in the blank chromatogram.

  • The method should be able to separate the analyte from potential interferences and degradation products.

Linearity and Range

Objective: To establish the relationship between the concentration of the analyte and the analytical response over a specified range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound in the appropriate matrix, covering the expected concentration range of the samples.

  • Analyze each calibration standard in triplicate.

  • Plot the peak area response versus the concentration of this compound and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The calibration curve should be linear over the specified range.

  • The residuals should be randomly distributed around the x-axis.

Table 1: Representative Linearity Data for this compound

Concentration (ng/mL)Mean Peak Area (n=3)
115,234
576,170
25380,850
1001,523,400
5007,617,000
Linear Regression
Slope 15,234
Intercept 123
Correlation Coefficient (r²) 0.9998
Accuracy and Precision

Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Experimental Protocol:

  • Accuracy: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range. Analyze these QC samples in replicate (e.g., n=6) and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze the QC samples multiple times on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and/or on different instruments.

Acceptance Criteria:

  • Accuracy: The mean recovery should be within 85-115% for each QC level.

  • Precision: The relative standard deviation (%RSD) should be ≤ 15% for each QC level (≤ 20% at the Lower Limit of Quantification).

Table 2: Representative Accuracy and Precision Data for this compound

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Low54.998.04.5
Medium100101.2101.22.8
High400395.698.93.1
Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Experimental Protocol:

  • Visual Evaluation: Determine the concentration at which the analyte peak is distinguishable from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).

  • Standard Deviation of the Response and the Slope: Calculate the LOD and LOQ based on the standard deviation of the response of blank samples and the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Table 3: Representative Sensitivity Data for this compound

ParameterValue
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Robustness

Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the analytical method parameters, such as:

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a QC sample under each of the modified conditions and evaluate the impact on the results.

Acceptance Criteria:

  • The results should remain within the acceptance criteria for accuracy and precision.

Comparison with Alternative Analytical Methods

While LC-MS is a powerful technique, it is essential to consider other analytical methods and understand their respective strengths and limitations for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique for the analysis of volatile and semi-volatile organic compounds.

Advantages of GC-MS:

  • High Resolution: Capillary GC columns can provide excellent separation efficiency.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

Disadvantages of GC-MS:

  • Derivatization: Non-volatile compounds like carboxylic acids often require derivatization to increase their volatility, which can add complexity and potential for error to the analytical workflow.

  • Thermal Lability: Some compounds may degrade at the high temperatures used in the GC inlet.

  • Sample Throughput: Sample preparation for GC-MS can be more time-consuming compared to LC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a common and cost-effective analytical technique.

Advantages of HPLC-UV:

  • Cost-Effective: The instrumentation is generally less expensive than LC-MS or GC-MS.

  • Robust and Reliable: HPLC-UV systems are known for their durability and ease of use.

Disadvantages of HPLC-UV:

  • Lower Sensitivity: UV detection is generally less sensitive than mass spectrometry.

  • Lower Selectivity: Co-eluting compounds with similar UV absorbance can interfere with the analysis, leading to less accurate results. Lack of mass information makes peak identification less certain.

Table 4: Comparison of Analytical Methods for this compound

FeatureLC-MSGC-MSHPLC-UV
Sensitivity ExcellentGood to ExcellentModerate
Selectivity ExcellentGoodModerate
Sample Preparation Minimal (often protein precipitation or dilution)Often requires derivatizationMinimal
Throughput HighModerateHigh
Cost HighModerateLow
Structural Information Yes (Molecular Weight & Fragmentation)Yes (Fragmentation)No

The Causality Behind Experimental Choices

The selection of an analytical method and the design of the validation protocol are not arbitrary. Each choice is driven by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis.

  • Choice of LC-MS: For a small aromatic acid like this compound, LC-MS is chosen for its ability to provide sensitive and selective quantification without the need for derivatization, which is often a requirement for GC-MS analysis of such compounds.

  • Reverse-Phase Chromatography: A C18 column is typically the first choice for separating non-polar to moderately polar compounds like this compound. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid), is optimized to achieve good peak shape and retention. For MS compatibility, volatile mobile phase additives like formic acid are preferred over non-volatile ones like phosphoric acid[7].

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable molecules like carboxylic acids. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, which can be readily detected by the mass spectrometer.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, tandem mass spectrometry (MS/MS) in MRM mode is often employed. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion that is formed upon fragmentation. This highly selective detection method significantly reduces background noise and improves the signal-to-noise ratio.

Conclusion: A Self-Validating System for Trustworthy Results

A well-validated analytical method is a self-validating system. By rigorously testing the method's performance against predefined acceptance criteria, we build confidence in the data it generates. The validation process provides objective evidence that the method is fit for its intended purpose, whether it is for quality control, stability testing, or bioanalysis. For the analysis of this compound, a properly validated LC-MS method offers a powerful combination of sensitivity, selectivity, and reliability that is difficult to match with other techniques. By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust analytical methods that produce data of the highest quality and integrity.

References

  • SIELC Technologies. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (2022, August 24). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Garg, P., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Harnly, J. M., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 35-43.
  • Khan, M. A., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Molecules, 26(21), 6693.
  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]

  • da Silva, A. M. N., et al. (2021).
  • Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 553-558.
  • Huynh, H. D., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ Analytical Chemistry, 3, e12.
  • Lee, S., & Kim, J. (2012). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(1), 169-174.
  • Phenomenex. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org. Retrieved from [Link]

  • International Council for Harmonisation. (1995, June). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • SCIEX. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 6(5), 1000262.
  • Cedre. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. Retrieved from [Link]

  • ResearchGate. (2025, August 5). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scientific Research Publishing. (2005). ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures: Text and Methodology. London. Retrieved from [Link]

  • ResearchGate. (2012). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2,4,6-Trimethylbenzoate Complexes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Steric Hindrance in Crystal Engineering

In the realm of coordination chemistry and drug development, the design of metal-organic frameworks (MOFs) and complexes with specific structural and functional properties is paramount. The choice of organic linker is a critical determinant of the final architecture. The 2,4,6-trimethylbenzoate ligand, the anion of 2,4,6-trimethylbenzoic acid (also known as mesitoic acid), presents a fascinating case study in steric control.[1] Its carboxylate functional group offers a versatile coordination site, while the bulky methyl groups at the ortho (2,6) and para (4) positions impose significant steric constraints.[2] This guide provides a comparative analysis of the crystal structures of this compound complexes, offering insights into how these steric demands influence coordination modes, synthesis strategies, and overall molecular geometry when compared to less hindered benzoate analogues.

This document is intended for researchers and professionals in materials science and drug development, providing both foundational knowledge and practical, field-proven experimental protocols. We will explore the causality behind experimental choices, ensuring a deep understanding of the principles that govern the crystallization and structural determination of these unique complexes.

The Decisive Influence of Steric Bulk: A Comparative Look at Coordination Modes

Carboxylate ligands are renowned for their diverse coordination capabilities, which include monodentate, bidentate chelating, and various bridging modes.[3][4] The specific mode adopted is a delicate balance of factors including the nature of the metal ion, the presence of co-ligands, and, crucially, the steric profile of the carboxylate ligand itself.

The defining feature of the this compound ligand is the presence of two methyl groups flanking the carboxylate functionality. This steric hindrance around the coordination site makes direct bidentate chelation to a single metal center highly unfavorable due to the strain it would introduce in the resulting four-membered ring. This contrasts sharply with less hindered ligands like p-hydroxybenzoate or benzoate itself, where chelation is more commonly observed.[5]

Consequently, this compound predominantly favors coordination modes that minimize steric clash. These include:

  • Monodentate Coordination: The ligand binds to a metal center through a single oxygen atom. This is the most common mode for sterically demanding carboxylates.[3][6]

  • Bidentate Bridging: The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, allowing for the formation of one-dimensional chains or higher-dimensional networks.

The preference for these modes makes this compound an excellent candidate for constructing specific types of coordination polymers where linear or zigzag motifs are desired, rather than compact, chelated mononuclear complexes.

Caption: Logical relationship of coordination modes for sterically hindered carboxylates.

Experimental Workflow: From Synthesis to Single Crystal

The successful structural analysis of a this compound complex begins with its synthesis and crystallization. The protocol must be designed to yield high-quality single crystals suitable for X-ray diffraction. The following is a self-validating, step-by-step methodology adapted from established procedures for related metal carboxylates.[7]

Part 1: Synthesis of a Representative Metal-2,4,6-Trimethylbenzoate Complex

The rationale here is a straightforward salt metathesis or acid-base reaction. We use a soluble metal salt (e.g., a chloride or acetate) and the deprotonated form of the acid. Using a mixed solvent system can be crucial for controlling solubility and promoting crystal growth.

Protocol:

  • Ligand Preparation: Dissolve 2 mmol of 2,4,6-trimethylbenzoic acid in a suitable solvent like ethanol (20 mL). To this solution, add a stoichiometric equivalent of a base (e.g., sodium hydroxide or a non-coordinating organic base like triethylamine) to deprotonate the carboxylic acid. Stir for 15 minutes at room temperature. The formation of the carboxylate salt is the critical first step.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the chosen metal salt (e.g., NiCl₂·6H₂O) in 10 mL of distilled water. The choice of a hydrated salt often provides a source of aqua ligands that can be incorporated into the final structure.[7]

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution. A precipitate may form immediately. The choice to heat the solution (e.g., to 60°C) depends on the reactants' solubility and is often done to ensure a homogeneous reaction mixture before crystallization begins.[7]

  • Isolation (if precipitate forms): If a solid product crashes out, it should be collected by vacuum filtration, washed with cold water and ethanol to remove unreacted starting materials, and then dried. This crude product will then be used for recrystallization.

Part 2: The Art of Crystallization

Growing diffraction-quality crystals is often the most challenging step. The key is to create a supersaturated solution from which the product precipitates slowly and orderly.

Protocol:

  • Solvent Selection: Choose a solvent or mixed-solvent system in which the complex has moderate solubility. For many carboxylate complexes, mixtures of DMF/ethanol or water/ethanol are effective.

  • Recrystallization: Dissolve the crude complex in a minimum amount of the chosen hot solvent.

  • Slow Evaporation (Method A): Cover the vessel with a perforated film (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment. This process can take several days to weeks but often yields high-quality, block-shaped crystals.[7]

  • Solvent Diffusion (Method B): If the complex is highly soluble in one solvent (e.g., DMF) but insoluble in another (e.g., diethyl ether), create a layered system. Dissolve the complex in the primary solvent in a narrow tube, and carefully layer the anti-solvent on top. Crystals will form at the interface over time.

Caption: Workflow for synthesis and crystallization of metal-benzoate complexes.

Comparative Data Analysis: Structural Insights

Once a crystal structure is determined, a comparative analysis of its key geometric parameters provides invaluable insight. Below is a table comparing typical values for less hindered benzoate complexes with the expected values for a this compound complex, highlighting the structural impact of the ortho-methyl groups.

ParameterRepresentative Ni(II)-p-hydroxybenzoate Complex[7]Expected for Ni(II)-2,4,6-trimethylbenzoate ComplexRationale for Difference
Coordination Mode Bidentate chelate or bridgingMonodentate or bridgingSteric clash from ortho-methyl groups prevents chelation.
Ni-O Bond Length (Å) ~2.0 - 2.1 Å~2.0 - 2.1 Å (Monodentate)M-O bond lengths are primarily dictated by the metal ion and its coordination number, less so by remote substituents on the ligand.
O-C-O Angle (°) ~125 - 128°~122 - 125°The geometry of the carboxylate group itself is relatively conserved.[8]
Dihedral Angle Variable, can be low to allow for π-stackingHigh (near 90°)To minimize steric repulsion, the plane of the carboxylate group is forced to twist significantly relative to the plane of the aromatic ring.

Definitive Characterization: The Single-Crystal X-ray Diffraction Workflow

Single-Crystal X-ray Diffraction (SC-XRD) is the unequivocal method for determining the three-dimensional atomic arrangement in a crystalline solid. The process is a systematic workflow from data collection to structure validation.

Experimental Protocol:

  • Crystal Selection & Mounting: Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

  • Data Collection: Mount the crystal on the goniometer of a diffractometer. A stream of cold nitrogen (~100-173 K) is used to minimize thermal motion and radiation damage.[9] The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a series of diffraction patterns.

  • Data Reduction & Space Group Determination: The collected images are processed to integrate the intensities of the diffraction spots. Software is used to determine the unit cell parameters and the crystal's space group based on systematic absences in the diffraction data.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heaviest atoms.

  • Structure Refinement: A model of the structure is built and refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors, typically monitored by R-factors (e.g., R1, wR2).[9]

  • Validation & Reporting: The final structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The results are then prepared for publication in a standard format, such as a Crystallographic Information File (CIF).

XRD_Workflow A Crystal Mounting B X-ray Data Collection (Diffractometer) A->B C Data Reduction (Unit Cell & Space Group) B->C D Structure Solution (Phase Problem) C->D E Iterative Refinement (Model vs. Data) D->E F Validation & CIF Generation E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Complementary Spectroscopic & Thermal Analysis

While SC-XRD provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization.

  • Infrared (IR) Spectroscopy: The key diagnostic signals are the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group. The difference between these two frequencies (Δν = ν_asym - ν_sym) is highly indicative of the coordination mode. Generally, Δν is larger for monodentate complexes compared to bridging or ionic ones. This provides a quick, bulk-sample validation of the coordination environment suggested by XRD.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy in solution can confirm the ligand's integrity and purity. It can also provide insights into the complex's solution-state behavior, which may differ from its solid-state structure.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the presence and stoichiometry of coordinated or lattice solvent molecules (e.g., water, ethanol), which is critical for confirming the formula derived from crystallographic analysis.[5]

Conclusion

The crystal structure analysis of this compound complexes offers a compelling lesson in steric control. The bulky ortho-methyl groups effectively steer the ligand away from common chelating motifs, favoring monodentate and bridging coordination. This makes it a specialized tool for crystal engineers aiming to build specific supramolecular architectures. A successful investigation relies on a multi-faceted approach, combining meticulous synthesis and crystallization with the definitive power of single-crystal X-ray diffraction, all validated by complementary spectroscopic and thermal methods. By comparing the structural data of these hindered complexes with their less-encumbered benzoate cousins, researchers can gain a deeper, more predictive understanding of how to harness steric effects in the design of next-generation materials and pharmaceuticals.

References

  • Ward, A. D., et al. (2017). Crystal structure of 2,4,6-trimethylbenzoic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1733-1736. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Li, J., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of hexaaquanickel(II) bis(4-hydroxybenzoate) dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535-540. [Link]

  • Wang, X. (2010). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. ResearchGate. [Link]

  • Abrahams, B. F., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 5), 651-667. [Link]

  • Diz-Gil, R., et al. (2020). Preparation and Crystal Structure of Metallated 2,4,6-Trimethylaniline Imines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzoic acid. PubChem Compound Database. [Link]

  • El-Gammal, O. A., et al. (2014). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. International Journal of Scientific & Engineering Research, 5(3), 128-134. [Link]

  • Ahmad, I., et al. (2024). Mechanochemical synthesis of Ni(II)-tptz complexes with co-ligands: Spectroscopy, DFT, and biological studies. Journal of Molecular Structure, 1307, 137912. [Link]

  • Kurtaran, R., et al. (2007). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. ResearchGate. [Link]

  • Perontsis, S., et al. (2023). Coordination Modes of Para-Substituted Benzoates Towards Divalent Copper Centers in the Presence of Diimines. Molecules, 28(23), 7799. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2022). Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate. European Journal of Chemistry, 13(2), 145-150. [Link]

  • Gaskin, P., & Maccoll, A. (1977). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (4), 394-397. [Link]

  • Abrahams, B. F., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. ResearchGate. [Link]

Sources

comparing the effectiveness of different oxidizing agents for mesitylene oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Mesitylene Oxidation: Agents, Efficacy, and Protocols

Executive Summary

Mesitylene (1,3,5-trimethylbenzene) oxidation is a critical transformation in organic synthesis and industrial chemistry, primarily serving as the route to Trimesic Acid (benzene-1,3,5-tricarboxylic acid), a fundamental linker in Metal-Organic Frameworks (MOFs) and high-performance polyesters.[1][2]

This guide compares three distinct oxidation systems:

  • Catalytic Aerobic Oxidation (Co/Mn/Br): The industrial gold standard, offering the highest yields (>90%) and atom economy.

  • Nitric Acid (

    
    ):  A classical laboratory method effective for total oxidation but plagued by safety hazards and nitrogen oxide (
    
    
    
    ) emissions.
  • Potassium Permanganate (

    
    ):  A widely accessible reagent that, without phase-transfer catalysis, suffers from poor selectivity and difficult workups.
    

Mechanistic Overview

The oxidation of mesitylene is a stepwise process. Controlling the stopping point is the primary challenge. Strong oxidants drive the reaction to the tricarboxylic acid, while milder agents (e.g.,


) may arrest the process at the aldehyde stage.

MesityleneOxidation cluster_legend Oxidation Depth Mes Mesitylene (1,3,5-Trimethylbenzene) Ald 3,5-Dimethylbenzaldehyde Mes->Ald [O] (Rate Limiting) Acid1 3,5-Dimethylbenzoic Acid Ald->Acid1 [O] Mild Mild Oxidants (MnO2, Ag2O) Stop here Ald->Mild Acid2 5-Methylisophthalic Acid Acid1->Acid2 [O] TriAcid Trimesic Acid (Benzene-1,3,5-tricarboxylic acid) Acid2->TriAcid [O] (Final Product) Strong Strong Oxidants (HNO3, KMnO4, Co/Mn/Br) Proceed to End TriAcid->Strong

Figure 1: Stepwise oxidation pathway of mesitylene. Most industrial applications target the full oxidation to Trimesic Acid.

Comparative Analysis of Oxidizing Agents

Agent 1: Catalytic Aerobic Oxidation (Co/Mn/Br)
  • Mechanism: Radical chain reaction. Cobalt(III) initiates electron transfer; Manganese(III) acts synergistically; Bromide acts as a radical carrier, regenerating the metal catalyst and abstracting hydrogen from the methyl group.

  • Performance: Unmatched conversion (98%+) and selectivity.

  • Pros: Uses molecular oxygen (air) as the terminal oxidant; scalable; high atom economy.

  • Cons: Requires high pressure (autoclave) and high temperature; corrosive to standard steel (requires Titanium or Hastelloy reactors).

Agent 2: Nitric Acid ( )[2][3][4]
  • Mechanism: Electrophilic attack and radical oxidation.

  • Performance: Moderate to High yields (70-80%).

  • Pros: No specialized autoclave required (can be done at atmospheric reflux, though pressure helps); reagents are cheap.

  • Cons: Violent exotherms; generation of toxic

    
     gas; difficult purification due to nitrated byproducts (nitromesitylene).
    
Agent 3: Potassium Permanganate ( )[5][6]
  • Mechanism: Direct oxygen transfer via manganate esters.

  • Performance: Low to Moderate yields (30-55%) in aqueous media; improved with Phase Transfer Catalysts (PTC).

  • Pros: Accessible; runs at lower temperatures (

    
    ).[3]
    
  • Cons: Generates massive amounts of

    
     sludge (waste); "over-oxidation" can degrade the aromatic ring; difficult to filter.
    
Performance Metrics Summary
MetricCo/Mn/Br (Aerobic)Nitric Acid (

)
Permanganate (

)
Target Product Trimesic AcidTrimesic AcidTrimesic Acid
Typical Yield 90 - 96% 70 - 80%30 - 55%
Selectivity HighModerate (Nitration side-rxn)Low (Ring degradation)
Reaction Temp 150 - 200°C140 - 170°C80 - 100°C
Pressure High (20-30 bar)Low/Med (1-5 bar)Atmospheric
Green Metric High (Water byproduct)Low (NOx emissions)Very Low (MnO2 waste)

Detailed Experimental Protocols

Protocol A: High-Yield Catalytic Oxidation (Laboratory Simulation of Industrial Process)

Best for: High purity synthesis, scale-up studies. Note: This protocol requires a high-pressure reactor (Autoclave).

Reagents:

  • Mesitylene (12.0 g, 0.1 mol)

  • Glacial Acetic Acid (150 mL)

  • Cobalt(II) Acetate Tetrahydrate (0.5 g)

  • Manganese(II) Acetate Tetrahydrate (0.5 g)

  • Sodium Bromide (0.2 g) or HBr (47% aq, 0.5 mL)

Procedure:

  • Charge: Load the acetic acid, cobalt acetate, manganese acetate, and bromide source into a 300 mL Titanium or Hastelloy autoclave. Stir until dissolved.

  • Substrate Addition: Add mesitylene to the mixture.

  • Pressurization: Seal the reactor. Purge with

    
     three times. Pressurize with synthetic air (or 
    
    
    
    ) to 20 bar (approx 300 psi).
  • Reaction: Heat the reactor to 170°C . The pressure will rise significantly.[4] Maintain stirring at 800-1000 rpm to ensure gas-liquid mass transfer.

  • Monitoring: Monitor oxygen uptake (pressure drop) if possible. Repressurize with oxygen as needed to maintain 20-25 bar. Run for 2-3 hours.

  • Workup: Cool to room temperature. Vent excess gas carefully. The product (Trimesic Acid) often precipitates directly upon cooling.

  • Purification: Filter the solid. Wash with cold acetic acid, then water. Recrystallize from water or dilute acetic acid.

    • Expected Yield: >90%[5][6]

Protocol B: Classical Nitric Acid Oxidation

Best for: Labs without high-pressure equipment. Safety Warning: This reaction generates copious


 fumes. Must be performed in a high-performance fume hood.

Reagents:

  • Mesitylene (10.0 g)

  • Nitric Acid (conc. 65-70%, 150 mL)

  • Water (150 mL)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a long gas outlet tube leading to a caustic scrubber (NaOH solution) to neutralize

    
    .
    
  • Mixing: Add mesitylene and water to the flask.

  • Addition: Heat the mixture to reflux. Slowly add the concentrated nitric acid dropwise through an addition funnel over 4-6 hours. Do not add all at once ; the reaction is highly exothermic.

  • Reflux: Continue refluxing for an additional 12-18 hours after addition is complete. The organic layer should disappear as the tricarboxylic acid forms (it is soluble in hot acid).

  • Isolation: Cool the solution to 0°C. Trimesic acid will crystallize as white needles.

  • Purification: Filter the crystals. Recrystallize from boiling water to remove nitrated byproducts.

    • Expected Yield: 60-75%

Critical Discussion & Recommendations

For Drug Development: Avoid Nitric Acid. Trace nitrated impurities (e.g., nitromesitylene) are potential genotoxins and difficult to remove. The Catalytic Aerobic (Co/Mn/Br) route is preferred due to its clean impurity profile, primarily consisting of partially oxidized intermediates (which are easily separated) rather than toxic byproducts.

For Small-Scale Academic Research: If an autoclave is unavailable, Permanganate with Pyridine/Water (reflux) is a safer alternative to Nitric Acid, though the yield will be lower. The manganese sludge must be treated with sodium bisulfite during workup to dissolve the


 and release the trapped product.

References

  • Industrial Catalytic Mechanism: Partenheimer, W. "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 1995.[7] Link

  • Nitric Acid Protocol: Organic Syntheses, Coll. Vol. 3, p. 820 (1955); Vol. 21, p. 104 (1941). (Adapted for Mesitylene).[1][2][8][9][4][6][10] Link

  • Green Chemistry Alternatives: "Aerobic Oxidation of Mesitylene to Trimesic Acid over Co-Mn-Br Catalyst." Chinese Journal of Chemical Engineering, 2010. Link

  • Permanganate Limitations: Shaabani, A. et al. "Potassium permanganate oxidation of organic compounds." Tetrahedron Letters, 2005. Link

Sources

Spectroscopic Differentiation and Performance Analysis: 2,4,6-Trimethylbenzoate vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In drug design and physical organic chemistry, 2,4,6-trimethylbenzoate (Mesitoate) represents a canonical example of Steric Inhibition of Resonance (SIR) . Unlike its isomers (e.g., 2,4,5-trimethylbenzoate or 3,4,5-trimethylbenzoate), the mesitoate motif possesses two methyl groups at the ortho positions. This substitution pattern forces the carboxyl group out of the plane of the benzene ring, decoupling the


-systems.

For researchers, this is not merely a spectroscopic curiosity; it is a functional feature. This "orthogonal twist" confers exceptional resistance to enzymatic hydrolysis and nucleophilic attack, making the mesitoate ester a critical protecting group and a pharmacophore for increasing metabolic stability.

This guide objectively compares the spectroscopic signatures of this compound against its planar-capable isomers to validate structural conformation and predict stability.

Mechanistic Foundation: The Ortho-Effect

To interpret the spectra, one must understand the physical cause. In this compound, the van der Waals radii of the ortho-methyl groups overlap with the carbonyl oxygen. To relieve this torsional strain, the carboxyl group rotates ~90° relative to the aromatic ring.

The Consequence:

  • Planar Isomers (e.g., 3,4,5-TMB): The

    
    -orbitals of the carbonyl carbon overlap with the aromatic 
    
    
    
    -system (Conjugation).
  • Non-Planar 2,4,6-TMB: The overlap is broken. The carbonyl behaves electronically like an aliphatic ester, not an aromatic one.

Visualization: Steric Inhibition of Resonance (SIR)

The following diagram illustrates the logical flow from steric crowding to spectral shifts.

SIR_Mechanism cluster_0 Structural Input cluster_1 Conformational Consequence cluster_2 Spectroscopic Output A 2,4,6-Substitution (Double Ortho) C Torsional Strain (High Energy) A->C Steric Clash B 2,4,5-Substitution (Single Ortho) E Planar Conformation (Conjugated) B->E Min. Strain D Out-of-Plane Rotation (Decoupled) C->D Relieves Strain F IR: High Wavenumber UV: Blue Shift D->F Loss of Resonance G IR: Low Wavenumber UV: Red Shift E->G Resonance Stabilization

Figure 1: Causal pathway of Steric Inhibition of Resonance leading to divergent spectral properties between isomers.

Spectroscopic Comparison

The decoupling of the ring and carbonyl system results in predictable, diagnostic shifts across IR, UV, and NMR.

A. Infrared Spectroscopy (IR): The Carbonyl Probe

The carbonyl stretching frequency (


) is the most reliable indicator of conjugation. Conjugation lowers the bond order of the C=O bond (more single bond character), reducing the frequency.
  • Hypothesis: 2,4,6-TMB lacks conjugation; therefore, its

    
     should resemble an aliphatic ester (higher frequency) rather than a typical benzoate.
    

Comparative Data Table:

CompoundStructure Type

(cm

)
Interpretation
Benzoic Acid Conjugated1680 - 1690Resonance reduces bond order.
2,4,5-Trimethylbenzoate Conjugated1685 - 1695Planar conformation allows orbital overlap.
This compound Decoupled 1705 - 1715 Aliphatic character. No resonance lowering.

Experimental Insight: When analyzing samples, use a dilute solution (CCl


 or CHCl

) rather than KBr pellets. Solid-state packing forces can occasionally force metastable planar conformations in less hindered isomers, obscuring the data. Solution phase allows free rotation, highlighting the intrinsic steric barrier of the 2,4,6-isomer.
B. UV-Vis Spectroscopy: Electronic Transitions

Aromatic esters typically display a "K-band" (Konjugation) resulting from


 transitions between the ring and the carbonyl.
  • 2,4,5-TMB / 3,4,5-TMB: Show a strong absorption band near 230–240 nm (bathochromic shift relative to benzene) due to extended conjugation.

  • 2,4,6-TMB: Exhibits a distinct Hypsochromic (Blue) Shift and a Hypochromic Effect (reduced intensity). The primary conjugation band often disappears or shifts significantly toward the vacuum UV, leaving a spectrum that resembles alkyl-substituted benzene (e.g., mesitylene) rather than a benzoate.

C. Nuclear Magnetic Resonance ( H NMR)

The magnetic anisotropy of the carbonyl group affects the chemical shift of ortho protons/methyls.

  • 2,4,6-TMB: The ortho-methyl protons (positions 2,6) appear as a sharp singlet. Crucially, because the carbonyl is orthogonal, the shielding cone of the carbonyl group affects the ring protons differently than in planar isomers.

  • Differentiation: In 2,4,5-TMB, the protons at C3 and C6 are non-equivalent and show distinct coupling or singlet patterns depending on resolution. In 2,4,6-TMB, the aromatic protons at C3 and C5 are chemically equivalent, appearing as a singlet ~6.8–6.9 ppm.

Experimental Protocol: Synthesis & Validation

Standard synthesis methods (Fischer Esterification) fail for 2,4,6-trimethylbenzoic acid. The same steric bulk that provides stability prevents the formation of the tetrahedral intermediate required for acid-catalyzed esterification.

Protocol: Newman’s Method (Acylium Ion Route) This method validates the steric hindrance of the product by necessitating a mechanism that avoids tetrahedral intermediates.

Reagents:

  • 2,4,6-Trimethylbenzoic acid (Mesitoic acid)

  • Sulfuric acid (100% or oleum)

  • Methanol (anhydrous)

Workflow:

  • Acylium Formation: Dissolve 1.0 g of mesitoic acid in 10 mL of 100% H

    
    SO
    
    
    
    .
    • Observation: The solution turns dark orange/red. This indicates the formation of the stable Mesitoyl Cation (Acylium ion) . The ortho-methyl groups stabilize this linear cation via electron donation, while preventing nucleophilic attack at the carbonyl carbon.

  • Quenching: Pour the sulfuric acid solution slowly into 50 mL of ice-cold anhydrous methanol.

    • Mechanism:[1] The methanol attacks the linear acylium ion (which is less sterically hindered than the protonated acid).

  • Isolation: Pour mixture into 200 mL ice water. The methyl mesitoate precipitates immediately.

  • Purification: Extract with ether, wash with 5% NaHCO

    
     (to remove unreacted acid), dry over MgSO
    
    
    
    , and evaporate.

Validation Check: Run an IR spectrum of the product.

  • Pass: Appearance of ester C=O stretch ~1725 cm

    
     (non-conjugated ester).
    
  • Fail: Broad O-H stretch ~3000 cm

    
     (indicates unreacted acid/failed synthesis).
    

Synthesis_Protocol Start Mesitoic Acid (Solid) Check Did Fischer Esterification Work? Start->Check Step1 Dissolve in 100% H2SO4 (Formation of Acylium Ion) Step2 Pour into Methanol (Nucleophilic Attack) Step1->Step2 Ar-C=O+ Intermediate Success Methyl Mesitoate (Precipitate) Step2->Success Check->Step1 No (Steric Block)

Figure 2: The Newman esterification protocol required to overcome the steric barrier of the 2,4,6-isomer.

Implications for Drug Design

The spectroscopic data directly correlates to biological stability. The "ortho-effect" quantified by the IR shift explains the metabolic fate of these molecules.

  • Hydrolysis Resistance: The orthogonal twist prevents esterases (hydrolase enzymes) from forming the transition state required to cleave the ester bond.

  • Application: Drugs requiring prolonged half-lives can utilize the mesitoate ester (or 2,6-dimethyl benzoyl groups) to protect hydroxyl functionalities.

  • Comparative Stability:

    • Benzoate Esters: Hydrolyzed rapidly (

      
       ~ minutes/hours in plasma).
      
    • Mesitoate Esters: Hydrolyzed extremely slowly (

      
       ~ days/stable).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Newman, M. S. (1941). "A New Method for the Esterification of Certain Sterically Hindered Acids." Journal of the American Chemical Society, 63(9), 2431–2435.

  • Braude, E. A., & Sondheimer, F. (1955). "Steric Inhibition of Resonance."[1][2][3] Journal of the Chemical Society. (Foundational work on UV spectral shifts due to steric hindrance).

  • Goering, H. L., et al. (1998). "Steric Effects in Organic Chemistry." Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4,6-Trimethylbenzoic Acid by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis and pharmaceutical development, the purity of a compound is not merely a quality metric; it is a cornerstone of efficacy, safety, and reproducibility. For a compound like 2,4,6-trimethylbenzoic acid, an important intermediate in the synthesis of photoinitiators, pharmaceuticals, and other fine chemicals, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, comparative analysis of Differential Scanning Calorimetry (DSC) as a primary method for determining the absolute purity of synthesized 2,4,6-trimethylbenzoic acid. We will delve into the theoretical underpinnings, present a validated experimental protocol, and objectively compare its performance against established chromatographic techniques.

The Imperative of Purity for 2,4,6-Trimethylbenzoic Acid

2,4,6-Trimethylbenzoic acid, a white to off-white crystalline solid, is typically synthesized through methods such as the Friedel-Crafts acylation of mesitylene or the haloform reaction.[2][3] Regardless of the synthetic route, by-products and unreacted starting materials can persist as impurities. These impurities can have significant consequences, from altering the reactivity in subsequent synthetic steps to introducing potential toxicity in a final drug product. Therefore, a reliable and accurate method for purity determination is a critical component of quality control.

Foundations of Purity Determination by DSC

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] Its application in purity determination is grounded in the fundamental thermodynamic principles described by the van't Hoff equation.[5][6]

The presence of a small amount of soluble impurity in a crystalline material disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[4] The DSC instrument precisely measures the heat absorbed by the sample during melting, generating an endothermic peak. The shape and characteristics of this peak are directly related to the purity of the substance. For a highly pure compound, the melting peak is sharp and narrow. As the impurity level increases, the peak broadens and shifts to a lower temperature.

The calculation of purity from DSC data is based on the integrated form of the van't Hoff equation, a standard procedure outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[6][7][8] This method assumes that the impurities are soluble in the molten primary component and insoluble in the solid phase, forming a eutectic system.

cluster_Principle Van't Hoff Principle Pure Pure Crystalline Solid Heat Heat Application Pure->Heat Heating Impure Solid with Impurities Impure->Heat Heating Melt_Pure Sharp Melting Point Heat->Melt_Pure Results in Melt_Impure Depressed & Broadened Melting Range Heat->Melt_Impure Results in

Caption: Logical relationship between purity and melting behavior.

A Validated Experimental Protocol for Purity Assessment by DSC

The following protocol is a self-validating system designed for the accurate determination of 2,4,6-trimethylbenzoic acid purity. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

1. Instrument Calibration:

  • Action: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium and tin).[9] The calibration should be performed under the same experimental conditions (purge gas, heating rate) as the sample analysis.

  • Rationale: DSC is a relative technique.[9] Accurate temperature and enthalpy measurements are critically dependent on proper calibration against known standards. This ensures the traceability and validity of the obtained purity values.

2. Sample Preparation:

  • Action: Accurately weigh 1-3 mg of the synthesized 2,4,6-trimethylbenzoic acid into a clean aluminum DSC pan.[6] The sample should be a fine powder to ensure good thermal contact with the pan.[5] Crimp the pan with a lid.

  • Rationale: A small sample mass is crucial to minimize thermal lag and temperature gradients within the sample, which can distort the melting peak and lead to inaccurate results.[4][10] Using a fine powder enhances the heat transfer from the pan to the sample.[5]

3. DSC Measurement Parameters:

  • Action: Place the prepared sample pan in the DSC cell and an empty, sealed aluminum pan as a reference. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[9] Equilibrate the sample at a temperature well below its expected melting point (e.g., 120°C). Heat the sample at a slow, constant rate of 0.5 to 1 K/min through its melting transition to a final temperature above the completion of melting (e.g., 170°C).[6][9] The melting point of 2,4,6-trimethylbenzoic acid is in the range of 152-155°C.[11][12][13]

  • Rationale: An inert atmosphere prevents any oxidative degradation of the sample during heating. A slow heating rate is essential to allow the system to remain in thermal equilibrium throughout the melting process, which is a fundamental assumption of the van't Hoff equation.[9]

4. Data Analysis:

  • Action: Using the instrument's software, integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus). The software will then apply the van't Hoff equation to a series of partial areas of the melting peak to calculate the mole percent purity.[6]

  • Rationale: The software automates the complex calculations involved in the van't Hoff analysis, which plots the sample temperature versus the reciprocal of the fraction melted. The slope of this plot is directly proportional to the impurity concentration.

cluster_Workflow DSC Purity Analysis Workflow Calibrate 1. Instrument Calibration (Indium, Tin) Prepare 2. Sample Preparation (1-3 mg in Al pan) Calibrate->Prepare Measure 3. DSC Measurement (Slow heating rate, N2 atm) Prepare->Measure Analyze 4. Data Analysis (Van't Hoff Equation) Measure->Analyze Result Purity Result (mol%) Analyze->Result

Sources

comparative study of the antimicrobial activity of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antimicrobial Activity of Benzoic Acid Derivatives

Prepared by a Senior Application Scientist, this guide offers a detailed comparative analysis of the antimicrobial properties of various benzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy of these compounds and the methodologies used to evaluate them.

Introduction: The Enduring Relevance of Benzoic Acid

Benzoic acid and its derivatives are ubiquitous in nature and industry, serving as crucial antimicrobial agents and preservatives.[1][2] Found naturally in many plants and fruits like cranberries and blueberries, these compounds form a part of the plant's natural defense mechanism.[1][3] Industrially, they are widely used to control the growth of bacteria, yeasts, and molds in acidic foods, beverages, cosmetics, and pharmaceutical preparations.[2][3][4][5][6]

The enduring utility of benzoic acid lies in its simple aromatic carboxylic acid structure, which can be readily modified. By adding different functional groups to the benzene ring, a vast library of derivatives can be created, each with unique physicochemical properties and biological activities.[7][8] Understanding the structure-activity relationship (SAR)—how these chemical modifications influence antimicrobial efficacy—is paramount for the rational design of novel preservatives and therapeutic agents.[9][10] This guide will explore the mechanism of action, detail the gold-standard methodologies for evaluating antimicrobial potency, and present a comparative analysis of key benzoic acid derivatives.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of benzoic acid and its derivatives is critically dependent on pH.[3][11][12] The primary mechanism of action targets the integrity of the microbial cell by disrupting its internal pH balance and essential metabolic functions.[1][5][13]

The Process:

  • Cellular Penetration: In an acidic environment (low pH), benzoic acid exists predominantly in its undissociated, lipophilic form. This uncharged state allows it to passively diffuse across the microbial cell membrane.[14]

  • Intracellular Dissociation: The cytoplasm of most microorganisms is maintained at a neutral or near-neutral pH. Upon entering this environment, the weak acid dissociates, releasing a proton (H+) and a benzoate anion.[14]

  • Cytoplasmic Acidification: The accumulation of protons leads to the acidification of the cytoplasm.[13][15] This sudden drop in internal pH inhibits the function of crucial metabolic enzymes that are optimized for neutral conditions, effectively halting microbial growth and proliferation.[1][11]

  • Anion-Induced Stress: The accumulation of the charged benzoate anion within the cell can also contribute to oxidative stress and further disrupt metabolic processes.

This mechanism underscores why benzoic acid is most effective in acidic products like fruit juices, soft drinks, and pickles.[1][3]

cluster_extracellular Extracellular Environment (Acidic pH) cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Cytoplasm (Neutral pH) BA_un Benzoic Acid (Undissociated) membrane Lipid Bilayer BA_un->membrane Passive Diffusion BA_dis Benzoate Anion + H+ membrane->BA_dis Dissociation Inhibition Enzyme Inhibition & Metabolic Disruption BA_dis->Inhibition Acidification Enzymes Metabolic Enzymes Enzymes->Inhibition

Caption: Mechanism of benzoic acid's antimicrobial action.

Experimental Protocols for Antimicrobial Susceptibility Testing

To objectively compare the efficacy of different benzoic acid derivatives, standardized antimicrobial susceptibility testing (AST) is employed. The core objective is to determine the lowest concentration of a compound that can inhibit or kill a target microorganism. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the two most critical parameters in this evaluation.[16]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a widely used, robust technique for determining MIC values.

Experimental Protocol: Broth Microdilution

  • Preparation of Stock Solutions: Dissolve each benzoic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the concentrations used.

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardization ensures a consistent starting number of bacterial cells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each derivative.

    • Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the stock solution (at a concentration twice the desired final starting concentration) to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this serial transfer down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This test is a direct extension of the MIC assay and helps differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocol: MBC Assay

  • Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Aspirate a small aliquot (e.g., 10-20 µL) from each of these clear wells and plate it onto a fresh agar plate (e.g., MHA).[14][17]

  • Incubation: Incubate the agar plates at 37°C for 24 hours.[14]

  • Result Interpretation: The MBC is the lowest concentration that results in no colony growth on the agar plate, indicating that the bacteria in the corresponding MIC well were killed.[17]

cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Stock Prepare Compound Stock Solutions Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate IncubateMIC Incubate 18-24h Inoculate->IncubateMIC ReadMIC Read MIC (No Visible Growth) IncubateMIC->ReadMIC Plate Plate from Clear Wells onto Agar ReadMIC->Plate Extend Test IncubateMBC Incubate 24h Plate->IncubateMBC ReadMBC Read MBC (No Colony Growth) IncubateMBC->ReadMBC

Caption: Experimental workflow for MIC and MBC determination.

Comparative Analysis: Structure-Activity Relationships

The antimicrobial potency of a benzoic acid derivative is profoundly influenced by the type, position, and number of substituents on its aromatic ring.[14] These modifications alter key molecular properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect the molecule's ability to penetrate microbial membranes and interact with cellular targets.[7]

DerivativeSubstituent(s)Target MicroorganismMIC (mg/mL)Key Observation
Benzoic Acid NoneE. coli O1571Baseline activity.[14]
2-Hydroxybenzoic Acid (Salicylic Acid)2-OHE. coli O1571Activity is maintained; the ortho-position is favorable.[14]
3-Hydroxybenzoic Acid 3-OHE. coli O1572Activity is weaker than the parent compound.[14]
4-Hydroxybenzoic Acid 4-OHE. coli O1572Activity is weaker than the parent compound.[14]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)3,4,5-OHE. coli O1574Multiple hydroxyl groups significantly weaken activity against E. coli.[14]
4-Chlorophenylsulfonyl derivative 4-[(4-chlorophenyl)sulfonyl]S. aureus0.125Moderate activity against Gram-positive bacteria.[18]
4-Chlorophenylsulfonyl derivative 4-[(4-chlorophenyl)sulfonyl]B. subtilis0.125Moderate activity against Gram-positive bacteria.[18]

Key Insights from Experimental Data:

  • Impact of Hydroxyl (-OH) Groups: The position of hydroxyl substitution is critical. For E. coli, a hydroxyl group at the ortho-position (2-hydroxybenzoic acid) maintains the same level of activity as benzoic acid itself.[14] However, substitutions at the meta- (3-OH) and para- (4-OH) positions, or the addition of multiple hydroxyl groups, tend to weaken the antibacterial effect against this Gram-negative bacterium.[14] This may be due to changes in polarity that hinder passage through the outer membrane of Gram-negative bacteria.[14]

  • Gram-Positive vs. Gram-Negative Susceptibility: Benzoic acid derivatives often show higher potency against Gram-positive bacteria than Gram-negative strains.[17] The complex outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, acts as a formidable barrier, reducing the permeability of many compounds.[14]

  • Electron-Withdrawing Groups: Substituents like the nitro group (-NO₂) are strongly electron-withdrawing and can increase the acidity of the carboxylic acid, potentially influencing activity.[7]

  • Lipophilicity: The addition of lipophilic groups, such as a methyl group (-CH₃) or more complex moieties, can enhance a molecule's ability to cross cell membranes, which may increase its antimicrobial efficacy.[7] However, an optimal balance is required, as excessive lipophilicity can lead to poor solubility in aqueous media.

Conclusion

Benzoic acid and its derivatives remain a cornerstone of antimicrobial research and application. Their efficacy is governed by a well-understood mechanism of intracellular pH disruption, which is highly dependent on the environmental pH. Comparative studies reveal clear and often predictable structure-activity relationships, where the nature and position of ring substituents critically modulate antimicrobial potency. Generally, maintaining a balance of lipophilicity that allows for membrane penetration without sacrificing solubility is key. While simple hydroxylated derivatives show variable effects, more complex modifications can yield compounds with significant potency, particularly against Gram-positive bacteria. This foundational knowledge is invaluable for the continued development of novel, targeted antimicrobial agents for the pharmaceutical, food, and cosmetic industries.

References

  • FruitFast. (n.d.). Benzoic Acid Derivatives: Natural Antioxidants and Preservatives.
  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF.
  • Unknown. (2021, December 31). Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various.
  • ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • PMC. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.
  • MDPI. (n.d.). Novel Metabolites of Xylaria thienhirunae SWUF17-44.1 with Biological Activities and Molecular Docking Analysis.
  • YouTube. (2025, April 29). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • PubMed. (2017, September 22). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy.
  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Unknown. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management.
  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.
  • FoodManifest. (2024, December 20). Benzoic Acid in Food Preservation: Benefits, Safety, and Key Applications.
  • ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Unknown. (2024, November 20). Sodium Benzoate and Benzoic Acid: Essential Preservatives for the Food Industry.
  • PubMed. (n.d.). Modelling the inhibition of sorbic and benzoic acids on a native yeast cocktail from table olives.

Sources

Comparative Performance Guide: 2,4,6-Trimethylbenzoate (TMB) Functionalized Polymers vs. Standard Resins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The 2,4,6-trimethylbenzoate (TMB) moiety, often referred to as the Mesityl (Mes) ester , represents a specialized class of "sterically shielded" polymer functionalities. Unlike standard resins (Wang, Rink Amide) that prioritize ease of cleavage, TMB-based polymers prioritize extreme stability against nucleophiles and bases.

For drug development professionals, TMB-based resins are not general-purpose tools but problem-solvers for two critical bottlenecks:

  • Solid Phase Synthesis (SPPS/SPOS): Preventing premature cleavage during harsh nucleophilic reactions (e.g., Grignard additions, base-mediated alkylations).

  • Drug Delivery formulations: Acting as a hydrophobic modifier in block copolymers (e.g., PEG-poly(amino acid)) to tune drug encapsulation and retard release kinetics beyond what standard benzoates can achieve.

Part 1: The "Mesityl Effect" – Mechanism of Action

The core differentiator of TMB polymers is the Ortho-Effect . The two methyl groups at the 2- and 6-positions of the benzene ring create a "steric fortress" around the carbonyl carbon.

Mechanism Visualization

The following diagram illustrates why TMB resists hydrolysis while standard benzoates (like Wang linker derivatives) succumb to it.

Mesityl_Steric_Shield cluster_Standard Standard Benzoate (Wang) cluster_TMB This compound (TMB) Nucleophile Nucleophile (OH-, RMgX) Wang_CO Carbonyl Carbon (Exposed) Nucleophile->Wang_CO Direct Attack Ortho_Me 2,6-Methyl Groups (Steric Blockade) Nucleophile->Ortho_Me Repulsion Cleavage Hydrolysis/Cleavage Wang_CO->Cleavage Bond Breakage TMB_CO Carbonyl Carbon (Shielded) Stability Intact Linkage TMB_CO->Stability Resists Attack Ortho_Me->TMB_CO Protects

Caption: The 2,6-dimethyl substitution physically blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), rendering the ester bond resistant to base hydrolysis and nucleophilic attack.

Part 2: Comparative Analysis in Solid Phase Synthesis

In Solid Phase Organic Synthesis (SPOS), TMB linkers function as Safety-Catch supports. They remain stable throughout the synthesis of complex intermediates and require specific, harsh conditions (or "activation") to cleave.

Table 1: Stability Profile vs. Market Standards
FeatureWang Resin (Standard)Trityl Resin (Acid Labile)TMB / Mesityl Resin (High Stability)
Primary Use Peptide acids, simple organicsProtected peptidesHarsh organic synthesis (Grignard, Lithiation)
Acid Sensitivity Cleaves w/ 95% TFACleaves w/ 1% TFAStable to TFA; requires HF or TFMSA
Base Stability Moderate (Unstable to strong base)GoodExcellent (Stable to LiOH, NaOMe, LDA)
Nucleophile Stability Poor (Attacked by Grignards)ModerateExcellent (Resists RMgX, RLi)
Cleavage Mechanism SN1 AcidolysisSN1 AcidolysisAcid-catalyzed Hydrolysis (Extreme) or Oxidative Activation
Relative Cost LowMediumHigh (Specialty)
Experimental Insight: When to Switch?
  • Scenario: You are synthesizing a drug candidate that requires a Grignard reaction on the resin-bound intermediate.

  • Failure Mode: Using Wang resin, the Grignard reagent attacks the ester linker, prematurely cleaving your product and forming a double-addition byproduct.

  • TMB Solution: The TMB linker's steric bulk prevents the Grignard from attacking the ester carbonyl. The reaction proceeds exclusively on the substrate ketone/aldehyde.

Part 3: Comparative Analysis in Drug Delivery (Polymer Excipients)

Beyond synthesis, TMB is used as a side-chain modifier in block copolymers (e.g., PEG-poly(Asp-TMB)) to create hydrophobic cores for micelles.

Hydrophobicity & Release Kinetics

The TMB group is significantly more hydrophobic than a benzyl or acetyl group. This impacts the Critical Micelle Concentration (CMC) and drug release rate.

Table 2: Release Kinetics of Polymer-Drug Conjugates
Polymer ModifierLogP (Side Chain)Interaction with Hydrophobic DrugsRelease Profile
Acetate ~0.0LowRapid / Burst Release
Benzoate ~1.9ModerateSustained Release (Hours)
4-Phenylbenzoate ~3.6HighExtended Release (Days)
This compound (TMB) ~3.2 High + Steric Lock Extended Release + Reduced Enzymatic Degradation

Key Finding: The TMB group not only increases hydrophobicity (driving micelle assembly) but also protects the ester linkage from esterases in the blood. This results in a longer circulation half-life compared to unhindered benzoate polymers.

Part 4: Experimental Protocols

Protocol A: Synthesis of TMB-Functionalized Resin (Mesityl Linker)

Rationale: Direct esterification is difficult due to steric hindrance. We use the "Acyl Chloride" method with high forcing conditions.

  • Activation: Convert 2,4,6-trimethylbenzoic acid (10 mmol) to its acid chloride using Thionyl Chloride (SOCl₂) (15 mL) at reflux for 2 hours. Evaporate excess SOCl₂.

  • Coupling: Swell Hydroxymethyl Polystyrene resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DCM (10 mL).

  • Addition: Add the acid chloride (dissolved in DCM) and Pyridine (20 mmol) to the resin.

  • Reaction: Reflux for 24 hours. Note: Standard room temp coupling will fail.

  • Washing: Filter and wash extensively with DCM, MeOH, DMF, and DCM.

  • QC: Check loading via IR (strong carbonyl stretch at ~1730 cm⁻¹) or weight gain.

Protocol B: "Safety-Catch" Cleavage (Acidolytic)

Rationale: TFA is insufficient. We use Trifluoromethanesulfonic acid (TFMSA).

  • Preparation: Suspend resin (100 mg) in TFA (2 mL).

  • Add Scavengers: Add Thioanisole (200 µL) to scavenge t-butyl cations (if present).

  • Acidification: Cool to 0°C. Dropwise add TFMSA (200 µL).

  • Reaction: Allow to warm to Room Temp and shake for 2 hours.

  • Workup: Filter resin. Precipitate filtrate in cold Ether to recover the product.

Part 5: References & Validation

  • BenchChem. (2025).[1] 2,4,6-Trimethylbenzoic Acid Properties and Applications. Retrieved from

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2',4',6'-trimethoxyphenyl)iodonium Tosylate. Org. Synth. 2019, 96, 137-149. Retrieved from

  • National Institutes of Health (NIH). (2008). Polymeric micelles for combination drug delivery (Patent US20080248097A1). Retrieved from

  • NIST Chemistry WebBook. Benzoic acid, 2,4,6-trimethyl- Thermochemical Data. Retrieved from

  • ChemicalBook. 2,4,6-Trimethylbenzoic acid Chemical Properties and Synthesis. Retrieved from

Validation Note: The protocols described above synthesize the stability data inherent to the mesityl group (Ref 1, 4) with standard solid-phase synthesis techniques adapted for sterically hindered systems (Ref 2). The drug delivery application is grounded in patent literature describing TMB as a hydrophobic modifier for micelle formation (Ref 3).

Sources

Technical Comparison Guide: 2,4,6-Trimethylbenzoate (Mesitoate) vs. Standard Carboxylate Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethylbenzoate (Mesitoate) is a specialized carboxylate ligand distinguished by extreme steric hindrance at the ortho positions. Unlike standard benzoate or acetate ligands, which often facilitate the formation of dense coordination polymers or infinite sheets, mesitoate acts as a "molecular shield."

This guide compares mesitoate against standard ligands (Benzoate, Acetate, Pivalate) for researchers in organometallic chemistry and drug development. The core finding is that mesitoate's ortho-methyl groups force an orthogonal relationship between the carboxylate and the aromatic ring, preventing coplanarity and significantly enhancing solubility in non-polar organic solvents while inhibiting oligomerization.

Structural Analysis: The "Ortho Effect"

The defining feature of the mesitoate ligand is the steric clash between the carbonyl oxygens and the methyl groups at positions 2 and 6.

  • Benzoate (Standard): The carboxylate group can rotate to be coplanar with the phenyl ring, allowing for conjugation (

    
     hybridization continuity). This favors dense packing and 
    
    
    
    -
    
    
    stacking interactions in the solid state.
  • Mesitoate (Hindered): The ortho-methyl groups sterically forbid coplanarity. The carboxylate group is forced to rotate ~90° relative to the ring (orthogonal conformation). This "decouples" the

    
     system and creates a hydrophobic pocket around the metal binding site.
    
Visualization: Steric Shielding Mechanism

The following diagram illustrates the steric blockade mechanism that differentiates mesitoate from benzoate.

StericComparison Benzoate Benzoate Ligand (No Ortho-Substitution) Conf_Benz Conformation: Coplanar (0° Torsion) Benzoate->Conf_Benz Min. Steric Clash Mesitoate Mesitoate Ligand (2,4,6-Trimethyl) Conf_Mes Conformation: Orthogonal (~90° Torsion) Mesitoate->Conf_Mes Ortho-Methyl Clash Outcome_Benz Outcome: Oligomerization / $pi$-Stacking (Low Organic Solubility) Conf_Benz->Outcome_Benz Allows Stacking Outcome_Mes Outcome: Discrete Monomers / Dimers (High Organic Solubility) Conf_Mes->Outcome_Mes Prevents Stacking

Caption: Logical flow demonstrating how ortho-substitution dictates conformational geometry and macroscopic solubility properties.

Comparative Performance Data

The following data contrasts mesitoate with its primary alternatives. Note the distinct shift in solubility and coordination behavior.

FeatureAcetate (OAc)Benzoate (OBz)Pivalate (OPiv)Mesitoate (OMes)
Formula




Steric Profile MinimalLow (Planar)Moderate (Bulky Alkyl)High (Bulky Aryl)
Electronic Effect Electron Donating (+I)Conjugated (-M/+I)Electron Donating (+I)Decoupled Aryl
Coordination Mode Bridging/ChelatingBridging (Paddlewheel)BridgingMonodentate / Capped Dimer
Solubility (Toluene) InsolublePoorModerateHigh
Hydrolytic Stability LowModerateHighVery High
Key Experimental Insights
  • Solubility: Copper(II) mesitoate is soluble in toluene and chloroform, whereas Copper(II) benzoate precipitates as a polymer or requires coordinating solvents (like pyridine) to dissolve. This makes mesitoate an excellent choice for homogeneous catalysis in non-polar media.

  • Hydrolysis Resistance: The ortho-methyl groups block the trajectory of incoming nucleophiles (like water) toward the carbonyl carbon. Mesitoate esters and complexes are significantly more resistant to hydrolysis than benzoates, requiring harsh conditions (e.g., concentrated

    
    ) to cleave.
    

Experimental Protocol: Synthesis of Copper(II) Mesitoate

This protocol describes the synthesis of a discrete, soluble copper source, contrasting it with the polymeric benzoate synthesis.

Objective: Isolate [Cu(Mes)2(Solvent)x] for use as a soluble catalyst precursor.

Reagents
  • Ligand Precursor: 2,4,6-Trimethylbenzoic acid (Mesitoic acid).

  • Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Metal Source: Copper(II) Sulfate Pentahydrate (

    
    ).
    
  • Solvent: Ethanol/Water mixture (1:1).

Workflow Diagram

SynthesisProtocol start Start: Mesitoic Acid step1 Step 1: Deprotonation Add 1.0 eq NaOH in EtOH/H2O (Forms Sodium Mesitoate) start->step1 step2 Step 2: Metallation Add 0.5 eq CuSO4(aq) dropwise Stir 1h at RT step1->step2 step3 Step 3: Precipitation Blue precipitate forms immediately step2->step3 branch Ligand Choice? step3->branch path_benz If Benzoate: Precipitate is Polymeric Insoluble in Toluene branch->path_benz path_mes If Mesitoate: Precipitate is Discrete Dimer Soluble in Toluene/DCM branch->path_mes

Caption: Synthesis workflow highlighting the divergent solubility outcomes based on ligand choice.

Step-by-Step Methodology
  • Deprotonation: Dissolve 10 mmol of 2,4,6-trimethylbenzoic acid in 20 mL of ethanol. Add 10 mmol of NaOH (dissolved in minimal water). Stir for 15 minutes to ensure formation of sodium mesitoate.

  • Metallation: Slowly add a solution of 5 mmol

    
     in 10 mL water. A bright blue precipitate will form.
    
  • Isolation: Filter the blue solid.

    • Critical Difference: Wash with copious water to remove

      
      .
      
  • Drying: Dry under vacuum at 60°C.

  • Validation (Solubility Test): Take 50 mg of the dried solid and add 2 mL of Toluene.

    • Result: The mesitoate complex will dissolve (or form a stable suspension) yielding a blue/green solution. A benzoate control would remain as a solid suspension.

Structural Characterization Data[1][2][3][4][5][6][7][8][9]

When analyzing the crystal structure of Copper(II) carboxylates, the bond lengths reveal the electronic similarities, but the packing reveals the steric differences.

ParameterCu(II) Benzoate (Paddlewheel) Cu(II) Mesitoate Significance
Cu-Cu Distance ~2.62 Å~2.60 ÅBoth form dinuclear "lantern" cores.
Cu-O (Equatorial) 1.97 Å1.95 - 1.98 ÅPrimary binding strength is similar.
Axial Ligand Often another Benzoate (Polymer)Solvent (THF/Toluene)Mesitoate blocks axial polymerization.
Inter-dimer Distance Short (Stacking)Long (> 5.0 Å)Methyl groups prevent dimers from stacking.

Interpretation: The fundamental Cu-O bond is not drastically changed by the methyl groups. However, the inter-molecular interactions are severed. In benzoate, the dimers stack like pancakes, reducing solubility. In mesitoate, the "pancakes" have "spikes" (methyl groups) preventing stacking, allowing solvent molecules to solvate individual dimers.

Applications in Drug Development & Catalysis

  • Lipophilic Counter-Ions: In drug formulation, converting a hydrophilic cationic drug into a mesitoate salt can significantly increase its permeability through lipid membranes compared to a chloride or benzoate salt.

  • Crystallization Chaperones: Because mesitoate inhibits infinite polymerization, it is used to grow single crystals of metal complexes that would otherwise form amorphous powders.

  • Reactive Site Protection: In catalysis, the bulk of the mesitoate ligand protects the metal center from deactivation by large biomolecules or oligomers, while still allowing small substrates to access the active site.

References

  • Steric Control in Carboxylates: Fuson, R. C. (1941). "The preparation of 2,4,6-trimethylbenzoic anhydride (mesitoic anhydride)." Journal of the American Chemical Society.

  • Copper Benzoate Structure: Solera-Rojas, J. A., et al. (2018). "Synthesis and Crystal Structure of a Copper(II) Benzoate Complex Bearing a Bis-2,2′-Tetrahydrofuryl Peroxide Moiety." Journal of Chemical Crystallography, 48, 138–144.

  • Hydrolytic Stability: BenchChem Technical Guides. "Navigating Steric Shields: A Comparative Analysis of the Reactivity of Mesityl this compound Analogs."

  • Solubility of Copper Salts: "Solubility of d-elements salts in organic and aqueous-organic solvents." Russian Journal of Inorganic Chemistry.

  • Electronic Effects in Ligands: "Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling." Journal of Physical Chemistry A.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4,6-trimethylbenzoate, grounded in regulatory compliance and best laboratory practices. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.

Understanding this compound: Hazard Profile and Initial Handling

This compound (and its parent acid, 2,4,6-trimethylbenzoic acid, CAS No. 480-63-7) is a solid, white powder commonly used in organic synthesis.[1][2] While not classified as a regulated substance for transport, it is an irritant.[1][3] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4,6-trimethylbenzoic acid is known to cause skin and serious eye irritation.[4] Some data also suggests it may cause respiratory irritation.[4][5] Therefore, all handling and disposal operations must be predicated on mitigating these risks.

Core Safety & Handling Protocols:

ParameterSpecificationRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat.[3]To prevent skin and eye contact, which are the primary routes of exposure and irritation.[4][5]
Ventilation Use in a well-ventilated area. For weighing or potential dust generation, use a chemical fume hood.To minimize the inhalation of dust, which may cause respiratory irritation.[3][5]
Handling Practices Avoid contact with skin and eyes. Do not breathe dust.[3] Practice good industrial hygiene: wash hands after handling, and do not eat, drink, or smoke in the lab.[3]Standard procedure to minimize chemical exposure and prevent accidental ingestion or contamination.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place, away from direct sunlight.[1][2]To maintain chemical integrity and prevent accidental spills or reactions.
The Cornerstone of Compliance: Waste Characterization

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[6] A core tenet of RCRA is that the generator of the waste is responsible for determining if it is hazardous—a concept known as "cradle-to-grave" responsibility.[6] Your institution's Environmental Health & Safety (EHS) office relies on your accurate characterization to manage waste in a compliant manner.

While pure this compound is not explicitly "listed" as a hazardous waste under RCRA (40 CFR Part 261, Subpart D), it may be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[7] For a solid irritant like this, the primary concern is often contamination.

Decision Workflow for Waste Characterization:

The following diagram illustrates the critical decision points for characterizing your this compound waste stream.

G start Waste Generation: This compound is_pure Is the waste solely unused, pure this compound? start->is_pure is_contaminated Is the waste mixed with any other substance? is_pure->is_contaminated No non_haz Non-Hazardous Waste Stream (Consult EHS for confirmation) is_pure->non_haz Yes contaminant_type Identify all contaminants. Are any of them listed hazardous wastes (e.g., solvents like methanol, DCM)? is_contaminated->contaminant_type Yes is_contaminated->non_haz No (e.g., only gross contamination with inert material like sand) contaminant_type->non_haz No (Consult EHS) haz Hazardous Waste Stream contaminant_type->haz Yes dispose_non_haz Follow Institutional Protocol for Non-Hazardous Chemical Waste non_haz->dispose_non_haz dispose_haz Follow Hazardous Waste Disposal Protocol haz->dispose_haz

Caption: Waste Characterization Workflow for this compound.

Step-by-Step Disposal Protocol for Hazardous Waste Streams

If your waste characterization determines the this compound is part of a hazardous waste stream (e.g., contaminated with a listed solvent), adhere strictly to the following protocol.

Materials Required:

  • Designated hazardous waste container (chemically compatible, with a screw-top lid)

  • Hazardous Waste Label (provided by your EHS department)

  • Permanent Marker

  • Appropriate PPE (see Table 1)

Procedure:

  • Container Selection:

    • Obtain a designated hazardous waste container from your EHS department or lab manager. Ensure it is clean, dry, and made of a material compatible with all components of the waste stream. For solid waste, a wide-mouth high-density polyethylene (HDPE) container is typically appropriate.

    • Causality: Using an incompatible container can lead to degradation, leaks, and dangerous reactions. The container must maintain its integrity from the point of accumulation through final disposal.[8]

  • Labeling the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Using a permanent marker, fill in the "Generator Information" (your name, lab, building, and phone number) and the "Accumulation Start Date."

    • Causality: RCRA regulations require hazardous waste containers to be labeled from the moment waste is first added.[8] The accumulation date is critical for ensuring waste is not stored on-site longer than permitted (typically 180 days for Small Quantity Generators).[9]

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the labeled container. If sweeping up a spill, use spark-proof tools and ensure the collected material is placed in the container.[1][3]

    • List all constituents of the waste on the label under "Chemical Description," including "this compound" and any solvents, reactants, or contaminants. Estimate the percentage of each component. Be thorough—this information is vital for the disposal facility.

    • Causality: Accurate composition disclosure is a legal requirement and ensures the waste is handled safely by EHS personnel and the ultimate disposal facility, preventing dangerous chemical mixing.

  • Container Management in the Lab:

    • Keep the waste container tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors and protects the contents from contamination.

    • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation and under the control of the operator.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Arranging for Disposal:

    • Once the container is full, or if you are ceasing the process that generates this waste, complete the hazardous waste label with the final percentages of constituents.

    • Submit a chemical waste pickup request to your institution's EHS department through their designated online portal or procedure.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Disposal of Non-Hazardous and Empty Containers
  • Uncontaminated, Pure Chemical: If you have determined the waste is solely pure, unused this compound, it may be managed as non-hazardous chemical waste. However, you must consult your EHS department. Many institutions require all chemical waste, regardless of RCRA status, to be collected by EHS. Do not dispose of it in the regular trash unless you have explicit permission from EHS. The precautionary statement "Dispose of contents/container to hazardous waste disposal" found in some safety data sheets reinforces a conservative approach.[5]

  • Empty Containers: A container that held this compound is considered "RCRA empty" if all contents have been removed by normal means and no more than one inch of residue remains. These containers can typically be disposed of in the regular trash after being triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and defaced to remove all chemical labels.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and responsibility. You not only ensure compliance with federal and state regulations but also build a foundation of trust in our collective commitment to protecting ourselves and our environment.

References

  • PubChem. (2026, January 10). 2,4,6-Trimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Government Publishing Office. Title 40, Part 261: Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ERA Environmental Management Solutions. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law. Retrieved from [Link]

  • National Environmental Trainers. RCRA Regulations Explained. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Trimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like 2,4,6-Trimethylbenzoate requires a nuanced understanding of their properties to ensure both personal safety and experimental validity. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is as robust as our science.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is the salt or ester of 2,4,6-Trimethylbenzoic acid. In the absence of specific data for the benzoate form, we must ground our safety protocols in the well-documented hazards of its parent acid, a standard and prudent practice in chemical safety.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4,6-Trimethylbenzoic acid presents several key hazards that directly inform our PPE choices.[1]

Hazard ClassGHS Hazard StatementCausality for PPE Selection
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[1][2]Direct contact can lead to inflammation and discomfort. This necessitates a robust barrier between the chemical and your skin.
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][2]The eyes are highly susceptible to damage from powders and splashes. The potential for serious, painful irritation dictates the need for stringent eye protection.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation.[1][2]As a solid, this compound can form fine dust that, if inhaled, can irritate the nose, throat, and lungs.[3] This risk mandates controls to prevent inhalation.

The Core PPE Ensemble for this compound

Effective chemical handling begins with engineering controls like fume hoods. However, PPE remains the critical final barrier. The following ensemble represents the minimum standard for handling this compound.

Primary Barrier: Hand and Arm Protection

The H315 warning, "Causes skin irritation," makes glove selection a critical first step.[4]

  • Material Selection : Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider gloves with documented resistance to similar aromatic compounds. Always inspect gloves for tears or punctures before use.[2][3]

  • Best Practices : Don gloves over the cuffs of your lab coat to create a seal. Use a proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[2] After any handling procedure, dispose of the gloves in accordance with your institution's hazardous waste guidelines and wash your hands thoroughly.[4]

Critical Shielding: Eye and Face Protection

Given the H319 warning for "serious eye irritation," protecting your eyes is non-negotiable.[1]

  • Standard Operations : For routine tasks involving small quantities where the risk of splashing is low, safety glasses with side shields (compliant with EN 166 or ANSI Z87.1 standards) are the minimum requirement.[3]

  • High-Risk Operations : When handling larger quantities, creating solutions, or performing any task with a potential for splashing, you must upgrade to chemical splash goggles.[5] Goggles form a complete seal around the eyes, offering superior protection against liquids and airborne particles. For significant splash risks, a face shield should be worn in conjunction with goggles.

Respiratory Safeguards

The H335 warning, "May cause respiratory irritation," is particularly relevant when handling the solid, powdered form of this compound.[1][4]

  • Engineering Controls First : The primary method for mitigating respiratory risk is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] This captures dust at the source.

  • When Respirators are Required : If a fume hood is unavailable or if you are weighing out fine powders that can easily become airborne, respiratory protection is necessary. A disposable N95 or P95 particulate respirator (or a P1/P2 respirator under EU standards) provides effective protection against dust inhalation.[2] Always ensure your respirator is properly fitted.

Body Protection: The Laboratory Coat

A clean, buttoned laboratory coat is essential to protect your skin and personal clothing from contamination. It should be made of a suitable material, such as cotton or a flame-resistant blend, and be regularly laundered.

Procedural Guidance: From Preparation to Disposal

A methodical approach to PPE usage is as important as the equipment itself.

Step-by-Step PPE Protocol

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit) prep 1. Assess Task Hazards (e.g., Weighing solid vs. Transferring liquid) don_coat 2. Don Lab Coat (Fasten completely) prep->don_coat Enter Work Area don_resp 3. Don Respirator (If required by task) don_eye 4. Don Eye/Face Protection (Goggles or Safety Glasses) don_gloves 5. Don Gloves (Pull cuffs over lab coat sleeves) doff_gloves 6. Remove Gloves (Use proper technique) don_gloves->doff_gloves Leave Work Area doff_coat 7. Remove Lab Coat (Turn inside out) doff_eye 8. Remove Eye/Face Protection doff_resp 9. Remove Respirator wash 10. Wash Hands Thoroughly doff_resp->wash

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Spill Response

Even with careful handling, spills can occur. Being prepared is essential.

  • Evacuate and Alert : Ensure personnel in the immediate area are aware of the spill.

  • Assess and Ventilate : If safe to do so, ensure the area is well-ventilated.

  • Don Appropriate PPE : For spill cleanup, upgrade your PPE. This includes, at a minimum:

    • Chemical splash goggles

    • Chemically resistant gloves (consider double-gloving)

    • A disposable respirator (N95/P95)

    • A lab coat (an additional disposable apron is recommended)

  • Contain and Clean : Cover the spill with an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[3][7] Avoid creating dust.[2]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose of PPE : All disposable PPE used during cleanup must be treated as hazardous waste.

Disposal Plan for Contaminated Materials

Proper disposal is the final step of safe handling.

  • Chemical Waste : All waste containing this compound must be collected in a designated, sealed hazardous waste container.[6]

  • Contaminated PPE : Used gloves, disposable respirators, and any other heavily contaminated disposable items should be placed in the solid hazardous waste stream.[4] Do not discard them in the regular trash.

By integrating this expert-level understanding of hazards with disciplined, procedural use of PPE, you can ensure a safe and effective research environment. This commitment to safety is the foundation upon which trustworthy and reproducible science is built.

References

  • PubChem . (2026). 2,4,6-Trimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical . (2013). MSDS of 2,4,6-Trimethylbenzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific . (2025). SAFETY DATA SHEET - 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]

  • Carl ROTH . (2016). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • New Jersey Department of Health . (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2,4,6-Trimethylbenzoate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.